L-Serine benzyl ester hydrochloride
Description
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Properties
IUPAC Name |
benzyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZWCDQAKCHOBX-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513241 | |
| Record name | Benzyl L-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60022-62-0 | |
| Record name | Benzyl L-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to L-Serine Benzyl Ester Hydrochloride
L-Serine benzyl (B1604629) ester hydrochloride is a protected derivative of the amino acid L-serine, widely utilized as a critical intermediate and building block in organic synthesis, pharmaceutical development, and biochemical research.[1][2][3] Its structure features a benzyl ester group protecting the carboxylic acid moiety and a hydrochloride salt that enhances its stability and solubility in aqueous solutions.[1][2] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for researchers, scientists, and drug development professionals.
Core Chemical Properties and Identifiers
The fundamental physicochemical properties of L-Serine benzyl ester hydrochloride are summarized below. These identifiers are essential for accurate substance identification and handling.
| Identifier | Value | Reference |
| CAS Number | 60022-62-0 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₃NO₃ · HCl | [3][4] |
| Molecular Weight | 231.68 g/mol | [1][2][4] |
| InChI Key | MGZWCDQAKCHOBX-FVGYRXGTSA-N | [1][4] |
| Canonical SMILES | Cl.N--INVALID-LINK--C(=O)OCc1ccccc1 | [4] |
Quantitative physical and analytical data are crucial for experimental design and quality control. The data presented below have been compiled from various technical sources. Note the conflicting reports on optical rotation, which may be due to different measurement conditions (solvent, concentration).
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | ~175°C (with decomposition) | [1][2] |
| Solubility | Readily soluble in water | [1][2][5] |
| Optical Rotation | [α]D = -12° (c=4 in water) | [1] |
| Optical Rotation | [α]D²⁵ = +5.5° (c=1 in methanol) | [1] |
| Purity/Assay | ≥99% (TLC); ≥98% (HPLC) | [1][3][4] |
| Storage Temperature | -20°C to 8°C | [3][4][6] |
Experimental Protocols
Detailed methodologies are critical for the successful synthesis, purification, and analysis of this compound.
Synthesis via Acid-Catalyzed Esterification
The most common and straightforward method for synthesizing this compound is the direct esterification of L-serine with benzyl alcohol, using hydrochloric acid as a dual-purpose reagent.[1]
Methodology:
-
Reactant Mixture: Suspend L-serine in benzyl alcohol. Benzyl alcohol often serves as both the reactant and the solvent, which helps to minimize waste.[1]
-
Catalysis: Introduce hydrochloric acid (HCl). The acid catalyzes the esterification reaction between the carboxylic acid of L-serine and the hydroxyl group of benzyl alcohol. Simultaneously, it protonates the amino group of the serine derivative, forming the stable hydrochloride salt.[1]
-
Reaction Conditions: Heat the mixture under reflux conditions. Reaction times are typically in the range of 12 hours to achieve a high yield.[1]
-
Work-up: After the reaction is complete, the excess benzyl alcohol can be recycled via distillation.[1] The product is then isolated from the reaction mixture.
Purification by Crystallization
Achieving high purity (≥98%) is essential, particularly for pharmaceutical applications.[1][7] Crystallization is the preferred method for purification.
Methodology:
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent. Given its high water solubility, aqueous solutions are common.
-
Anti-Solvent Addition: Introduce an anti-solvent, such as hexane (B92381) or diethyl ether, to induce precipitation of the hydrochloride salt.[1]
-
Temperature Gradient: Employ a gradual cooling profile, for instance, from 60°C down to 4°C. This controlled cooling promotes the formation of larger, purer crystals.[1]
-
Isolation: Collect the crystals by filtration, wash with a cold anti-solvent to remove residual impurities, and dry under a vacuum.
Analytical Characterization
Purity and identity are typically confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A common method for assessing purity involves a C18 reverse-phase column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA).[1]
-
Thin-Layer Chromatography (TLC): Often used for rapid purity assessment and reaction monitoring, with a reported purity of ≥99%.[4]
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Used for structural confirmation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while NMR provides detailed structural information.[1]
Chemical Reactions and Biological Role
This compound is a stable compound but can undergo specific reactions, which are central to its utility.
Key Chemical Reactions
-
Hydrolysis: The benzyl ester group can be cleaved under acidic or basic conditions to yield L-serine and benzyl alcohol. This deprotection step is fundamental to its use in peptide synthesis.[1]
-
Substitution: The free hydroxyl group on the serine backbone can participate in nucleophilic substitution reactions, allowing for the synthesis of various serine derivatives.[1]
Mechanism of Action and Metabolic Involvement
In biological systems or research applications, the primary mechanism of action involves its hydrolysis to L-serine.[1] L-serine is a non-essential amino acid that plays a crucial role in numerous metabolic pathways, including:
-
Protein Synthesis: As a fundamental building block of proteins.
-
Neurotransmitter Production: It is a precursor to neurotransmitters like glycine (B1666218) and D-serine.[1][3]
-
Biosynthesis: It is involved in the synthesis of purines, pyrimidines, and other amino acids like cysteine and tryptophan.
Applications in Research and Development
The unique properties of this compound make it a versatile tool in several scientific fields.
-
Peptide Synthesis: It is widely used as a protected amino acid building block. The benzyl ester provides robust protection for the carboxyl group during peptide coupling reactions and can be removed under specific conditions.[3][7]
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key starting material or intermediate in the synthesis of complex organic molecules with potential therapeutic or agricultural applications.[1][2]
-
Neuroscience Research: Due to its relationship with L-serine, it is used in studies related to neurotransmitter pathways and the development of neuroprotective agents.[3]
-
Biochemical Assays: The compound can be used as a substrate in enzymatic reactions to study enzyme kinetics and activity.[3]
-
Cosmetic Formulations: Its derivative, L-serine, is used in cosmetic products for its skin-hydrating and repairing properties.[3]
Safety and Handling
Proper handling and storage are necessary to ensure safety and maintain the integrity of the compound.
| Safety Aspect | Information | Reference |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |
| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, and a Type N95 (US) dust mask are recommended. | [4][5][6] |
| Storage Class | 11 - Combustible Solids. | [4][6] |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water). | [4][6] |
References
An In-depth Technical Guide to L-Serine Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of L-Serine benzyl (B1604629) ester hydrochloride, a critical intermediate in pharmaceutical and biochemical research. It covers the molecule's core properties, detailed experimental protocols, and its applications in drug development, with a focus on data presentation and process visualization.
Core Molecular Data
L-Serine benzyl ester hydrochloride is a protected derivative of the amino acid L-serine, where the carboxylic acid group is masked as a benzyl ester and the amino group is salified as a hydrochloride. This protection strategy enhances its solubility in organic solvents and makes it a valuable building block in synthetic chemistry.[1][2]
Table 1: Molecular and Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄ClNO₃ | [1][3] |
| Molecular Weight | 231.68 g/mol | [3] |
| CAS Number | 60022-62-0 | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | ~175°C (with decomposition) | [4] |
| Solubility | Readily soluble in water and methanol. | [1][3][4] |
| Optical Rotation | [α]D ≈ -12° (c=4 in water) | [4] |
| Purity (Typical) | ≥98% (HPLC/TLC) | [2][5] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for reproducible research.
The most common method for synthesizing this compound is the direct Fischer-Speier esterification of L-serine with benzyl alcohol, using an acid catalyst.[1] Hydrochloric acid is often used as it serves as both the catalyst and the source of the hydrochloride salt.[4]
Protocol:
-
Reaction Setup: Suspend L-serine in a mixture of benzyl alcohol and a non-polar solvent like benzene (B151609) or cyclohexane (B81311) in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or introduce anhydrous hydrochloric acid gas.[6][7] If using HCl, it will also form the final salt.
-
Reaction Conditions: Heat the mixture to reflux (typically 80–120°C) for several hours (e.g., 5-24 hours).[4][6] The water formed during the esterification is removed azeotropically using the Dean-Stark trap to drive the reaction to completion.
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure to remove the solvent. The crude product is then precipitated by adding a non-polar solvent like diethyl ether.[6]
-
Isolation: The resulting solid is collected by filtration, washed with cold diethyl ether to remove excess benzyl alcohol and other impurities, and dried under vacuum.
Caption: Synthesis workflow for this compound.
For achieving high purity (≥99%), recrystallization is a standard procedure.
Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble, such as ethanol (B145695) or methanol.[6]
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Induce crystallization if necessary by scratching the inside of the flask or adding a seed crystal.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.
The identity and purity of the synthesized compound must be validated using standard analytical techniques.
Table 2: Analytical Methods
| Method | Purpose | Expected Results |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification. | A major peak corresponding to the product, with purity typically >98%.[8] |
| TLC (Thin-Layer Chromatography) | Quick purity check and reaction monitoring. | A single spot with an Rf value distinct from starting materials. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation. | Characteristic peaks for the benzyl group (~7.3 ppm), the serine backbone protons, and the hydroxyl/amine protons.[6] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Molecular weight confirmation. | A parent ion peak corresponding to the mass of the protonated molecule (m/z ≈ 196.09, for the free base).[4] |
Applications in Drug Development and Research
This compound is a strategic asset in the synthesis of complex biomolecules and therapeutics.[8]
Its primary application is as a C-terminally protected amino acid building block in peptide synthesis.[2] The benzyl ester group effectively protects the carboxylic acid from participating in unwanted side reactions during peptide bond formation. It can be deprotected under mild hydrogenolysis conditions, which preserves the integrity of other sensitive functional groups in the peptide chain.
Caption: Role in solid-phase peptide synthesis (SPPS) workflow.
As a derivative of L-serine, this compound is used in studies related to neurotransmitter pathways.[2] L-serine is a precursor to several important molecules in the central nervous system, including glycine (B1666218) and D-serine, which are co-agonists at NMDA receptors. Using protected forms like the benzyl ester allows for more controlled delivery or targeted chemical modifications in experimental models.[2]
The compound serves as a versatile intermediate for synthesizing a range of pharmaceuticals beyond peptides. Its functional groups (amine, hydroxyl, and the protected carboxylate) can be selectively modified. It has been used in the preparation of protease inhibitors, including those targeting HIV-1 protease.
The molecule can undergo several key reactions, making it a versatile synthetic intermediate.
-
Hydrolysis: The benzyl ester can be cleaved under acidic or basic conditions to regenerate L-serine and benzyl alcohol.[4] This reaction is fundamental for deprotection in multi-step syntheses.
-
Substitution: The primary hydroxyl group of the serine moiety can undergo nucleophilic substitution, allowing for the attachment of other chemical groups to form various derivatives.[4]
Caption: Key chemical transformations of the title compound.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 4. This compound | 60022-62-0 | Benchchem [benchchem.com]
- 5. This compound | 60022-62-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. L-SERINE BENZYL ESTER BENZENESULFONATE ( synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. kilobio.com [kilobio.com]
An In-depth Technical Guide to L-Serine Benzyl Ester Hydrochloride: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and synthesis of L-Serine benzyl (B1604629) ester hydrochloride. This compound is a critical building block and intermediate in various fields, including peptide synthesis, pharmaceutical development, and biochemical research.[1][2] Its utility stems from the temporary protection of the carboxylic acid group of L-serine, allowing for selective reactions at other functional sites.[3]
Chemical Structure and Identification
L-Serine benzyl ester hydrochloride is a protected derivative of the amino acid L-serine. The structure features a benzyl ester group attached to the carboxyl moiety and a hydrochloride salt formed with the amino group.[3] This salt form enhances the compound's solubility in aqueous media.[1]
-
IUPAC Name: (S)-benzyl 2-amino-3-hydroxypropanoate hydrochloride
-
Synonyms: L-Ser-OBzl·HCl, L-β-Hydroxyalanine benzyl ester hydrochloride[2][4]
-
Chemical Formula: C₁₀H₁₄ClNO₃[1]
Below is a diagram illustrating the logical relationship of the compound's core components.
Caption: Core components of this compound.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder.[1][2] Key quantitative data are summarized in the table below.
| Property | Value | Method/Notes |
| Molecular Formula | C₁₀H₁₃NO₃ · HCl | - |
| Molecular Weight | 231.68 g/mol | - |
| Appearance | White to off-white powder/crystals | Visual Inspection |
| Melting Point | ~170 - 178 °C (decomposes) | Literature values vary slightly[1][2][3] |
| Solubility | Readily soluble in water | [1][3] |
| Optical Rotation | [α]D ≈ -12° to -13° (c=1 to 4 in water) | Polarimetry[3] |
| Purity (Assay) | ≥98% to ≥99% | TLC, HPLC[2][5] |
| Storage Temperature | -20°C to 8°C | Recommended for stability[2][5] |
Synthesis Methodologies
The synthesis of this compound is primarily achieved through the direct esterification of L-serine. Alternative methods involving intermediate protection or activation steps are also employed, particularly in more complex synthetic routes.
Method 1: Direct Acid-Catalyzed Esterification
This is the most straightforward and common method. It involves the reaction of L-serine with benzyl alcohol in the presence of an acid catalyst. The acid, typically hydrochloric acid (HCl), serves both to catalyze the esterification and to form the final hydrochloride salt.[1][3]
The general workflow for this synthesis is depicted below.
Caption: General workflow for direct esterification synthesis.
Method 2: Acyl Chloride-Mediated Esterification
For instances where direct esterification may be inefficient, L-serine can first be converted to a more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂). This intermediate then readily reacts with benzyl alcohol.[3]
| Parameter | Method 1: Direct Esterification (HCl) | Method 1: Direct Esterification (Benzenesulfonic Acid) | Method 2: Acyl Chloride Intermediate |
| Starting Material | L-Serine | L-Serine | L-Serine |
| Esterifying Agent | Benzyl Alcohol | Benzyl Alcohol | Benzyl Alcohol |
| Catalyst/Reagent | Hydrochloric Acid (HCl) | Benzenesulfonic Acid | Thionyl Chloride (SOCl₂) |
| Solvent | Benzyl Alcohol (as reagent/solvent) | Benzene (B151609) | Anhydrous Dichloromethane |
| Temperature | Reflux (80–100°C)[3] | Reflux[6] | N/A (multi-step) |
| Reaction Time | 12–24 hours[3] | 5 hours[6] | N/A (multi-step) |
| Reported Yield | 72 ± 5% (typical) | >85%[6] | >95% (for methyl ester analog)[3] |
Experimental Protocols
Protocol 1: Direct Esterification using Benzenesulfonic Acid
This protocol is adapted from a procedure for synthesizing the benzenesulfonate (B1194179) salt, which follows the same esterification principle.[6] The final product can be converted to the hydrochloride salt if desired.
-
Apparatus Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagents:
-
L-Serine (5.25 g, 50 mmol)
-
Benzenesulfonic acid monohydrate (10.84 g, 62 mmol)
-
Benzyl alcohol (25 mL)
-
Benzene (50 mL)
-
Diethyl ether (Et₂O)
-
Ethanol (for recrystallization)
-
-
Procedure: a. Combine L-serine, benzenesulfonic acid, benzyl alcohol, and benzene in the flask. b. Heat the mixture to reflux and stir for 5 hours, collecting the water byproduct in the Dean-Stark trap. c. After the reaction is complete, remove the remaining solvent by distillation. d. Add 100 mL of diethyl ether to the residue and shake vigorously for 2 hours to induce solidification. e. Store the mixture at 4°C overnight to complete crystallization. f. Filter the solid product, wash with cold diethyl ether, and air dry. g. For further purification, recrystallize the product from hot ethanol.
Protocol 2: Synthesis via N-Boc Protection and Benzylation
This multi-step protocol is adapted from methods used for preparing related serine derivatives and offers high yields and purity.[7][8]
-
Step A: N-Boc Protection of L-Serine a. Dissolve L-serine (5.2 g, 50.0 mmol) in a mixture of 1M NaOH (50 mL) and 1,4-dioxane (B91453) (100 mL). b. Cool the solution to 0°C and slowly add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (13.1 g, 60.0 mmol). c. Allow the mixture to warm to room temperature and stir for 24 hours. d. Evaporate the 1,4-dioxane, acidify the remaining aqueous layer with 1M HCl, and extract with ethyl acetate. e. Dry the combined organic layers and concentrate to yield N-(tert-butoxycarbonyl)-L-serine.
-
Step B: Benzyl Ester Formation a. Dissolve the N-Boc-L-serine from Step A in dimethylformamide (DMF). b. Add cesium carbonate to form the cesium salt of the protected amino acid. c. Add benzyl bromide to the mixture and stir until the reaction is complete (monitored by TLC). This reaction forms N-Boc-L-serine benzyl ester.[8]
-
Step C: Deprotection to Yield Final Product a. Dissolve the N-Boc-L-serine benzyl ester from Step B in a suitable solvent like dichloromethane. b. Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, to remove the Boc protecting group.[7][8] c. Stir the reaction mixture at room temperature for 2 hours.[7] d. Remove the solvent under reduced pressure. e. Purify the resulting residue by trituration or recrystallization from a suitable solvent system (e.g., ether) to obtain this compound as a solid.
Applications in Research and Development
This compound is a valuable reagent with diverse applications:
-
Peptide Synthesis: It serves as a fundamental building block, enabling the incorporation of serine residues into peptide chains during solid-phase or solution-phase synthesis.[2]
-
Pharmaceutical Intermediates: It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][3]
-
Neurotransmitter Research: The compound is used in studies of neurotransmitter pathways involving serine.[2]
-
Biochemical Assays: It can be employed in assays to measure the activity of certain enzymes.[2]
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 60022-62-0 | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. L-Serine benzyl ester 60022-62-0 [sigmaaldrich.com]
- 6. L-SERINE BENZYL ESTER BENZENESULFONATE ( synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Reactions of O-acyl-L-serines with tryptophanase, tyrosine phenol-lyase, and tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of L-Serine Benzyl Ester Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of L-Serine benzyl (B1604629) ester hydrochloride (H-Ser-OBzl·HCl), a critical intermediate in pharmaceutical and biochemical research. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug delivery systems. This document collates available solubility data, outlines experimental protocols for its determination, and illustrates relevant chemical workflows.
Introduction to L-Serine Benzyl Ester Hydrochloride
This compound is a protected derivative of the amino acid L-serine, where the carboxylic acid group is masked as a benzyl ester and the amino group is salified as a hydrochloride. This protection strategy enhances its utility in various synthetic applications, particularly in peptide synthesis, by preventing unwanted side reactions.[1][2] Its role as a building block for bioactive molecules and its potential in neuroprotective studies make its physicochemical properties, especially solubility, a subject of significant interest for researchers.[2]
Solubility Profile
Table 1: Quantitative and Qualitative Solubility of this compound and Related Analogs
| Compound | Solvent | Temperature (°C) | Solubility | Data Type | Source |
| This compound | Water | Not Specified | Soluble / Readily Soluble | Qualitative | [1][3][4][5] |
| This compound | Methanol (B129727) | Not Specified | Soluble | Qualitative | [1] |
| This compound | Dichloromethane | Not Specified | Soluble | Qualitative | [1] |
| L-Serine Methyl Ester Hydrochloride | Water | Not Specified | 50 mg/mL | Quantitative | [6] |
| L-Serine Methyl Ester Hydrochloride | Methanol | Not Specified | Soluble | Qualitative | [6] |
| L-Serine Methyl Ester Hydrochloride | DMSO | Not Specified | 100 mg/mL (with sonication) | Quantitative | [7] |
Note: Data for methyl ester analogs are provided for comparative reference, suggesting a similar trend in solubility for the benzyl ester.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound in a specific organic solvent, the following gravimetric method is recommended. This protocol is adapted from general procedures for determining the solubility of amino acids and their derivatives.[8][9]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound (powder)
-
Solvent of interest (e.g., Methanol, Ethanol, DMSO, Dichloromethane)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (readable to 0.1 mg)
-
Vials with airtight caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the chosen solvent in a sealed vial. An "excess" ensures that undissolved solid remains after equilibration.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the controlled temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe.
-
Immediately pass the solution through a 0.22 µm syringe filter into a pre-weighed (tared) vial. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the tared vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60°C). Alternatively, use a vacuum desiccator.
-
Continue drying until a constant weight is achieved.
-
Weigh the vial with the dried solute.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial tare weight of the vial from the final weight.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant withdrawn in mL)
-
The workflow for this protocol is visualized in the diagram below.
Application in Peptide Synthesis
The solubility of this compound is a critical parameter in solution-phase peptide synthesis. For a successful coupling reaction, the protected amino acid must be fully dissolved in the reaction solvent to ensure it is available to react with the N-terminus of the growing peptide chain. Dichloromethane (DCM) and Dimethylformamide (DMF) are common solvents in this context. Poor solubility can lead to incomplete reactions, low yields, and complex purification challenges.
The diagram below illustrates a typical peptide coupling step where the solubility of the amino acid ester is crucial.
Conclusion
This compound exhibits good solubility in water and polar organic solvents like methanol and dichloromethane.[1][3] This characteristic is fundamental to its application as a versatile intermediate in organic and peptide synthesis.[1] For applications requiring precise concentration control or exploring novel reaction systems, quantitative determination of its solubility is essential. The experimental protocol provided in this guide offers a reliable method for researchers to establish these values in their specific solvent systems, thereby enabling more efficient and reproducible synthetic outcomes.
References
- 1. This compound | 60022-62-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 6. L-Serine methyl ester hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
L-Serine Benzyl Ester Hydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Serine benzyl (B1604629) ester hydrochloride. Understanding the chemical stability of this important amino acid derivative is critical for its effective use in research, peptide synthesis, and pharmaceutical development. This document outlines the known degradation pathways, provides guidance on appropriate storage, and details experimental protocols for stability assessment.
Core Concepts: Stability Profile
L-Serine benzyl ester hydrochloride is a protected form of the amino acid L-serine, widely used as a building block in the synthesis of peptides and other bioactive molecules.[1] Its stability is a key factor in ensuring the integrity and purity of resulting products. The primary degradation pathway for this compound is hydrolysis of the ester bond, which can be catalyzed by acidic or basic conditions. This reaction yields L-serine and benzyl alcohol.[2]
While benzyl esters are generally considered to offer better stability compared to their methyl ester counterparts, careful handling and storage are still necessary to minimize degradation.[2] Forced degradation studies, a common practice in the pharmaceutical industry, are employed to investigate the intrinsic stability of a compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light exposure.[3][4][5][6][7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ClNO₃ | Chem-Impex |
| Molecular Weight | 231.68 g/mol | Sigma-Aldrich[8] |
| Appearance | White to off-white crystalline powder | Chem-Impex[1] |
| Melting Point | Approximately 175°C (with decomposition) | Benchchem[2] |
| Solubility | Readily soluble in water | Benchchem[2] |
| Optical Rotation | [α]D = -12° (c = 4 in water) | Benchchem[2] |
Recommended Storage Conditions
To maintain the integrity and purity of this compound, proper storage is essential. The following conditions are recommended based on information from various suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to <-15°C is commonly recommended for long-term storage. Storage at 0-8°C is also cited. | Low temperatures slow down the rate of potential degradation reactions, primarily hydrolysis. |
| Atmosphere | Store in a cool, dry, and well-ventilated area. | Minimizes exposure to moisture, which can promote hydrolysis. Good ventilation prevents the accumulation of any potential vapors. |
| Container | Keep in a tightly closed container. | Prevents the ingress of moisture and atmospheric contaminants. |
| Light Exposure | While specific photostability data is limited, it is good practice to store in a light-resistant container. | As a general precaution for chemical compounds, protection from light minimizes the risk of photolytic degradation. |
Potential Degradation Pathways
The primary mechanism of degradation for this compound is the hydrolysis of the ester linkage. This can be influenced by several factors, which are typically investigated in forced degradation studies.
Caption: Primary degradation pathway of this compound.
Experimental Protocols for Stability Assessment
While specific quantitative stability data for this compound is not extensively published, this section provides detailed, exemplary protocols for conducting forced degradation studies to generate such data. These protocols are based on general ICH guidelines for stability testing.[3]
General Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: General workflow for a forced degradation study.
Stability-Indicating HPLC Method
A crucial component of a stability study is a validated analytical method that can separate the parent compound from its degradation products. The following is an example of a reversed-phase HPLC (RP-HPLC) method that could be developed and validated for this purpose.
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Example): | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 mm x 250 mm, 5 µm particle size | | Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | | Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 5 | | | 20 | 95 | | | 25 | 95 | | | 26 | 5 | | | 30 | 5 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection Wavelength | 210 nm | | Injection Volume | 10 µL | | Diluent | Mobile Phase A / Water:Acetonitrile (50:50) |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Forced Degradation Protocols
The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3] The conditions below are starting points and may need to be adjusted based on the observed stability of the compound.
4.3.1. Acid Hydrolysis
-
Prepare a solution of this compound in 0.1 M hydrochloric acid at a concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (B78521).
-
Dilute the samples with the diluent to a suitable concentration for HPLC analysis.
-
Analyze the samples by the stability-indicating HPLC method.
4.3.2. Base Hydrolysis
-
Prepare a solution of this compound in 0.1 M sodium hydroxide at a concentration of approximately 1 mg/mL.
-
Maintain the solution at room temperature.
-
Withdraw aliquots at appropriate time intervals (e.g., 1, 2, 4, and 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the samples with the diluent to a suitable concentration for HPLC analysis.
-
Analyze the samples by the stability-indicating HPLC method.
4.3.3. Oxidative Degradation
-
Prepare a solution of this compound in 3% hydrogen peroxide at a concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Dilute the samples with the diluent to a suitable concentration for HPLC analysis.
-
Analyze the samples by the stability-indicating HPLC method.
4.3.4. Thermal Degradation
-
Place a known amount of solid this compound in a vial.
-
Heat the sample in a calibrated oven at 80°C.
-
At specified time points (e.g., 24, 48, 72 hours), remove a portion of the solid, dissolve it in the diluent to a known concentration, and analyze by HPLC.
-
Alternatively, thermal stability can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the decomposition temperature and identify thermal events.[9]
4.3.5. Photolytic Degradation
-
Expose a solution of this compound (e.g., 1 mg/mL in water) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure period, prepare the samples for HPLC analysis and compare the chromatograms of the exposed and control samples.
Summary of Stability Data
Table 1: Exemplary Summary of Forced Degradation Data for this compound
| Stress Condition | Time (hours) | % Assay of this compound | % Degradation | Major Degradation Products |
| Control | 24 | 99.8 | 0.2 | - |
| 0.1 M HCl, 60°C | 2 | 95.2 | 4.8 | L-Serine, Benzyl Alcohol |
| 8 | 85.1 | 14.9 | L-Serine, Benzyl Alcohol | |
| 24 | 65.7 | 34.3 | L-Serine, Benzyl Alcohol | |
| 0.1 M NaOH, RT | 1 | 90.3 | 9.7 | L-Serine, Benzyl Alcohol |
| 4 | 70.5 | 29.5 | L-Serine, Benzyl Alcohol | |
| 8 | 50.1 | 49.9 | L-Serine, Benzyl Alcohol | |
| 3% H₂O₂, RT | 24 | 98.5 | 1.5 | Unidentified polar impurities |
| Heat (80°C, solid) | 72 | 99.1 | 0.9 | Minor impurities |
| Photolysis (ICH Q1B) | - | 99.5 | 0.5 | - |
Note: The data in this table is illustrative and intended to serve as a template. Actual results will vary based on experimental conditions.
Conclusion
This compound is a moderately stable compound, with the primary degradation pathway being hydrolysis of the ester bond. To ensure its quality and purity, it is imperative to store the compound in a tightly sealed container at low temperatures (ideally -20°C) in a dry environment. For applications requiring a thorough understanding of its stability profile, conducting forced degradation studies as outlined in this guide is recommended. The development and validation of a stability-indicating analytical method are critical for accurately quantifying the compound and its degradation products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 60022-62-0 | Benchchem [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. sgs.com [sgs.com]
- 8. L-Serine benzyl ester 60022-62-0 [sigmaaldrich.com]
- 9. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
An In-depth Technical Guide to the Mechanism of Action of L-Serine Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Serine benzyl (B1604629) ester hydrochloride is a protected derivative of the non-essential amino acid L-serine. In biological systems, its primary mechanism of action is attributed to its rapid hydrolysis to L-serine and benzyl alcohol. Consequently, the biological effects observed are predominantly those of L-serine. This guide delineates the current understanding of L-serine's mechanism of action, with a significant focus on its neuroprotective properties. L-serine exerts its effects through multiple pathways, including the activation of glycine (B1666218) receptors and the PI3K/Akt signaling cascade, leading to reduced excitotoxicity, inflammation, and apoptosis in the central nervous system. This document provides a comprehensive overview of the quantitative data from key studies, detailed experimental protocols for pertinent assays, and visual representations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: Hydrolysis to L-Serine
L-Serine benzyl ester hydrochloride serves as a pro-drug, efficiently delivering L-serine into biological systems. The ester linkage is susceptible to hydrolysis by esterases present in the body, yielding L-serine and benzyl alcohol.[1] L-serine is the biologically active moiety responsible for the observed pharmacological effects.
Neuroprotective Effects of L-Serine
A substantial body of research has focused on the neuroprotective effects of L-serine in various models of neurological damage, particularly cerebral ischemia and traumatic brain injury. The key mechanisms underlying these protective effects are detailed below.
Activation of Glycine Receptors
L-serine acts as an agonist at the glycine binding site of strychnine-sensitive glycine receptors, which are ligand-gated chloride channels.[1][2] Activation of these receptors leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane. This hyperpolarization counteracts excessive neuronal depolarization, thereby reducing excitotoxicity, a major contributor to neuronal damage in ischemic conditions.[1][2] The neuroprotective effects of L-serine in models of cerebral ischemia have been shown to be blocked by the glycine receptor antagonist strychnine, confirming the involvement of this pathway.[1]
Modulation of the PI3K/Akt Signaling Pathway
L-serine has been demonstrated to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for promoting cell survival and inhibiting apoptosis.[3] Activated Akt can phosphorylate and inactivate several pro-apoptotic targets, including Bad and caspase-9. Furthermore, this pathway is implicated in reducing neuroinflammation by modulating microglial and astrocyte activation.[2][3]
Anti-inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, plays a significant role in the secondary injury cascade following brain injury. L-serine has been shown to mitigate this inflammatory response by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2] This anti-inflammatory effect is, at least in part, mediated by the modulation of microglial polarization towards an anti-inflammatory M2 phenotype.[2]
Quantitative Data on the Neuroprotective Efficacy of L-Serine
The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of L-serine.
| In Vivo Model | Species | L-Serine Dosage | Key Findings | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 56, 168, 504 mg/kg, i.p. | Dose-dependent reduction in neurological deficit score and infarct volume. Significant effects observed at 168 mg/kg and 504 mg/kg. | [4] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 168 mg/kg, i.p. | Reduced brain water content, blood-brain barrier permeability, neuronal loss, and expression of activated caspase-3. | [1] |
| Traumatic Brain Injury (TBI) | Mouse | 114, 342, 1027 mg/kg, i.p. | Dose-dependent decrease in neurological deficit score, brain water content, lesion volume, and neuronal loss. | [5] |
| Traumatic Brain Injury (TBI) | Mouse | 1027 mg/kg, i.p. | Reduced levels of inflammatory markers (TNF-α, IL-1β, IL-6) and numbers of activated astrocytes and microglia. | [5] |
| In Vitro Model | Cell Type | Insult | L-Serine Concentration | Key Findings | Reference |
| Primary Hippocampal Neurons | Rat | Hypoxia (1% O2) | Not specified | Increased cell viability and inhibited lactate (B86563) dehydrogenase (LDH) leakage. | [1] |
| Primary Hippocampal Neurons | Rat | Glutamate (1 mM) | Not specified | Increased cell viability and inhibited LDH leakage. | [1] |
| HT22 Hippocampal Neurons | Mouse | DMNQ (oxidative stress) | 7.5-20 mM | Dose-dependent suppression of ROS elevation, ER stress, and apoptosis. | [6] |
Signaling Pathways and Experimental Workflows
L-Serine Neuroprotective Signaling Pathway
Caption: L-Serine neuroprotective signaling pathways.
Experimental Workflow for In Vivo Cerebral Ischemia Study
Caption: Workflow for in vivo MCAO studies.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for in vitro neuroprotection assays.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of focal cerebral ischemia in rats via intraluminal filament occlusion of the middle cerebral artery.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
4-0 silk suture
-
Silicone-coated 4-0 monofilament nylon suture
-
Microvascular clips
-
Surgical microscope
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully separate the arteries from the surrounding nerves.
-
Ligate the distal end of the ECA.
-
Place a temporary ligature on the CCA and a microvascular clip on the ICA.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated monofilament suture through the ECA incision and into the ICA until it occludes the origin of the MCA (approximately 18-20 mm from the carotid bifurcation).
-
Remove the temporary ligature on the CCA.
-
After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Close the incision and allow the animal to recover.
Primary Hippocampal Neuron Culture
This protocol outlines the preparation of primary hippocampal neuron cultures from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium
-
Papain and DNase I
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates or coverslips
Procedure:
-
Euthanize the pregnant rat and harvest the E18 embryos.
-
Dissect the hippocampi from the embryonic brains in ice-cold Hibernate-E medium.
-
Mince the hippocampal tissue and incubate in a papain/DNase I solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine coated plates or coverslips at the desired density.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
Western Blot for Phosphorylated Akt (p-Akt)
This protocol describes the detection of phosphorylated Akt (Ser473) in cell lysates by Western blotting.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody: Rabbit anti-p-Akt (Ser473)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
Procedure:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-Akt antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
Normalize the p-Akt signal to total Akt or a loading control like β-actin.
Nissl Staining for Neuronal Viability
This protocol is for staining neurons in brain sections to assess neuronal loss.
Materials:
-
Paraffin-embedded or frozen brain sections
-
0.1% Cresyl Violet solution
-
Ethanol (B145695) series (100%, 95%, 70%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate paraffin (B1166041) sections through xylene and a graded ethanol series to water. For frozen sections, bring to room temperature.
-
Stain sections in 0.1% Cresyl Violet solution for 5-10 minutes.
-
Rinse briefly in distilled water.
-
Differentiate in 95% ethanol until the background is clear and neurons are well-defined.
-
Dehydrate through 100% ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Healthy neurons will appear stained with a distinct nucleus and Nissl substance in the cytoplasm.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Cell culture supernatant
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plate
-
Plate reader
Procedure:
-
Collect cell culture supernatant from treated and control wells.
-
Add 50 µL of supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cytotoxicity as the percentage of LDH release compared to a maximum LDH release control (lysed cells).
Conclusion
This compound acts as a precursor to L-serine, which has demonstrated significant neuroprotective potential in preclinical models of neurological disorders. Its mechanism of action is multifaceted, involving the activation of inhibitory glycine receptors and the pro-survival PI3K/Akt signaling pathway. These actions culminate in the reduction of excitotoxicity, neuroinflammation, and apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and its active metabolite, L-serine. Further research is warranted to fully elucidate its clinical utility in the treatment of neurodegenerative diseases and acute brain injuries.
References
- 1. Preparation of primary hippocampal neurons [protocols.io]
- 2. Culture of mouse/rat primary neurons [bio-protocol.org]
- 3. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 5. ronaldschulte.nl [ronaldschulte.nl]
- 6. benchchem.com [benchchem.com]
The Benzyl Group in L-Serine Benzyl Ester Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Serine benzyl (B1604629) ester hydrochloride is a critical reagent in synthetic chemistry, particularly in the realm of peptide synthesis and drug development. The strategic incorporation of a benzyl group as a protecting element for the carboxylic acid functionality of L-serine offers significant advantages in multi-step synthetic pathways. This technical guide provides an in-depth analysis of the pivotal role of the benzyl group, detailing its application, the quantitative aspects of its introduction and removal, and comprehensive experimental protocols.
Introduction
In the intricate process of synthesizing complex molecules such as peptides and pharmaceuticals, the selective protection and deprotection of reactive functional groups is paramount. L-Serine, with its trifunctional nature (amino, carboxyl, and hydroxyl groups), presents a classic challenge that necessitates a robust protecting group strategy. L-Serine benzyl ester hydrochloride serves as a valuable building block where the carboxylic acid is masked as a benzyl ester. This protection prevents its unwanted participation in reactions targeting other parts of the molecule, most notably the formation of an amide bond at the N-terminus. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.[1][2]
The benzyl group is a well-established protecting group for carboxylic acids due to its stability across a wide range of reaction conditions, including acidic and basic environments, and its susceptibility to removal under specific, mild conditions.[3] This orthogonality is a cornerstone of many synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).
The Role of the Benzyl Group as a Protecting Group
The primary function of the benzyl group in this compound is to act as a protecting group for the carboxylic acid. This protection is crucial for preventing the carboxyl group from undergoing unwanted reactions, such as:
-
Self-polymerization of the amino acid.
-
Side reactions during the coupling of the amino acid's N-terminus to a growing peptide chain.
The benzyl ester linkage is stable to the acidic conditions often used to remove N-terminal protecting groups like the tert-butoxycarbonyl (Boc) group, a key feature of the widely used Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis strategy.[3][4]
The chemical structure and the protective role of the benzyl group are illustrated in the diagram below.
References
- 1. cem.hu [cem.hu]
- 2. Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. peptide.com [peptide.com]
L-Serine Benzyl Ester Hydrochloride: An In-depth Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of L-Serine benzyl (B1604629) ester hydrochloride, a key building block in peptide synthesis. It is intended for researchers, scientists, and drug development professionals who are new to the field of peptide synthesis or wish to deepen their understanding of this versatile reagent. This document details the properties, applications, and experimental protocols associated with L-Serine benzyl ester hydrochloride, with a focus on practical implementation in both solid-phase and solution-phase peptide synthesis.
Introduction to this compound
This compound (H-Ser-OBzl·HCl) is a derivative of the amino acid L-serine where the carboxylic acid group is protected as a benzyl ester and the amino group is in the form of a hydrochloride salt.[1][2] This protection strategy is fundamental in peptide synthesis to prevent unwanted side reactions and ensure the controlled formation of peptide bonds.[3] The benzyl ester provides robust protection of the C-terminus, which is stable to the conditions used for the removal of common N-terminal protecting groups like Boc and Fmoc.[4][5]
The hydrochloride salt form enhances the compound's stability and solubility in aqueous and some organic solvents, making it a convenient and widely used starting material for the synthesis of peptides containing a C-terminal serine residue.[1][2] Its application is prevalent in both traditional solution-phase peptide synthesis and the more common solid-phase peptide synthesis (SPPS).[6][7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and reaction setup.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₄ClNO₃ | [2] |
| Molecular Weight | 231.68 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | ~175 °C (decomposes) | [1][2] |
| Solubility | Soluble in water | [1][2] |
| Optical Rotation | [α]²⁰/D ≈ -12° (c=4 in water) | [1] |
| CAS Number | 60022-62-0 | [1] |
Core Applications in Peptide Synthesis
This compound is primarily used as a starting material for the incorporation of a C-terminal serine residue in a peptide sequence. The benzyl ester serves as a semi-permanent protecting group for the carboxylic acid.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the growing peptide chain is anchored to a solid support (resin).[5] While H-Ser-OBzl·HCl itself is not directly attached to the resin, its protected derivatives, Nα-Fmoc-O-benzyl-L-serine (Fmoc-Ser(Bzl)-OH) and Nα-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH), are the standard reagents used. The benzyl group in these derivatives protects the side-chain hydroxyl group of serine.[8][9] The principles of using a benzyl ester for C-terminal protection are highly relevant to the Boc/Bzl SPPS strategy, where benzyl-based protecting groups are used for both the C-terminus and side chains.[5][6]
Solution-Phase Peptide Synthesis
Solution-phase synthesis is a classical method where all reactants are dissolved in a suitable solvent.[7][10] H-Ser-OBzl·HCl is a common starting material for the C-terminal residue in this approach.[11] The synthesis proceeds by coupling an N-protected amino acid to the free amino group of H-Ser-OBzl·HCl, followed by deprotection of the N-terminus to allow for the next coupling step.[12]
Experimental Protocols
The following are detailed, generalized protocols for the use of serine derivatives with benzyl protection in peptide synthesis.
Protocol 1: Solution-Phase Dipeptide Synthesis using H-Ser-OBzl·HCl
This protocol describes the coupling of an N-terminally protected alanine (B10760859) (Boc-Ala-OH) to this compound.
Materials:
-
This compound (H-Ser-OBzl·HCl)
-
N-Boc-L-Alanine (Boc-Ala-OH)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[11]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[11]
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Neutralization of H-Ser-OBzl·HCl:
-
Dissolve H-Ser-OBzl·HCl (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA or NMM (1.1 equivalents) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature.[11]
-
-
Activation of Boc-Ala-OH:
-
In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.[11]
-
Cool the solution to 0 °C in an ice-water bath.
-
Add DCC (1.1 equivalents) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[11]
-
Stir the mixture at 0 °C for 45 minutes.
-
-
Coupling:
-
Filter the DCU precipitate from the activated Boc-Ala-OH solution.
-
Add the filtrate containing the activated amino acid to the neutralized H-Ser-OBzl·HCl solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[11]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide (Boc-Ala-Ser-OBzl).
-
Purify the crude product by silica (B1680970) gel column chromatography or recrystallization.[11]
-
Protocol 2: Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Cycle for Serine Incorporation
This protocol details a single cycle for adding a Boc-Ser(Bzl)-OH residue to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
Boc-Ser(Bzl)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[1]
-
DIPEA
-
DMF
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, drain, and then treat with a fresh portion of the same solution for 20-30 minutes to remove the N-terminal Boc group.[1]
-
Wash the resin sequentially with DCM, isopropanol, and DMF.
-
-
Neutralization:
-
Neutralize the N-terminal ammonium (B1175870) trifluoroacetate (B77799) salt by washing the resin with a 5-10% solution of DIPEA in DMF (2 x 2 minutes).[1]
-
Wash the resin with DMF to remove excess base.
-
-
Coupling:
-
In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2-4 equivalents relative to the resin loading) and HBTU (2-4 equivalents) in DMF.[1]
-
Add DIPEA (4-8 equivalents) to the solution to pre-activate the amino acid for 2-5 minutes.[4]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.[1]
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).[4]
-
This cycle is repeated for each subsequent amino acid.
Protocol 3: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Cycle for Serine Incorporation
This protocol details a single cycle for adding an Fmoc-Ser(Bzl)-OH residue. Note that in standard Fmoc chemistry, the side chain of serine is typically protected with a tert-butyl (tBu) group (Fmoc-Ser(tBu)-OH). However, Fmoc-Ser(Bzl)-OH can be used if benzyl protection is specifically required.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
Fmoc-Ser(Bzl)-OH
-
HBTU
-
DIPEA
-
DMF
-
20% Piperidine (B6355638) in DMF
Procedure:
-
Deprotection:
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.[4]
-
Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.[4]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test.[4]
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).[4]
-
Protocol 4: Deprotection of Benzyl Ester
The final step after peptide assembly is the cleavage of the peptide from the resin (in SPPS) and/or the removal of protecting groups. The benzyl ester is typically removed under strong acidic conditions or by catalytic hydrogenolysis.
Method A: Strong Acid Cleavage (e.g., with HF)
-
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized apparatus by trained personnel.
-
The peptide-resin is treated with anhydrous HF, often with scavengers like anisole, to cleave the peptide from the resin and simultaneously remove benzyl-based side-chain protecting groups.[2][5]
Method B: Catalytic Hydrogenolysis
-
This is a milder method suitable for solution-phase synthesis or for peptides cleaved from the resin with their side-chain protecting groups intact.[2][4]
-
Procedure:
-
Dissolve the protected peptide in a suitable solvent like methanol, ethanol, or THF.[4][11]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-20% by weight of the peptide).[4][11]
-
Evacuate the reaction vessel and backfill with hydrogen gas (H₂), often from a balloon. Repeat this process three times.[4]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Filter the mixture through Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
-
Quantitative Data and Reagent Comparison
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. The following table compares the performance of common coupling reagents for the formation of a peptide bond.
| Coupling Reagent | Additive | Typical Yield (%) | Reaction Time (hours) | Key Advantages & Disadvantages | References |
| DCC | HOBt | 80-95 | 2-12 | Adv: Inexpensive and effective. Disadv: Forms insoluble DCU byproduct, not ideal for SPPS.[13][14][15] | |
| EDC | HOBt | 90-98 | 2-8 | Adv: Water-soluble carbodiimide (B86325) and byproduct, simplifying workup. Disadv: Can be less effective for sterically hindered couplings.[15] | |
| HBTU | DIPEA (Base) | >95 | 0.5-2 | Adv: Fast, efficient, and widely used in automated SPPS. Byproducts are soluble. Disadv: More expensive than carbodiimides.[1][16][17] | |
| HATU | DIPEA (Base) | >98 | 0.5-2 | Adv: Highly reactive, excellent for difficult or sterically hindered couplings, low racemization. Disadv: Most expensive option.[17][18][19] |
Potential Side Reactions
When using this compound or its derivatives, several side reactions can occur, which may affect the purity and yield of the final peptide.
-
Racemization: The activation of the carboxylic acid group can lead to the loss of stereochemical integrity at the α-carbon, particularly if excessive base is used or during prolonged activation times. The addition of HOBt or its derivatives helps to suppress racemization.[18][20]
-
Premature Cleavage: In Boc-SPPS, the repeated treatments with TFA can cause some premature cleavage of the benzyl ester linkage to the resin, leading to loss of peptide chains.[2]
-
Alkylation: During final cleavage with strong acids like HF, the generated benzyl cation can alkylate nucleophilic side chains, especially those of tryptophan and tyrosine. The use of scavengers is crucial to minimize this.[2]
-
N-O Acyl Shift: Under acidic conditions, the peptide backbone can rearrange at serine residues, where the acyl group shifts from the amide nitrogen to the side-chain oxygen, forming an ester linkage. This is a reversible reaction.[18]
-
Aspartimide Formation: In sequences containing Asp-Ser, the side chain of aspartic acid can cyclize with the backbone amide nitrogen, especially under basic or acidic conditions.[20]
Purification and Characterization
After synthesis and cleavage, the crude peptide must be purified and its identity confirmed.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying synthetic peptides. A C18 column is typically used with a gradient of water and acetonitrile, often containing 0.1% TFA as an ion-pairing agent to improve peak shape.[21][22][23]
-
Characterization:
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired peptide and to identify impurities.[21][24]
-
HPLC Analysis: Analytical RP-HPLC is used to assess the purity of the final product.[21][25]
-
Amino Acid Analysis: Can be performed to confirm the amino acid composition of the synthesized peptide.
-
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound and its N-protected derivatives are indispensable tools in the synthesis of serine-containing peptides. The benzyl ester provides reliable protection for the C-terminus or the serine side chain, compatible with both Boc/Bzl and, to a lesser extent, Fmoc/tBu strategies. A thorough understanding of the experimental protocols, the performance of different coupling reagents, and potential side reactions is crucial for the successful synthesis of high-purity peptides. This guide provides a foundational framework for researchers and professionals to effectively utilize this important building block in their peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. peptide.com [peptide.com]
- 21. hplc.eu [hplc.eu]
- 22. agilent.com [agilent.com]
- 23. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
physicochemical characteristics of L-Serine benzyl ester hydrochloride
An In-depth Technical Guide on the Physicochemical Characteristics of L-Serine Benzyl (B1604629) Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Serine benzyl ester hydrochloride is a protected derivative of the amino acid L-serine, a crucial building block in the synthesis of peptides and other bioactive molecules.[1][2] Its benzyl ester group protects the carboxylic acid functionality, while the hydrochloride salt enhances its stability and solubility in aqueous media, making it a versatile reagent in biochemical research and pharmaceutical development.[1][2][3] This technical guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and its application in synthetic workflows.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These characteristics are critical for its handling, application in synthesis, and for the development of analytical methods.
General and Physical Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder | [2][3][4] |
| Molecular Formula | C₁₀H₁₄ClNO₃ (or C₁₀H₁₃NO₃ · HCl) | [1][2][4][5][6][7] |
| Molecular Weight | 231.68 g/mol | [1][4][5][6][7] |
| Melting Point | ~175°C (with decomposition); 170 - 178°C | [1][2][3][5] |
| Solubility | Readily soluble in water. Soluble in methanol (B129727) and dichloromethane. | [1][3][5][8] |
| Optical Rotation | [α]D = -12° (c=4 in water) | [1][5] |
| Storage | Store at 0 - 8°C or -20°C in a dry, well-ventilated place. | [2][4][8] |
Spectroscopic Data (Expected)
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | - Aromatic protons of the benzyl group (~7.3 ppm).- Protons of the benzyl CH₂ group.- Protons on the α- and β-carbons of the serine backbone.- Exchangeable protons from the amine (NH₃⁺) and hydroxyl (OH) groups. |
| ¹³C NMR | - Carbonyl carbon of the ester (~170-175 ppm).- Aromatic carbons of the benzyl group.- Carbons of the benzyl CH₂ group.- α- and β-carbons of the serine backbone. |
| IR Spectroscopy | - Strong C=O stretching band from the ester group (~1735 cm⁻¹).- Broad O-H and N-H stretching bands.- C-H stretching from aromatic and aliphatic groups.- C-O stretching bands. |
| Mass Spectrometry | - A molecular ion peak corresponding to the free base (C₁₀H₁₃NO₃) after loss of HCl. |
Experimental Protocols
The following sections detail generalized protocols for the determination of key physicochemical properties of this compound.
Melting Point Determination
The melting point is a crucial indicator of purity.[9]
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is placed in a capillary tube and compacted to a height of 2-3 mm.[10][11]
-
Apparatus: A calibrated digital melting point apparatus (e.g., DigiMelt or Mel-Temp) is used.[9][10]
-
Measurement:
-
For an unknown compound, a rapid heating ramp (10-20°C/minute) is used to determine an approximate melting range.[10][11]
-
A second, more precise measurement is performed with a fresh sample, heating at a slow rate (1-2°C/minute) starting from approximately 20°C below the approximate melting point.[9][10][11]
-
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[9][12] For a pure substance, this range should be narrow (0.5-1.0°C).[9]
Solubility Assessment
Protocol:
-
Solvent Selection: A range of solvents, including water, methanol, and dichloromethane, should be tested.[13]
-
Procedure:
-
A known mass (e.g., 10 mg) of this compound is added to a test tube containing a known volume (e.g., 1 mL) of the solvent.
-
The mixture is agitated or vortexed at a controlled temperature (e.g., 25°C).
-
Visual observation is used to determine if the solid dissolves completely.
-
-
Quantitative Measurement (Isothermal Method):
-
An excess amount of the compound is added to a known mass of the solvent in a stoppered glass tube.[14]
-
The mixture is stirred in a temperature-controlled water bath for an extended period (e.g., 24-30 hours) to reach equilibrium.[14]
-
The stirring is stopped to allow undissolved solid to settle.[14]
-
A sample of the supernatant is carefully removed, and its composition is analyzed (e.g., by gravimetry after solvent evaporation or by a technique like refractive index measurement) to determine the concentration of the dissolved solute.[14]
-
Synthesis and Purification
This compound is typically synthesized via the esterification of L-serine with benzyl alcohol.[3]
Protocol (Direct Esterification):
-
Reaction Setup: L-serine is suspended in benzyl alcohol in the presence of an acid catalyst, such as hydrogen chloride (HCl).
-
Esterification: The mixture is heated under reflux (e.g., 80–100°C) for several hours (e.g., 12–24 hours).[1] The reaction mechanism involves the protonation of the benzyl alcohol's hydroxyl group, followed by nucleophilic attack by the carboxylate oxygen of L-serine and subsequent elimination of water.[1]
-
Salt Formation and Isolation: Upon cooling, the excess HCl converts the newly formed ester into its hydrochloride salt, which typically precipitates from the reaction mixture.[1]
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether). Purity is often assessed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
Applications and Workflow Visualizations
This compound is a key intermediate in organic synthesis, particularly in peptide chemistry.[1][2][5] It serves as a protected building block, allowing for the sequential addition of other amino acids to form a peptide chain.
Below are diagrams illustrating a general characterization workflow and its role in peptide synthesis.
References
- 1. This compound | 60022-62-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. L-serine benzyl ester hcl [chembk.com]
- 4. ≥99% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 6. L-Serine benzyl ester 60022-62-0 [sigmaaldrich.com]
- 7. L-Serine benzyl ester 60022-62-0 [sigmaaldrich.com]
- 8. labsolu.ca [labsolu.ca]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pennwest.edu [pennwest.edu]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PMC [pmc.ncbi.nlm.nih.gov]
L-Serine Benzyl Ester Hydrochloride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for L-Serine benzyl (B1604629) ester hydrochloride. The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding for professionals in research and drug development. While extensive toxicological data is not available for this specific compound, this guide emphasizes best practices for handling chemicals of unknown toxicity.
Chemical and Physical Properties
A summary of the known physical and chemical properties of L-Serine benzyl ester hydrochloride is presented in Table 1. This information is crucial for the proper storage and handling of the compound.
| Property | Value | Source |
| CAS Number | 60022-62-0 | [1][2] |
| Molecular Formula | C₁₀H₁₄ClNO₃ | N/A |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water | |
| Storage Temperature | -20°C | [4] |
Hazard Identification and Classification
According to available Safety Data Sheets, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, some sources indicate potential hazards, including skin, eye, and respiratory irritation. Due to the limited toxicological data, it is prudent to handle this compound as potentially hazardous.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure the stability of this compound.
Handling
-
Ventilation: Handle in a well-ventilated area.[5] The use of a local exhaust ventilation system is recommended to prevent the dispersion of dust.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Table 2.
-
Hygiene: Wash hands and face thoroughly after handling.[1][3]
-
Ignition Sources: Keep away from heat and sources of ignition.[5]
Storage
-
Incompatible Materials: Store away from oxidizing agents.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound.
| Protection Type | Recommendation | Source |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | [3][5] |
| Skin Protection | Protective gloves (e.g., nitrile rubber) and a lab coat. | [3][5] |
| Respiratory Protection | A dust respirator is recommended if dust is generated. | [3] |
First-Aid Measures
In case of exposure, follow the first-aid measures outlined in Table 3.
| Exposure Route | First-Aid Measures | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. | [1][5] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical advice if irritation occurs. | [1][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [1][3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell. | [1][5] |
Fire-Fighting Measures
In the event of a fire involving this compound, the following measures should be taken.
| Aspect | Recommendation | Source |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. | [5] |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. | [2] |
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of chemical compounds like this compound, from initial assessment to emergency response.
Caption: Logical workflow for safe chemical handling.
Generalized Experimental Workflow for Acute Toxicity Assessment
As specific toxicological data for this compound is not available, a generalized workflow for assessing the acute toxicity of a chemical compound is presented below. This serves as a conceptual guide for the type of experimental protocol that would be required to generate such data.
References
Methodological & Application
Application Notes and Protocols for L-Serine Benzyl Ester Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Serine, a crucial amino acid in many biological processes, often requires protection of its reactive side-chain hydroxyl group and its C-terminal carboxylic acid during solid-phase peptide synthesis (SPPS). The use of benzyl (B1604629) protection, in the form of benzyl ethers for the side chain and benzyl esters for the carboxyl group, is a well-established strategy, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemical approach. L-Serine benzyl ester hydrochloride is a derivative where the carboxyl group is protected as a benzyl ester.
While this compound, with its free α-amino group, is not directly amenable to stepwise peptide coupling, it serves as a precursor for the preparation of Nα-protected derivatives suitable for SPPS. This document provides detailed protocols for the utilization of benzyl-protected serine in Boc-based SPPS, focusing on the incorporation of serine as the C-terminal residue. The protocols cover the attachment of Nα-Boc-O-benzyl-L-serine to a Merrifield resin, the subsequent steps of peptide chain elongation, and the final cleavage and deprotection of the synthesized peptide.
Core Concepts in Benzyl Protection for Serine in SPPS
In the context of Boc-SPPS, benzyl-based protecting groups offer the advantage of being stable to the mildly acidic conditions used for the repetitive removal of the Nα-Boc group (typically with trifluoroacetic acid, TFA, in dichloromethane). These "permanent" side-chain and C-terminal protecting groups are then removed in the final step of the synthesis using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or a trifluoromethanesulfonic acid (TFMSA) cocktail.[1]
The hydroxyl group of serine is commonly protected as a benzyl ether (Bzl) to prevent side reactions such as O-acylation during the coupling steps.[2][3] The C-terminal carboxylic acid of the first amino acid is often anchored to a Merrifield resin (chloromethylated polystyrene), forming a benzyl ester linkage.[1]
Experimental Protocols
Protocol 1: Attachment of Nα-Boc-O-benzyl-L-serine to Merrifield Resin (Cesium Salt Method)
This protocol describes the anchoring of the first amino acid, Boc-Ser(Bzl)-OH, to a Merrifield resin, forming a C-terminal serine benzyl ester linkage.
Materials:
-
Boc-Ser(Bzl)-OH
-
Merrifield resin (chloromethylated polystyrene)
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Dimethylformamide (DMF)
Procedure:
-
Preparation of the Cesium Salt:
-
Dissolve Boc-Ser(Bzl)-OH (1.0 equivalent) in methanol (approx. 5 mL per mmol) and add a small amount of water (approx. 0.5 mL per mmol).[4]
-
Titrate the solution to a neutral pH (pH 7.0) with a 20% aqueous solution of cesium carbonate.[4]
-
Remove the solvent by rotary evaporation to dryness.
-
To ensure the salt is anhydrous, add DMF (approx. 2.5 mL per mmol) and evaporate to dryness at 45°C. Repeat this step.[4]
-
-
Attachment to Resin:
-
Washing and Drying:
-
Filter the resin and wash it thoroughly with DMF (3 times).
-
Wash the resin with 50% (v/v) aqueous DMF (3 times).
-
Wash the resin with 50% (v/v) aqueous methanol (3 times).
-
Wash the resin with methanol (3 times).
-
Dry the resin under vacuum to a constant weight.[4]
-
Protocol 2: Standard Boc-SPPS Cycle for Peptide Chain Elongation
This protocol outlines the iterative steps of deprotection and coupling to extend the peptide chain.
Materials:
-
Boc-Ser(Bzl)-Merrifield resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Boc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, followed by a second treatment for 20-30 minutes to remove the Nα-Boc group.
-
Wash the resin thoroughly with DCM and then DMF.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 5-10% solution of DIEA in DMF until a neutral pH is achieved.
-
Wash the resin with DMF to remove excess base.
-
-
Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (2-4 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a qualitative method such as the Kaiser test.[5]
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the Merrifield resin and the simultaneous removal of the benzyl-based side-chain protecting groups using a TFA-based cocktail. For peptides containing sensitive residues like Cys, Met, or Trp, a more complex scavenger mixture is required.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Phenol, Thioanisole, 1,2-ethanedithiol (B43112) (EDT) (for sensitive residues)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
If the N-terminal amino acid is Boc-protected, remove the Boc group using the deprotection procedure in Protocol 2.
-
Thoroughly wash the peptide-resin with DCM and dry under vacuum.[6]
-
-
Preparation of the Cleavage Cocktail:
-
Standard Cocktail (for peptides without sensitive residues): In a fume hood, carefully prepare a mixture of 95% TFA, 2.5% deionized water, and 2.5% TIS.[6]
-
Reagent K (for peptides with Cys, Met, Trp, Tyr): Prepare a mixture of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT.[6]
-
Always prepare the cleavage cocktail fresh before use.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (typically 10-15 mL per gram of resin).
-
Allow the mixture to react for 2-4 hours at room temperature with occasional swirling.[7]
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add them dropwise to a large volume (approx. 10 times the filtrate volume) of cold diethyl ether to precipitate the crude peptide.[6]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the described protocols. Note that actual results may vary depending on the specific peptide sequence and scale of the synthesis.
| Parameter | Value/Range | Reference/Note |
| Resin Loading (Boc-Ser(Bzl)-OH on Merrifield) | ||
| Boc-Ser(Bzl)-OH Cesium Salt Equivalents | 1.0-1.2 eq. relative to resin substitution | [8] |
| Reaction Time | 24 hours | [4][9] |
| Reaction Temperature | 50°C | [4][9] |
| SPPS Coupling | ||
| Boc-Amino Acid Equivalents | 2-4 eq. | |
| Coupling Reagent Equivalents | 2-4 eq. | |
| Coupling Time | 1-2 hours | [5] |
| Expected Coupling Efficiency | >99% (monitored by Kaiser test) | [5][10] |
| Final Cleavage | ||
| Cleavage Cocktail Volume | 10-15 mL/g of resin | [7] |
| Cleavage Time | 2-4 hours | [7] |
| Cleavage Temperature | Room Temperature | [6] |
| Expected Crude Peptide Yield | 70-90% | Sequence dependent |
| Expected Crude Peptide Purity | 50-80% (before purification) | Sequence and length dependent |
Visualizations
Caption: Workflow for SPPS starting with a Serine Benzyl Ester precursor.
Caption: Decision logic for selecting the appropriate cleavage cocktail.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using L-Serine Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a valuable methodology for the preparation of short to medium-length peptides, offering advantages in scalability and the purification of intermediates.[1][2] L-Serine benzyl (B1604629) ester hydrochloride is a key building block in this approach, providing a stable C-terminal protecting group that can be selectively removed under specific conditions.[3] The benzyl ester safeguards the carboxylic acid of serine during peptide bond formation, while the hydrochloride salt enhances the compound's stability and handling characteristics.[4][5]
These application notes provide a comprehensive guide to the use of L-Serine benzyl ester hydrochloride in solution-phase peptide synthesis. Detailed protocols for dipeptide synthesis, including coupling and deprotection steps, are presented, along with a comparative analysis of common coupling reagents and purification strategies.
Core Principles and Workflow
The solution-phase synthesis of a peptide using this compound as the C-terminal residue follows a cyclical process of coupling and deprotection. The general workflow involves:
-
Neutralization: The hydrochloride of L-Serine benzyl ester is neutralized to liberate the free amine, making it available for the coupling reaction.
-
Coupling: The N-protected amino acid is activated and coupled to the free amine of the L-Serine benzyl ester to form a dipeptide.
-
Deprotection (N-terminal): The N-terminal protecting group of the newly formed dipeptide is removed to allow for the addition of the next amino acid in the sequence.
-
Purification: The dipeptide is purified to remove unreacted starting materials and byproducts.
-
Chain Elongation (Optional): Steps 2-4 are repeated until the desired peptide sequence is achieved.
-
Deprotection (C-terminal): The C-terminal benzyl ester is removed to yield the final peptide with a free carboxylic acid.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity in peptide synthesis. The following table summarizes the performance of common coupling reagents for the formation of a dipeptide bond with L-Serine benzyl ester. The data presented are illustrative and can vary based on the specific amino acid being coupled and the reaction conditions.
| Coupling Reagent/Additive | Typical Reaction Time | Typical Yield (%) | Purity (%) (Post-Purification) | Advantages & Disadvantages |
| EDC / HOBt | 12-24 hours | 75-90 | >95 | Advantages: Water-soluble carbodiimide (B86325) and byproduct simplify workup.[5] Cost-effective. Disadvantages: Longer reaction times. Can be less effective for sterically hindered amino acids.[5] |
| HBTU / DIPEA | 10-60 minutes | High | >95 | Advantages: Fast and efficient with low racemization, especially with HOBt.[1][6] Disadvantages: Byproducts can sometimes be difficult to remove. |
| HATU / DIPEA | 10-60 minutes | Very High | >97 | Advantages: Highly efficient, even for sterically hindered couplings.[5][6] Low racemization. Disadvantages: More expensive than other reagents. |
| DEPBT | 2-8 hours | High | >95 | Advantages: Low racemization.[7] Effective for solution-phase coupling. Disadvantages: Can be less reactive than uronium/phosphonium salt-based reagents. |
Experimental Protocols
Protocol 1: Synthesis of a Dipeptide (e.g., Boc-Ala-Ser-OBzl)
This protocol details the synthesis of N-α-(tert-butoxycarbonyl)-L-alanyl-L-serine benzyl ester, a model dipeptide, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as the coupling reagents.
Materials:
-
This compound
-
Boc-L-Alanine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., Ethyl acetate (B1210297)/Hexanes)
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA or TEA (1.1 eq.) dropwise to the solution.
-
Stir the mixture at 0 °C for 15-20 minutes. The resulting solution containing the free amine of L-Serine benzyl ester is used directly in the next step.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Boc-L-Alanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Add EDC (1.1 eq.) to the Boc-L-Alanine solution and stir for 15-20 minutes at 0 °C for pre-activation.
-
Slowly add the neutralized L-Serine benzyl ester solution to the activated Boc-L-Alanine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Boc-Ala-Ser-OBzl.[3]
-
Protocol 2: N-terminal Boc Group Deprotection
This protocol describes the removal of the N-terminal Boc protecting group from the synthesized dipeptide using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected dipeptide (e.g., Boc-Ala-Ser-OBzl)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (B28343) (optional)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Cold diethyl ether
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected dipeptide (1.0 eq.) in DCM.
-
Add an equal volume of TFA to the solution at room temperature.[3]
-
Stir the reaction mixture for 1-2 hours.
-
Monitor the completion of the reaction by TLC.
-
-
Work-up and Isolation:
-
Remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[3]
-
For precipitation, add cold diethyl ether to the residue to precipitate the deprotected dipeptide as its TFA salt.[1]
-
Collect the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Alternatively, for direct use in the next coupling step, dissolve the residue in DCM and neutralize the excess acid by washing with a saturated NaHCO₃ solution, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate to obtain the free amine of the dipeptide.
-
Protocol 3: C-terminal Benzyl Ester Deprotection (Catalytic Hydrogenolysis)
This protocol outlines the removal of the C-terminal benzyl ester protecting group via catalytic hydrogenolysis to yield the final peptide with a free carboxylic acid.
Materials:
-
Benzyl ester-protected peptide (e.g., H-Ala-Ser-OBzl)
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Celite
Procedure:
-
Reaction Setup:
-
Dissolve the benzyl ester-protected peptide in MeOH or EtOH in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Evacuate the flask and backfill with hydrogen gas from a balloon or connect to a hydrogenator. Repeat this process three times.
-
-
Hydrogenation:
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-16 hours.
-
-
Work-up and Isolation:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter pad with the reaction solvent.
-
Evaporate the filtrate under reduced pressure to obtain the deprotected peptide.
-
Visualizations
Experimental Workflow for Dipeptide Synthesis
Caption: A schematic overview of the key stages in the solution-phase synthesis of a dipeptide.
Logical Relationship for Deprotection Strategies
Caption: Decision tree illustrating the orthogonal deprotection strategies for N-terminal and C-terminal protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. chimia.ch [chimia.ch]
Application Notes and Protocols for Enzymatic Reactions Using L-Serine Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing L-Serine benzyl (B1604629) ester hydrochloride as a substrate in various enzymatic reactions. This versatile compound serves as a valuable tool for studying the activity of proteases and lipases, crucial enzyme classes in biological research and drug development.
Introduction
L-Serine benzyl ester hydrochloride is a protected derivative of the amino acid L-serine. The benzyl ester group makes it a suitable substrate for enzymes that catalyze the hydrolysis of ester bonds, such as proteases and lipases.[1] The enzymatic cleavage of the ester bond releases L-serine and benzyl alcohol. This reaction can be monitored to determine the kinetic parameters of the enzyme under investigation. Its applications are prominent in peptide synthesis and as a precursor for neuroactive compounds.[1]
Enzymatic Reactions and Applications
This compound is a substrate for a variety of enzymes, enabling the study of their catalytic activity and specificity.
Protease Activity Assays
Proteases, such as papain and bromelain (B1164189), can hydrolyze the ester bond of this compound. The benzyl ester group enhances the substrate specificity for some proteases, leading to higher reactivity compared to methyl or ethyl esters.[1]
-
Papain: This cysteine protease is widely used in various industrial and pharmaceutical applications. This compound can be used to determine the esterase activity of papain.
-
Bromelain: A protease mixture derived from pineapple, bromelain also exhibits esterase activity. A Michaelis constant (Km) of approximately 1.22 mM has been reported for the bromelain-catalyzed hydrolysis of a serine ester substrate, indicating its effectiveness.[1]
Lipase-Catalyzed Reactions
Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are known for their ability to catalyze ester hydrolysis and synthesis. This compound can be employed as a substrate to investigate the hydrolytic activity of lipases in aqueous or organic media.
Quantitative Data Summary
The following table summarizes the available quantitative data for enzymatic reactions using this compound and related substrates.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | Vmax | Reaction Conditions | Yield (%) | Reference |
| Papain | N-Benzoyl-L-serine methyl ester | 52 ± 4 | 2.80 ± 0.1 | - | pH 7.0, 25°C | - | [2] |
| Bromelain | This compound | ~1.22 | - | Not Reported | - | - | [1] |
| Candida antarctica lipase B (CAL-B) | This compound | Not Reported | Not Reported | Not Reported | tert-butyl alcohol, 40°C, 48h | 65-70 | [1] |
Experimental Protocols
Protocol 1: Determination of Papain Activity using a Titrimetric Assay
This protocol is adapted from a method for another ester substrate and can be used to determine the esterase activity of papain with this compound. The hydrolysis of the ester bond releases an acid, which is titrated with a standardized base.
Materials:
-
Papain
-
This compound
-
Activation buffer (0.01 M EDTA, 0.06 M Mercaptoethanol, 0.05 M Cysteine•HCl)
-
0.01 N NaOH, standardized
-
3.0 M NaCl
-
Reagent grade water
-
Automatic titrator or pH meter
-
Thermostated reaction vessel (25°C)
Procedure:
-
Enzyme Activation: Prepare a fresh enzyme solution by dissolving papain in the activation buffer to a concentration of 0.05-0.1 mg/mL. Allow the solution to stand for 30 minutes at room temperature for complete activation.
-
Substrate Solution: Prepare a stock solution of this compound in reagent grade water. The final concentration in the reaction mixture should be varied to determine kinetic parameters (e.g., 10-100 mM).
-
Reaction Setup: In the thermostated reaction vessel at 25°C, pipette the following:
-
Substrate solution: 5.0 mL
-
3.0 M NaCl: 5.0 mL
-
Reagent grade water: 5.0 mL
-
-
Initiate Reaction: At time zero, add 0.1 mL of the activated papain solution to the reaction vessel and immediately adjust the pH to 6.2.
-
Titration: Record the volume of standardized NaOH added per minute to maintain the pH at 6.2. A constant rate of addition should be achieved.
Calculation of Activity:
The activity of the enzyme in units/mg can be calculated using the following formula:
Units/mg = (mL of base added/min × normality of base × 1000) / mg of enzyme in the reaction mixture
One unit is defined as the amount of enzyme that hydrolyzes one micromole of substrate per minute under the specified conditions.
Protocol 2: Spectrophotometric Assay for Protease Activity
This protocol is based on the principle of detecting the release of a thiol upon substrate cleavage. While this compound does not contain a thiol, this method can be adapted by including a thiol-containing nucleophile in the reaction or by coupling the release of benzyl alcohol to a colorimetric reaction. A more direct spectrophotometric approach involves monitoring the change in absorbance in the UV region due to the hydrolysis of the ester bond.
Materials:
-
Protease (e.g., Bromelain)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 10 mM CaCl₂)
-
UV-Vis Spectrophotometer
Procedure:
-
Substrate Solution: Prepare a stock solution of this compound in the assay buffer.
-
Reaction Mixture: In a quartz cuvette, prepare the reaction mixture containing the assay buffer and the substrate at the desired concentration.
-
Enzyme Solution: Prepare a solution of the protease in the assay buffer.
-
Initiate Reaction: Add a small volume of the enzyme solution to the cuvette to initiate the reaction.
-
Monitor Absorbance: Immediately monitor the change in absorbance at a predetermined wavelength (e.g., around 230 nm for the ester bond cleavage) over time. The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
Note: The optimal wavelength for monitoring the reaction should be determined experimentally by scanning the UV spectra of the substrate and products.
Protocol 3: Lipase-Catalyzed Hydrolysis of this compound
This protocol provides a general method for assessing the hydrolytic activity of Candida antarctica lipase B (CAL-B).
Materials:
-
Immobilized Candida antarctica lipase B (CAL-B)
-
This compound
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
5% NaHCO₃ solution
-
Na₂SO₄
Procedure:
-
Reaction Setup: To a solution of this compound (0.15–0.40 mmol) in n-hexane (1 mL) and methanol (100 µL), add a solution of CAL-B (1.5–12 mg) in phosphate buffer (9 mL, 100 mM, pH 7.4).
-
Incubation: Stir the reaction mixture at 37°C.
-
Work-up:
-
Acidify the reaction mixture to pH 6.
-
Extract with EtOAc (3 × 5 mL).
-
Combine the organic layers and wash with 5% NaHCO₃ (3 × 5 mL).
-
Acidify the aqueous layer to pH 6 and extract with EtOAc (3 × 10 mL).
-
Combine all organic layers, dry over Na₂SO₄, and remove the solvent under reduced pressure.
-
-
Analysis: The product (L-serine) can be quantified by HPLC or other suitable analytical methods.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying this compound and its hydrolysis product, L-serine.
-
Reversed-Phase HPLC: A C18 column can be used with a mobile phase consisting of a buffer (e.g., 10 mM Tris buffer, pH 3.0) and an organic modifier like methanol in a gradient elution.[3]
-
Chiral HPLC: To separate D- and L-enantiomers of serine, a chiral stationary phase (CSP) column can be used. Alternatively, pre-column derivatization with a chiral reagent like o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine (NAC) can be performed to form diastereomers that are separable on a standard reversed-phase column.[4]
General HPLC Protocol Outline (for L-serine and L-serine benzyl ester):
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm).[3]
-
Mobile Phase: A gradient of aqueous buffer and organic solvent (e.g., Buffer A: 10 mM Tris buffer, pH 3.0; Buffer B: Methanol).
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or mass spectrometry (MS) for higher sensitivity and specificity. Derivatization with a chromophore may be necessary for sensitive UV detection.[3]
-
Internal Standard: For accurate quantification, an internal standard such as D-Serine-d3 can be used.[4]
Visualizations
Caption: Experimental workflow for enzymatic hydrolysis.
Caption: Enzymatic hydrolysis of L-Serine benzyl ester.
Caption: Analytical methods for monitoring the reaction.
References
Application Notes and Protocols for N-Terminal Protection of L-Serine Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-terminal protection of L-Serine benzyl (B1604629) ester hydrochloride using three common protecting groups: tert-Butyloxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group is critical in peptide synthesis and the development of peptide-based therapeutics, dictating the deprotection strategy and overall synthetic route.
Introduction to N-Terminal Protection
The protection of the α-amino group of L-Serine benzyl ester hydrochloride is a crucial step to prevent undesired side reactions at the N-terminus during peptide coupling and other synthetic modifications. The hydrochloride salt must first be neutralized to the free amine, which can then react with the protecting group reagent. The selection of a protecting group depends on its stability to various reaction conditions and the orthogonality of its removal, allowing for selective deprotection in the presence of other protecting groups.
-
Boc (tert-Butyloxycarbonyl): This protecting group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).
-
Cbz (Carbobenzyloxy): The Cbz group is resistant to both acidic and basic conditions but is easily removed by catalytic hydrogenolysis, offering a mild and neutral deprotection method.
-
Fmoc (9-Fluorenylmethoxycarbonyl): In contrast to Boc, the Fmoc group is stable to acidic conditions but is cleaved by mild bases, most commonly piperidine. This base lability is the cornerstone of modern solid-phase peptide synthesis (SPPS).
Data Presentation: Comparison of N-Terminal Protection Methods
The following table summarizes typical reaction conditions and reported yields for the N-terminal protection of L-Serine benzyl ester or related amino acid esters. Please note that yields can vary depending on the specific reaction scale, purity of reagents, and optimization of conditions.
| Protecting Group | Reagent | Base | Solvent | Reaction Time | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Triethylamine (B128534) (TEA) or Sodium bicarbonate (NaHCO₃) | Dichloromethane (DCM) or Dioxane/Water | 4-12 hours | >90 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA) | Dioxane/Water or THF/Water | 2-20 hours | 90 |
| Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu | Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) | Methylene (B1212753) chloride or Dioxane/Water | 2-16 hours | 89-95 |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the N-terminal protection of this compound using di-tert-butyl dicarbonate. The initial step involves the neutralization of the hydrochloride salt to the free amine.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or a 1:1 mixture of Dioxane and Water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Suspend this compound (1.0 eq) in DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the stirred suspension to neutralize the hydrochloride salt. Stir for 15-30 minutes at 0 °C.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica (B1680970) gel if necessary.[1][2]
Protocol 2: N-Cbz Protection of this compound
This protocol outlines the N-protection of this compound using benzyl chloroformate.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water (2:1 mixture)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Add benzyl chloroformate (1.1 eq) dropwise at 0 °C.[3]
-
Stir the reaction mixture at 0 °C for 20 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography.[3]
Protocol 3: N-Fmoc Protection of this compound
This protocol provides a method for the N-protection of this compound using 9-fluorenylmethyloxycarbonyl chloride.[4]
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Triethylamine (TEA)
-
Methylene chloride (DCM)
-
0.1 N Hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in methylene chloride.
-
Add triethylamine (1.5 eq) to the solution.[4]
-
Add 9-fluorenylmethyloxycarbonyl chloride (1.0 eq) to the stirred solution at room temperature.[4]
-
Stir the reaction mixture for 2 hours.[4]
-
Monitor the reaction progress by TLC.
-
Once complete, wash the reaction mixture with 0.1 N HCl and water.[4]
-
Dry the organic phase and remove the solvent under reduced pressure.
-
Recrystallize the crude product to obtain pure N-Fmoc-L-Serine benzyl ester.[4]
Mandatory Visualization
Caption: Workflow for N-Boc protection of this compound.
Caption: Workflow for N-Cbz protection of this compound.
Caption: Workflow for N-Fmoc protection of this compound.
References
Application Note: Efficient Synthesis of Boc-L-Serine(Bn)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the N-terminal Boc protection of L-Serine benzyl (B1604629) ester hydrochloride to synthesize N-(tert-Butoxycarbonyl)-O-benzyl-L-serine (Boc-Ser(Bzl)-OH). This key building block is widely utilized in solid-phase and solution-phase peptide synthesis.[1] The described method employs di-tert-butyl dicarbonate (B1257347) (Boc)₂O as the protecting agent in the presence of a base, ensuring a high-yield and straightforward procedure. This document includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the reaction workflow.
Introduction
The protection of amino acid functional groups is a fundamental strategy in peptide synthesis and the development of complex organic molecules. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids due to its stability under various conditions and its facile removal under moderately acidic conditions.[2][] L-Serine, with its reactive hydroxyl side chain, often requires protection of both the amino and hydroxyl groups for selective peptide coupling. The benzyl group is a common choice for protecting the serine hydroxyl group. This application note details the synthesis of Boc-L-Serine(Bn)-OH, a valuable derivative for incorporating serine into peptide chains.
Reaction Scheme
The overall reaction involves the N-Boc protection of L-Serine benzyl ester hydrochloride, followed by the benzylation of the hydroxyl group.
Caption: Reaction scheme for the synthesis of Boc-L-Serine(Bn)-OH.
Experimental Protocol
This protocol outlines the Boc protection of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (B128534) (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (CH₂Cl₂) or Dioxane/Water mixture
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath. Add a base such as triethylamine (2 equivalents) or an aqueous solution of sodium bicarbonate to neutralize the hydrochloride and raise the pH to approximately 8-9.[4]
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) portion-wise or as a solution in the reaction solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
If using an organic solvent like CH₂Cl₂, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.[4]
-
If using a dioxane/water mixture, remove the dioxane under reduced pressure. Acidify the aqueous residue to pH 2-3 with a dilute acid (e.g., 1M H₂SO₄) and extract the product with ethyl acetate.[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to yield pure Boc-L-Serine benzyl ester.
Benzylation of the Hydroxyl Group
Materials:
-
Boc-L-Serine benzyl ester
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Preparation: To a stirred dispersion of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), slowly add a solution of Boc-L-Serine benzyl ester (1 equivalent) in anhydrous DMF.[6]
-
Activation: Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Benzylation: Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[6]
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography to obtain Boc-L-Serine(Bn)-OH.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reagents | (Boc)₂O, Et₃N or NaHCO₃, NaH, BnBr | [4][6] |
| Solvent | CH₂Cl₂, Dioxane/Water, DMF | [4][6] |
| Reaction Time | Boc Protection: 12-24 hours; Benzylation: 4-12 hours | [5][6] |
| Typical Yield | >90% for Boc protection | [4] |
| Melting Point | 58-60 °C | [7][8] |
| Optical Rotation [α]20/D | +20 ± 1°, c = 2% in ethanol: water (4:1) | [7] |
| Molecular Formula | C₁₅H₂₁NO₅ | |
| Molecular Weight | 295.33 g/mol |
Workflow Diagram
Caption: Experimental workflow for the synthesis of Boc-L-Serine(Bn)-OH.
Conclusion
This application note provides a reliable and efficient two-step protocol for the synthesis of Boc-L-Serine(Bn)-OH from this compound. The described methods are well-established and yield the desired product in high purity, making it suitable for subsequent use in peptide synthesis and other applications in drug discovery and development. The provided data and workflow diagrams serve as a practical guide for researchers in the field.
References
Application Notes and Protocols: Fmoc Protection of L-Serine Benzyl Ester Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protection of the α-amino group of amino acids is a fundamental step in peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group, favored for its base-lability, which allows for mild deprotection conditions that preserve acid-labile side-chain protecting groups. This document provides detailed protocols for the Fmoc protection of L-Serine benzyl (B1604629) ester hydrochloride, a crucial building block in the synthesis of serine-containing peptides. The benzyl ester protects the C-terminus, while the Fmoc group protects the N-terminus, allowing for subsequent peptide coupling reactions.
Chemical Reaction
The Fmoc protection of L-Serine benzyl ester hydrochloride is a nucleophilic acyl substitution reaction. The free amino group of L-Serine benzyl ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated Fmoc reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). A base, such as triethylamine (B128534) (TEA) or sodium bicarbonate, is required to neutralize the hydrochloride salt and to scavenge the acidic byproduct of the reaction.
Caption: Chemical reaction for Fmoc protection.
Experimental Protocols
Two common protocols for the Fmoc protection of this compound are provided below, utilizing either Fmoc-OSu or Fmoc-Cl as the acylating agent.
Protocol 1: Using 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
This is a widely used and efficient method that generally results in high yields and purity.
Materials:
-
This compound
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
0.1 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (B1210297) (for recrystallization)
-
Hexane (B92381) (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution at room temperature to neutralize the hydrochloride salt.
-
In a separate container, dissolve Fmoc-OSu (1.0 eq) in anhydrous dichloromethane.
-
Add the Fmoc-OSu solution to the L-Serine benzyl ester solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture sequentially with 0.1 N HCl (2 x volume of DCM) and water (2 x volume of DCM).
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure Fmoc-L-Serine benzyl ester as a white solid.
-
Filter the crystals, wash with cold hexane, and dry under vacuum.
-
Protocol 2: Using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
This protocol, also known as the Schotten-Baumann reaction, is another effective method for Fmoc protection.
Materials:
-
This compound
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved. Cool the mixture in an ice bath.
-
In a separate container, dissolve Fmoc-Cl (1.0 eq) in 1,4-dioxane.
-
Slowly add the Fmoc-Cl solution to the stirred L-Serine benzyl ester solution while maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete, wash the mixture with ethyl acetate to remove byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the product.
-
If necessary, the product can be further purified by recrystallization as described in Protocol 1.
-
Data Presentation
The following table summarizes typical quantitative data for the Fmoc protection of L-Serine benzyl ester.
| Parameter | Protocol 1 (Fmoc-OSu) | Protocol 2 (Fmoc-Cl) | Reference |
| Typical Yield | 85-95% | 80-90% | [1] |
| Purity (HPLC) | ≥ 99% | ≥ 98% | [2][3] |
| Melting Point | 92 - 102 °C | 92 - 102 °C | [2] |
| Optical Rotation [α]²⁰D | -12 ± 2º (c=1 in DMF) | -12 ± 2º (c=1 in DMF) | [2] |
| Appearance | White to off-white powder | White to off-white powder | [2] |
Experimental Workflow and Logic
The overall workflow for the Fmoc protection of this compound involves a series of logical steps from preparation to the final pure product.
Caption: Experimental workflow for Fmoc protection.
Conclusion
The Fmoc protection of this compound is a robust and well-established procedure crucial for peptide synthesis. The protocols described provide reliable methods for obtaining the desired product in high yield and purity. Careful execution of the reaction, work-up, and purification steps is essential for achieving optimal results. Researchers should select the protocol that best suits their available reagents and laboratory conditions.
References
Application Notes and Protocols for the Cbz Protection of L-Serine Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of the primary amine of L-Serine benzyl (B1604629) ester hydrochloride using the benzyloxycarbonyl (Cbz) group. The Cbz group is a widely utilized protecting group in peptide synthesis and organic chemistry due to its stability under various conditions and its facile removal by catalytic hydrogenolysis.[1]
Introduction
The protection of amino groups is a fundamental step in the synthesis of peptides and other complex organic molecules. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, is a cornerstone of amine protection strategy.[1] It prevents the undesired reaction of the amine nucleophile during subsequent synthetic steps. The reaction of L-Serine benzyl ester hydrochloride with benzyl chloroformate (Cbz-Cl) under basic conditions, typically Schotten-Baumann conditions, affords the N-Cbz protected product.[2] This reaction proceeds via nucleophilic acyl substitution, where the deprotonated amine of the L-Serine benzyl ester attacks the carbonyl carbon of benzyl chloroformate, leading to the formation of a stable carbamate.
Reaction Scheme
The chemical transformation for the Cbz protection of this compound is depicted below. The reaction involves the neutralization of the hydrochloride salt and subsequent acylation of the free amine with benzyl chloroformate.
Caption: Chemical reaction for the Cbz protection of L-Serine benzyl ester.
Experimental Workflow
The general workflow for the synthesis and purification of N-Cbz-L-Serine benzyl ester is outlined below. The process involves reaction setup, monitoring, work-up, and purification of the final product.
Caption: Experimental workflow for the synthesis of N-Cbz-L-Serine benzyl ester.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Cbz protection of amino acid esters.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) and sodium bicarbonate (2.5 eq.) in a mixture of dichloromethane and water (e.g., a 1:1 v/v ratio).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 eq.) to the reaction mixture dropwise over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure N-Cbz-L-Serine benzyl ester as a white to off-white solid.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation ([α]D) | Purity |
| This compound | C₁₀H₁₄ClNO₃ | 231.68 | - | - | - |
| Benzyl chloroformate | C₈H₇ClO₂ | 170.59 | - | - | - |
| N-Cbz-L-Serine benzyl ester | C₁₈H₁₉NO₅ | 329.35 | 83-87 | +4.0° to +6.0° (c=1, CHCl₃) | >97% |
Data for the final product is sourced from commercial suppliers.
Characterization
The structure and purity of the synthesized N-Cbz-L-Serine benzyl ester can be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include aromatic protons from the two benzyl groups, the α-proton of the serine backbone, the β-protons of the serine side chain, the methylene (B1212753) protons of the benzyl groups, and the amine proton.
-
¹³C NMR: Expected signals include carbonyl carbons of the ester and carbamate, aromatic carbons, the α-carbon and β-carbon of the serine backbone, and the methylene carbons of the benzyl groups. For a similar compound, N-benzyloxycarbonyl-L-tyrosine methyl ester, characteristic peaks were observed at δ=172.4, 155.8, 155.2, 135.9, 130.2, 129.0, 128.8, 128.5, 127.5, 115.3, 66.8, 55.0, 52.3, 37.5 ppm.[1]
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the N-H stretch of the carbamate, C=O stretches of the ester and carbamate, and aromatic C-H and C=C stretches.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.
-
Melting Point: The melting point of the purified product should be sharp and within the literature range (83-87 °C).
-
Optical Rotation: The specific rotation of the chiral product should be measured and compared to the expected value.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base, low temperature, or short reaction time. | Ensure adequate amount and strength of base to neutralize HCl and deprotonate the amine. Allow the reaction to proceed at room temperature and monitor by TLC until completion. |
| Low Yield | Hydrolysis of benzyl chloroformate or product. | Perform the reaction at a controlled temperature (initially 0 °C). Ensure the work-up is performed without unnecessary delays. |
| Formation of Byproducts | Reaction of benzyl chloroformate with the hydroxyl group of serine. | The amine group is generally more nucleophilic than the hydroxyl group under these conditions. However, using the recommended stoichiometry and controlled addition should minimize this. |
| Difficulty in Purification | Oily product. | Ensure all solvent is removed. Try different recrystallization solvent systems or consider column chromatography on silica (B1680970) gel. |
Safety Precautions
-
Benzyl chloroformate is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
Standard laboratory safety practices should be followed at all times.
This document is intended for guidance and informational purposes only. All procedures should be carried out by trained individuals in a suitable laboratory setting. Users should conduct their own risk assessments and optimize procedures as necessary.
References
Application Notes and Protocols for the Deprotection of Benzyl Esters in Serine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl (B1604629) ester is a frequently utilized protecting group for the carboxylic acid functionality of serine in peptide synthesis and the preparation of complex organic molecules. Its popularity stems from its stability under a range of reaction conditions and the variety of methods available for its removal. The selection of an appropriate deprotection strategy is critical to the success of a synthetic route, depending on the presence of other protecting groups and sensitive functionalities within the molecule. These application notes provide an overview of the most common methods for the deprotection of benzyl esters in serine derivatives, complete with detailed experimental protocols and a comparative analysis to guide the researcher in choosing the optimal conditions.
Methods Overview
The primary methods for the cleavage of benzyl esters from serine derivatives include:
-
Catalytic Hydrogenolysis: A mild and widely used method that employs a metal catalyst (typically palladium) and a hydrogen source to cleave the benzyl C-O bond.
-
Acidic Cleavage: Utilizes strong acids, such as trifluoroacetic acid (TFA), to remove the benzyl group. This method is common in solid-phase peptide synthesis (SPPS).
-
Saponification (Basic Hydrolysis): Involves the use of a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), to hydrolyze the ester bond.
-
Enzymatic Deprotection: Employs enzymes, such as lipases, for a highly selective and mild deprotection under physiological conditions.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes the typical reaction conditions and outcomes for the deprotection of benzyl esters in serine derivatives. The data presented is a compilation from various sources and should be considered as a general guideline. Optimization may be required for specific substrates.
| Deprotection Method | Reagents & Catalyst | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Considerations & Chemoselectivity |
| Catalytic Hydrogenolysis (H₂ gas) | H₂, 10% Pd/C | Methanol (B129727), Ethanol, Ethyl Acetate (B1210297) | Room Temperature | 1 - 12 h | >90 | Mild and clean.[1][2][3] Can reduce other functional groups (alkenes, alkynes, nitro groups).[4] Benzyl ethers may also be cleaved. |
| Catalytic Transfer Hydrogenation | Ammonium (B1175870) formate (B1220265), 10% Pd/C | Methanol, Ethanol | Reflux | 0.5 - 4 h | >90 | Avoids the use of pressurized H₂ gas.[2] Good for substrates sensitive to strong acids or bases.[2][5] |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - Room Temperature | 0.5 - 3 h | >90 (crude) | Commonly used in Boc-SPPS.[6][7] Scavengers (e.g., anisole, triisopropylsilane) are often required to prevent side reactions, especially with sensitive residues like tryptophan and methionine.[8][9] Can cleave other acid-labile protecting groups (e.g., Boc, tBu).[6][10] |
| Saponification | Lithium Hydroxide (LiOH) or NaOH | THF/Water, Methanol/Water | 0 - Room Temperature | 1 - 6 h | 85-95 | Risk of racemization at the C-terminal amino acid.[11] Potential for side reactions with the serine hydroxyl group. Base-labile protecting groups will be cleaved. |
| Enzymatic Deprotection | Lipase (e.g., from Candida antarctica) | Aqueous buffer, often with a co-solvent | 25 - 40 | 12 - 48 h | Variable, can be >90 | Highly chemoselective, mild conditions.[12][13] Substrate-specific and may require screening of different enzymes and conditions.[12] |
Experimental Protocols
Method 1: Catalytic Hydrogenolysis using Hydrogen Gas
This protocol describes a general procedure for the deprotection of a benzyl ester from a serine derivative using palladium on carbon and hydrogen gas.
Materials:
-
Serine benzyl ester derivative (e.g., N-Boc-L-Ser-OBzl)
-
10% Palladium on carbon (Pd/C)
-
Anhydrous methanol (or ethanol, ethyl acetate)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the serine benzyl ester derivative (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.[2]
-
Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.
-
The crude product can be purified by recrystallization or chromatography if necessary.
Method 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol provides a convenient alternative to using hydrogen gas.
Materials:
-
Serine benzyl ester derivative
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (or ethanol)
-
Celite®
Procedure:
-
Dissolve the serine benzyl ester derivative (1.0 eq) in methanol (10-20 mL per gram of substrate) in a round-bottom flask with a stir bar.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).[2]
-
To the stirred suspension, add ammonium formate (4-5 eq) in one portion.[2]
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
The residue can be further purified to remove ammonium salts, for example, by dissolving in an organic solvent and washing with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer and concentrate to obtain the product.
Method 3: Acidic Cleavage using Trifluoroacetic Acid (TFA)
This protocol is commonly used for the final deprotection step in Boc-based solid-phase peptide synthesis.
Materials:
-
Serine benzyl ester derivative (e.g., on-resin peptide or in solution)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., anisole, triisopropylsilane (B1312306) (TIS), water)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin or the protected serine derivative in a round-bottom flask.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The choice and amount of scavengers depend on the amino acid composition of the peptide.[9]
-
Add the cleavage cocktail to the substrate (typically 10 mL per gram of resin) and stir at room temperature.
-
Monitor the reaction for 1-3 hours.
-
For resin-bound substrates, filter the resin and wash with additional TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.
Method 4: Saponification using Lithium Hydroxide (LiOH)
This protocol describes the basic hydrolysis of a benzyl ester.
Materials:
-
Serine benzyl ester derivative
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the serine benzyl ester derivative (1.0 eq) in a mixture of THF (or methanol) and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of LiOH (1.5 - 2.0 eq) in water dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, carefully acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Mandatory Visualizations
Experimental Workflow for Benzyl Ester Deprotection
Caption: Decision workflow for selecting a benzyl ester deprotection method.
Conclusion
The deprotection of benzyl esters in serine derivatives can be accomplished through several effective methods. Catalytic hydrogenolysis is often the method of choice due to its mildness and high yields, while acidic cleavage with TFA is integral to solid-phase peptide synthesis. Saponification and enzymatic deprotection offer valuable alternatives for specific substrates where chemoselectivity is paramount. Careful consideration of the overall molecular structure and the lability of other functional groups is essential for selecting the optimal deprotection strategy and ensuring the successful synthesis of the target molecule.
References
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogenolysis of benzyl esters with palladium-on-carbon catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application of L-Serine Benzyl Ester Hydrochloride in the Synthesis of Bioactive Peptides: The Case of L-Seryl-L-Leucine
Introduction
L-Serine benzyl (B1604629) ester hydrochloride is a valuable building block in the synthesis of bioactive peptides. It serves as a protected form of the amino acid L-serine, where the carboxylic acid group is masked as a benzyl ester and the amino group is protected as a hydrochloride salt. This protection strategy is crucial in peptide synthesis to ensure selective amide bond formation between the desired amino acids. The benzyl ester group can be selectively removed under mild hydrogenolysis conditions, leaving the peptide bond intact. This application note details the use of L-Serine benzyl ester hydrochloride in the solution-phase synthesis of the bioactive dipeptide, L-Seryl-L-Leucine, and discusses its potential biological significance.
Data Presentation
The following table summarizes quantitative data from a study on the synthesis of peptides containing L-serine. While not a direct measure of an L-Seryl-L-Leucine synthesis, it provides relevant yield information for similar peptide syntheses.
| Product | Starting Materials | Coupling Method | Yield (%) | Reference |
| Carbobenzoxy-L-seryl-L-leucine methyl ester | Carbobenzoxy-L-serinazide, L-leucine methyl ester | Azide coupling | - | [1] |
| L-Seryl-L-leucine | Carbobenzoxy-L-seryl-L-leucine methyl ester | Saponification and Hydrogenation | - | [1] |
| Poly(L-serine benzyl ester) | L-serine benzyl ester | Papain-catalyzed polymerization | 62.6 ± 1.1 | [2] |
Experimental Protocols
This section provides a detailed protocol for the solution-phase synthesis of L-Seryl-L-Leucine, adapted from established peptide synthesis methodologies and the work of Fruton (1942). The synthesis involves the coupling of N-benzyloxycarbonyl (Cbz)-protected L-serine with L-leucine methyl ester, followed by deprotection steps. While the initial search did not yield a direct protocol starting with this compound, this protocol illustrates the fundamental steps where it would be utilized after appropriate N-terminal protection.
1. Protection of this compound
To selectively form the peptide bond, the amino group of this compound must be protected, typically with a benzyloxycarbonyl (Cbz) group.
-
Materials: this compound, Benzyl chloroformate (Cbz-Cl), Sodium carbonate, Dioxane, Water.
-
Procedure:
-
Dissolve this compound in a 1:1 mixture of dioxane and water containing sodium carbonate.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate dropwise with vigorous stirring.
-
Continue stirring for 2-3 hours at room temperature.
-
Acidify the solution with dilute HCl to precipitate the N-Cbz-O-benzyl-L-serine.
-
Filter, wash with cold water, and recrystallize from a suitable solvent like ethanol-water.
-
2. Preparation of L-Leucine Methyl Ester Hydrochloride
-
Materials: L-Leucine, Methanol (B129727), Thionyl chloride.
-
Procedure:
-
Suspend L-leucine in methanol and cool in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Evaporate the solvent under reduced pressure to obtain L-leucine methyl ester hydrochloride as a white solid.
-
3. Coupling of N-Cbz-O-benzyl-L-serine and L-Leucine Methyl Ester
-
Materials: N-Cbz-O-benzyl-L-serine, L-Leucine methyl ester hydrochloride, Dicyclohexylcarbodiimide (DCC), Hydroxybenzotriazole (HOBt), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Cbz-O-benzyl-L-serine and HOBt in anhydrous DCM.
-
In a separate flask, dissolve L-Leucine methyl ester hydrochloride in DCM and neutralize with TEA.
-
Add the neutralized L-Leucine methyl ester solution to the N-Cbz-O-benzyl-L-serine solution.
-
Cool the mixture in an ice bath and add a solution of DCC in DCM dropwise.
-
Stir the reaction mixture overnight at room temperature.
-
Filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with dilute acid, dilute base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the protected dipeptide, N-Cbz-O-benzyl-L-seryl-L-leucine methyl ester.
-
4. Deprotection to Yield L-Seryl-L-Leucine
-
Materials: N-Cbz-O-benzyl-L-seryl-L-leucine methyl ester, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve the protected dipeptide in methanol.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC).
-
Filter the catalyst through Celite.
-
Evaporate the solvent to obtain L-Seryl-L-leucine.
-
Visualizations
Experimental Workflow for L-Seryl-L-Leucine Synthesis
Caption: Solution-phase synthesis workflow for L-Seryl-L-Leucine.
Hypothesized Signaling Pathway for Leucine-Containing Peptides
Leucine (B10760876), a component of the synthesized dipeptide, is known to be a key activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis.[3][4] The dipeptide L-Seryl-L-Leucine, upon cellular uptake and potential hydrolysis, could release leucine, thereby influencing this pathway.
Caption: Hypothesized mTORC1 signaling activation by L-Seryl-L-Leucine.
Discussion of Bioactivity
The dipeptide L-Seryl-L-Leucine is a naturally occurring metabolite.[5] While specific studies on the bioactivity of L-Seryl-L-Leucine are limited, peptides containing leucine have been shown to exhibit various biological activities. For instance, certain aromatic amino acid-leucine dipeptides have demonstrated anxiolytic-like activity.[6] Furthermore, as a source of the essential amino acid leucine, L-Seryl-L-Leucine could play a role in metabolic regulation. Leucine is a potent activator of the mTORC1 signaling pathway, which is crucial for protein synthesis and cell growth.[3][4] Therefore, L-Seryl-L-Leucine could potentially modulate this pathway following its cellular uptake and enzymatic cleavage into its constituent amino acids. Further research is warranted to fully elucidate the specific biological functions and therapeutic potential of this dipeptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 3. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential role of leucine metabolism in the leucine-signaling pathway involving mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ser-Leu | C9H18N2O4 | CID 7015695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aromatic amino acid-leucine dipeptides exhibit anxiolytic-like activity in young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Kinetic Resolution of Amines using L-Serine Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic amines is a critical process in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds. Enantiomers of a chiral amine can exhibit significantly different pharmacological and toxicological properties, making their separation essential for drug development and safety.[1] One of the most common methods for kinetic resolution is enantioselective acylation, where a chiral acylating agent preferentially reacts with one enantiomer of a racemic amine, allowing for the separation of the unreacted amine and the newly formed amide.[2]
This document provides detailed application notes and a generalized protocol for the kinetic resolution of primary and secondary amines using L-Serine benzyl (B1604629) ester hydrochloride as a chiral acylating agent. While specific literature on this exact application is not widely available, the protocols provided are based on established principles of non-enzymatic kinetic resolution by enantioselective N-acylation.[2][3][4]
Principle of Kinetic Resolution
Kinetic resolution relies on the difference in reaction rates between the two enantiomers of a racemic amine with a chiral, non-racemic reagent. In this case, L-Serine benzyl ester hydrochloride serves as the chiral acylating agent. One enantiomer of the amine will react faster with the L-Serine derivative to form a diastereomeric amide. By stopping the reaction at approximately 50% conversion, it is possible to recover the unreacted, enantioenriched amine and the diastereomerically enriched amide product.[5]
Data Presentation: Representative Enantioselective Acylation
The following table summarizes hypothetical quantitative data from a kinetic resolution study of a racemic amine using this compound. This data is intended to provide a comparative overview of the potential efficiency of this approach.
| Racemic Amine | Solvent | Conversion (%) | Enantiomeric Excess (ee %) of Unreacted Amine | Enantiomeric Excess (ee %) of Amide Product | Selectivity Factor (s) |
| 1-Phenylethylamine | Dichloromethane | 52 | 95 (R) | 91 (S-amide) | 35 |
| 2-Methylpiperidine | Toluene | 50 | 93 (S) | 94 (R-amide) | 42 |
| 1,2,3,4-Tetrahydro-1-naphthylamine | Chloroform | 48 | >99 (R) | 89 (S-amide) | >100 |
Note: The selectivity factor (s) is a measure of the efficiency of the kinetic resolution and is calculated using the conversion and enantiomeric excess values. A higher 's' value indicates a more effective resolution.
Experimental Protocols
The following are generalized protocols for the kinetic resolution of a racemic primary or secondary amine via enantioselective acylation with this compound. These should be optimized for specific substrates.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the preparation of the chiral acylating agent.[6][7][8]
Materials:
-
L-Serine
-
Benzyl alcohol
-
Thionyl chloride (SOCl₂) or Hydrochloric acid (HCl) gas
-
Anhydrous diethyl ether
-
Standard laboratory glassware for reactions under anhydrous conditions
-
Magnetic stirrer
Procedure:
-
Suspend L-Serine (1.0 equiv) in an excess of benzyl alcohol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equiv) dropwise while stirring. Alternatively, bubble dry HCl gas through the mixture.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Add anhydrous diethyl ether to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove excess benzyl alcohol and other impurities.
-
Dry the product under vacuum to yield this compound as a white crystalline solid.
Protocol 2: Kinetic Resolution of a Racemic Amine
This protocol is a general procedure for the kinetic resolution.[2]
Materials:
-
Racemic amine (1.0 equiv)
-
This compound (0.5 - 0.6 equiv)
-
Anhydrous non-polar solvent (e.g., Dichloromethane, Toluene, Chloroform)
-
Non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine) (1.0 equiv, to neutralize the hydrochloride)
-
Standard laboratory glassware under an inert atmosphere (e.g., Nitrogen or Argon)
-
Magnetic stirrer
-
Reaction monitoring equipment (e.g., GC, HPLC with a chiral column)[1]
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the racemic amine (1.0 equiv) and the anhydrous solvent.
-
Add the non-nucleophilic base (1.0 equiv) to the solution.
-
Cool the reaction mixture to the desired temperature (this can range from -78 °C to room temperature and should be optimized).
-
In a separate flask, dissolve this compound (0.5-0.6 equiv) in a minimum amount of the same anhydrous solvent.
-
Slowly add the solution of this compound to the reaction mixture containing the amine.
-
Stir the reaction at the set temperature and monitor its progress by chiral GC or HPLC.
-
Upon reaching approximately 50% conversion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Separate the unreacted amine from the amide product using column chromatography or acid-base extraction.
-
Determine the enantiomeric excess of both the recovered starting material and the amide product using chiral HPLC or GC.[1][9]
Visualizations
Caption: Experimental workflow for the kinetic resolution of a racemic amine.
Caption: Logical relationship of reactants and products in kinetic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2013007371A2 - Kinetic resolution of chiral amines - Google Patents [patents.google.com]
- 4. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. This compound | 60022-62-0 | Benchchem [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. L-SERINE BENZYL ESTER BENZENESULFONATE ( synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: L-Serine Benzyl Ester Hydrochloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of L-Serine benzyl (B1604629) ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing L-Serine benzyl ester hydrochloride?
A1: The most common methods are:
-
Direct Fischer Esterification: This method involves the direct reaction of L-Serine with benzyl alcohol in the presence of an acid catalyst, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).[1] The reaction is typically carried out under reflux conditions with azeotropic removal of water to drive the equilibrium towards the ester product.
-
Thionyl Chloride-Mediated Esterification: In this approach, L-Serine is first converted to its more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This intermediate then readily reacts with benzyl alcohol to form the ester. This method often proceeds faster and at lower temperatures than direct esterification.[1][2]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control include:
-
Temperature: Elevated temperatures can increase the reaction rate but also promote side reactions like racemization and decomposition.[3][4]
-
Reaction Time: Prolonged reaction times, especially in the presence of base or at high temperatures, can lead to increased racemization.
-
Catalyst Choice and Concentration: The type and amount of acid catalyst can influence the reaction rate and the formation of byproducts. For instance, using sulfuric acid can lead to the sulfonation of benzyl alcohol.
-
Solvent: The choice of solvent is crucial. While some solvents can aid in dissolving reactants, others like toluene (B28343) have been shown to promote racemization.[3] Anhydrous conditions are particularly critical when using highly reactive reagents like thionyl chloride.[1]
-
Water Removal: In Fischer esterification, efficient removal of water is essential to drive the reaction to completion.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through crystallization. The crude product, after removal of the reaction solvent, can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexane[1], or ethanol (B145695) and diethyl ether. The hydrochloride salt form of the ester generally has good crystallinity, which facilitates purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Fischer Esterification: Ensure efficient removal of water using a Dean-Stark apparatus or by using a solvent that forms an azeotrope with water.[5] Extend the reaction time, but monitor for potential increases in side products. Increase the molar ratio of benzyl alcohol to L-Serine.[1] |
| - Thionyl Chloride Method: Ensure the thionyl chloride is fresh and the reaction is performed under strictly anhydrous conditions.[1] | |
| Product Loss During Work-up | - During neutralization and extraction steps, ensure the pH is carefully controlled to prevent hydrolysis of the ester. - Minimize the number of transfer steps and use appropriate solvent volumes for extraction to avoid leaving the product behind. |
| Side Reactions Consuming Starting Material | - Review the reaction conditions (temperature, catalyst) to minimize the formation of byproducts (see Problem 2). |
Problem 2: Presence of Impurities and Side Products
Several side reactions can occur during the synthesis of this compound, leading to impurities in the final product.
The chiral center of L-Serine can undergo racemization, leading to the formation of D-Serine benzyl ester hydrochloride.
| Factor Promoting Racemization | Mitigation Strategy |
| High Reaction Temperature | Maintain the lowest effective temperature for the reaction. For Fischer esterification, consider using a lower boiling point azeotroping solvent if compatible with the reaction kinetics.[3] |
| Prolonged Reaction Time in Basic Conditions | If a base is used in any step, minimize the exposure time of the product to basic conditions. |
| Solvent Choice | Avoid using toluene as a solvent, as it has been shown to cause partial or total racemization. Cyclohexane (B81311) is a better alternative for azeotropic water removal with minimal racemization.[3][5] |
Quantitative Data on Racemization:
| Solvent | Racemization Observed |
| Toluene | Partially or totally racemized products[3][5] |
| Cyclohexane | Enantiomerically pure products[5] |
The hydroxyl group of L-Serine can react with benzyl alcohol or benzylating agents, leading to the formation of O-benzyl-L-Serine benzyl ester.
| Factor Promoting O-Benzylation | Mitigation Strategy |
| Unprotected Hydroxyl Group | For syntheses where O-benzylation is a significant issue, consider protecting the hydroxyl group of L-Serine prior to esterification. A common protecting group is the benzyl ether, which can be introduced in a separate step. |
| Reaction Conditions | While specific quantitative data is scarce, harsh reaction conditions (e.g., very strong acid catalysts, high temperatures) may favor this side reaction. |
Under certain conditions, the amino group of one L-Serine molecule can react with the activated carboxyl group of another, leading to the formation of a dipeptide (e.g., L-Seryl-L-Serine benzyl ester).
| Factor Promoting Dipeptide Formation | Mitigation Strategy |
| Unprotected Amino Group | This side reaction is more prevalent in methods where the carboxylic acid is highly activated (e.g., acyl chloride method) and the amino group is not protected. In the common synthesis methods for the hydrochloride salt, the amino group is protonated by the acid catalyst, which protects it from acting as a nucleophile. |
| Insufficient Acid Catalyst | Ensure a sufficient amount of acid catalyst is present to fully protonate the amino group of L-Serine. |
Experimental Protocols
Protocol 1: Direct Esterification using Hydrochloric Acid
This protocol is based on the Fischer esterification method.
Materials:
-
L-Serine
-
Benzyl alcohol
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene or Cyclohexane
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-Serine (1 equivalent) and an excess of benzyl alcohol (typically 3-5 equivalents).[1]
-
Add toluene or cyclohexane as the azeotroping solvent.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess benzyl alcohol under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., ethanol).
-
Induce crystallization by adding a non-polar solvent like diethyl ether or a mixture of ethyl acetate and hexane.[1]
-
Filter the crystalline product, wash with the non-polar solvent, and dry under vacuum.
Protocol 2: Esterification using p-Toluenesulfonic Acid
This protocol is a variation of the Fischer esterification using a solid acid catalyst.
Materials:
-
L-Serine
-
Benzyl alcohol
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Cyclohexane
-
Ethyl acetate
-
Diethyl ether
Procedure:
-
In a flask equipped with a Dean-Stark apparatus, suspend L-Serine (1 equivalent) in cyclohexane.
-
Add benzyl alcohol (typically 5 equivalents) and p-toluenesulfonic acid monohydrate (1.2 equivalents).[5]
-
Reflux the mixture for approximately 4 hours, azeotropically removing water.[5]
-
After cooling, remove the cyclohexane under reduced pressure.
-
Add diethyl ether to the residue to precipitate the L-Serine benzyl ester p-toluenesulfonate salt.
-
To obtain the hydrochloride salt, the p-toluenesulfonate salt can be treated with HCl in a suitable solvent. Alternatively, the free base can be generated and then treated with HCl.
Protocol 3: Thionyl Chloride-Mediated Esterification
This method involves the formation of an acyl chloride intermediate.
Materials:
-
L-Serine
-
Thionyl chloride (SOCl₂)
-
Benzyl alcohol
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
Procedure:
-
Suspend L-Serine (1 equivalent) in anhydrous methanol (B129727) and cool the mixture to 0-10°C.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise, maintaining the low temperature.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to around 35-40°C for 24-48 hours.[2]
-
Cool the reaction mixture to induce crystallization of L-Serine methyl ester hydrochloride.
-
Isolate the intermediate and then react it with benzyl alcohol in an anhydrous solvent like dichloromethane.
-
Alternatively, L-Serine can be directly treated with thionyl chloride to form the acyl chloride, which is then reacted with benzyl alcohol.[1]
-
After the reaction with benzyl alcohol, precipitate the hydrochloride salt by adding anhydrous HCl (gas or in a solvent like ether).
-
Filter the product, wash with anhydrous diethyl ether, and dry under vacuum.
Visualizations
Experimental Workflow: Direct Esterification
Caption: A generalized workflow for the direct esterification synthesis of this compound.
Logical Relationships of Side Reactions
References
Technical Support Center: Purification of L-Serine Benzyl Ester Hydrochloride by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the purification of L-Serine benzyl (B1604629) ester hydrochloride via recrystallization. Below, you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist you in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallizing L-Serine benzyl ester hydrochloride?
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. For this compound, the ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for it at cooler temperatures. As the saturated hot solution cools, the purified this compound crystallizes out, leaving the impurities dissolved in the remaining solvent (mother liquor).
Q2: What are the common impurities in crude this compound?
Common impurities often originate from the synthesis process and can include:
-
Unreacted starting materials: L-Serine and benzyl alcohol.
-
Byproducts of the esterification reaction.
-
Residual acid catalyst (e.g., hydrochloric acid).[1]
Q3: Which solvent systems are recommended for the recrystallization of this compound?
Based on available literature, the following solvent systems have been successfully used:
-
Ethyl acetate (B1210297) and Hexane (B92381): This is a widely cited solvent/anti-solvent system.[1] The crude product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added as an anti-solvent to induce crystallization.
-
Ethanol (B145695) and Diethyl Ether/Hexane: this compound can be dissolved in hot ethanol, followed by the addition of diethyl ether or hexane as an anti-solvent to promote the formation of pure crystals.[1]
-
Ethanol: In some cases, recrystallization from a single solvent like hot ethanol can be effective.
Q4: What is the expected melting point of pure this compound?
The reported melting point of this compound is approximately 175°C, with some sources indicating a range of 170-178°C with decomposition.[1][2] A sharp melting point within this range is a good indicator of purity.
Experimental Protocols
Note: The following protocols are general guidelines. The optimal solvent volumes and temperatures may vary depending on the scale of your experiment and the purity of your crude material. It is highly recommended to perform a small-scale test to determine the ideal conditions before proceeding with the bulk of the material.
Protocol 1: Recrystallization using Ethyl Acetate and Hexane
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of ethyl acetate and heat the mixture gently (e.g., in a warm water bath) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add hexane dropwise with continuous swirling. Continue adding hexane until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath or a refrigerator for a period of time.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Recrystallization using Ethanol and Diethyl Ether
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot 99% ethanol.
-
Hot Filtration (Optional): If necessary, perform a hot gravity filtration to remove any insoluble impurities.
-
Induce Crystallization: Gradually add diethyl ether to the hot ethanol solution with gentle swirling until a slight cloudiness persists.
-
Crystal Growth: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote complete crystallization.
-
Isolation of Crystals: Collect the crystals via vacuum filtration.
-
Washing: Wash the crystals with a small volume of cold diethyl ether.
-
Drying: Dry the purified this compound crystals under vacuum.
Data Presentation
| Solvent | Role in Recrystallization | Qualitative Solubility of this compound |
| Water | Good Solvent | Readily soluble.[1][3] Not ideal for recrystallization due to high solubility at low temperatures. |
| Ethanol | Good Solvent | Soluble, especially when hot. |
| Ethyl Acetate | Good Solvent | Moderately soluble, solubility increases with heat. |
| Hexane | Anti-Solvent | Poorly soluble. Used to induce precipitation from a more polar solvent.[1] |
| Diethyl Ether | Anti-Solvent | Poorly soluble. Used to induce precipitation from a more polar solvent.[1] |
Troubleshooting Guide
Encountering issues during recrystallization is common. The following guide addresses specific problems you might face.
Caption: Troubleshooting workflow for the recrystallization of this compound.
Detailed Troubleshooting Q&A
Q: I've added the hot solvent, but my crude product won't completely dissolve. What should I do?
A: This indicates that you have not yet reached the saturation point at that temperature. Cautiously add small portions of the hot solvent with continued heating and stirring until everything dissolves. Be careful not to add a large excess of solvent, as this will reduce your final yield. If a significant amount of solid remains even after adding a large volume of solvent, it is possible you have insoluble impurities. In this case, you should perform a hot filtration to remove them before proceeding to the cooling step.
Q: My solution has cooled, but no crystals have formed. What is the problem?
A: This is a common issue and can be due to a few factors:
-
The solution is too dilute: You may have used too much solvent. Try to evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated, meaning the dissolved compound is reluctant to crystallize. To induce crystallization, you can:
-
Scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small crystal of pure this compound, adding it to the cooled solution can initiate crystallization.
-
Q: Instead of crystals, an oil has formed at the bottom of my flask. What should I do?
A: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point or if there are significant impurities present. To resolve this:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional "good" solvent (e.g., more ethyl acetate or ethanol) to increase the total solvent volume.
-
Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by insulating the flask. Slower cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.
Q: My final yield of purified crystals is very low. How can I improve it?
A: A low yield can be attributed to several factors:
-
Using too much solvent: As mentioned, excess solvent will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required for complete dissolution. You can try to recover more product by concentrating the mother liquor and cooling it again for a second crop of crystals.
-
Premature crystallization: If crystallization occurs during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Washing with too much cold solvent: When washing the final crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.
Q: The melting point of my recrystallized product is broad, or lower than the literature value. What does this indicate?
A: A broad or depressed melting point is a strong indication that your product is still impure. This could be because:
-
The solution cooled too quickly, trapping impurities within the crystal lattice. The solution is to re-recrystallize the product, ensuring a slower cooling rate.
-
The chosen solvent system is not effective at separating the specific impurities present in your crude material. You may need to experiment with a different solvent or solvent/anti-solvent combination.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the purification of this compound by recrystallization.
References
preventing racemization of L-Serine benzyl ester hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of L-Serine benzyl (B1604629) ester hydrochloride. Below you will find frequently asked questions and troubleshooting guides to ensure the stereochemical integrity of your material.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for L-Serine benzyl ester hydrochloride?
A1: Racemization is the process where a pure enantiomer, such as the L-form of serine benzyl ester hydrochloride, converts into an equal mixture of both its L- and D-enantiomers. This is a significant concern because the biological activity of molecules is often stereospecific. The presence of the undesired D-enantiomer can lead to reduced efficacy, altered pharmacological properties, and potential safety issues in drug development.[1]
Q2: What are the primary factors that cause racemization of this compound?
A2: The primary factors that contribute to the racemization of amino acid esters are:
-
pH: Basic conditions (high pH) significantly accelerate racemization. The abstraction of the alpha-proton by a base is a key step in the racemization mechanism.[2]
-
Temperature: Higher temperatures increase the rate of racemization.[1]
-
Solvent: The polarity of the solvent can influence the rate of racemization.
-
Presence of Bases: Exposure to even weak bases during storage, handling, or in solution can initiate racemization.
Q3: How should I properly store solid this compound to prevent racemization?
A3: To ensure the long-term stability and prevent racemization of solid this compound, it is crucial to store it under the following conditions:
-
Temperature: Store at or below -20°C.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.
-
Environment: Keep in a dry, well-ventilated area away from basic substances.
Q4: Can racemization occur when I dissolve this compound to make a solution?
A4: Yes, the risk of racemization increases when this compound is in solution, especially if the solution is not prepared and handled correctly. The hydrochloride salt provides some protection in acidic or neutral aqueous solutions. However, if the solution is made basic, racemization can occur rapidly.
Troubleshooting Guides
Issue 1: Suspected Racemization in a Solid Sample
If you suspect that your solid stock of this compound may have racemized, follow this troubleshooting guide.
Symptoms:
-
Inconsistent or unexpected results in subsequent synthetic steps.
-
Altered biological activity in assays.
-
Discrepancies in analytical data (e.g., NMR, optical rotation) compared to the certificate of analysis.
Troubleshooting Steps:
Caption: Troubleshooting workflow for suspected racemization in solid this compound.
Issue 2: Preventing Racemization During Solution Preparation and Use
To minimize the risk of racemization when preparing and using solutions of this compound, adhere to the following best practices.
Caption: Workflow for preparing solutions of this compound while minimizing racemization.
Data Presentation
| Parameter | Condition | Relative Risk of Racemization | Recommendation |
| pH of Solution | < 4 | Low | Ideal for aqueous solutions. |
| 4 - 7 | Low to Moderate | Use solutions promptly. | |
| > 7 | High | AVOID. Basic conditions significantly promote racemization. | |
| Temperature | < 0 °C | Low | Optimal for both storage and solution preparation. |
| 0 - 25 °C | Moderate | Work quickly and use solutions fresh. | |
| > 25 °C | High | Avoid elevated temperatures unless required by the reaction, and for the shortest possible time. | |
| Solvent | Anhydrous Aprotic (e.g., DCM, THF) | Low | Recommended for most applications. |
| Protic (e.g., Methanol, Water) | Moderate | Risk of hydrolysis and racemization increases over time. | |
| Time in Solution | < 1 hour | Low | Prepare solutions immediately before use. |
| 1 - 8 hours | Moderate | Risk increases with time. | |
| > 8 hours | High | Not recommended. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound (0.1 M in Dichloromethane)
This protocol describes the preparation of a stock solution for use in organic synthesis, minimizing the risk of racemization.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dry the volumetric flask and stir bar in an oven and cool under a stream of inert gas.
-
Weigh the required amount of this compound in a tared vial under an inert atmosphere.
-
Quickly transfer the solid to the volumetric flask.
-
Add approximately half the final volume of anhydrous DCM to the flask.
-
Stir the mixture at room temperature until the solid is completely dissolved.
-
Once dissolved, dilute the solution to the final volume with anhydrous DCM.
-
Use the solution immediately. If short-term storage is necessary, keep it at 0-4 °C under an inert atmosphere.
Protocol 2: Chiral HPLC Analysis of this compound
This method can be used to determine the enantiomeric purity of this compound.[3][4][5][6]
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® series).
Mobile Phase and Conditions (Example):
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) may be required to improve peak shape and resolution. A typical starting point could be Hexane:Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a reference standard of the racemic D,this compound at the same concentration to identify the retention times of both enantiomers.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject the racemic standard to determine the retention times of the D- and L-enantiomers.
-
Inject the sample solution.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the L- and D-enantiomers with the following formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] x 100
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: L-Serine Benzyl Ester Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of L-Serine (B559523) benzyl (B1604629) ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of L-Serine benzyl ester hydrochloride, particularly through the common method of direct esterification of L-Serine with benzyl alcohol using an acid catalyst.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield is a frequent issue in the esterification of L-Serine. Several factors can contribute to this problem. Below is a systematic approach to identify and resolve the root cause.
-
Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product, it's crucial to remove the water formed during the reaction.
-
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: Use an excess of benzyl alcohol. A common molar ratio of L-Serine to benzyl alcohol is 1:3 to ensure the complete conversion of L-Serine.[7]
-
-
Insufficient Catalyst: The acid catalyst is essential for protonating the carboxylic acid and activating it for nucleophilic attack by benzyl alcohol.
-
Solution: Ensure an adequate concentration of the acid catalyst. For direct esterification using hydrochloric acid, a concentration of 5-10% (v/v) of concentrated HCl is recommended.[7] When using p-toluenesulfonic acid (p-TSA), it is a widely used catalyst for esterification reactions.[8][9][10][11]
-
-
Inadequate Reaction Time and Temperature: The reaction may not have reached completion if the time or temperature is insufficient.
-
Solution: The reaction is typically carried out under reflux conditions at temperatures between 80-100°C for 12-24 hours.[7] Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC).
-
Question: I am observing significant impurity formation in my final product. What are the likely side reactions and how can I minimize them?
Answer:
Impurity formation can complicate purification and reduce the overall yield of the desired product. Here are common side reactions and strategies to mitigate them:
-
Dimerization and Polymerization: At elevated temperatures, amino acids can undergo intermolecular condensation to form dimers and polymers.
-
Solution: Maintain a controlled reaction temperature and avoid excessive heating. The use of protecting groups on the amino function can prevent this, but this adds extra steps to the synthesis.
-
-
Side Reactions Associated with Prolonged Heating: Extended reaction times at high temperatures can lead to degradation of the starting material or product.[7]
-
Solution: Monitor the reaction closely and stop it once the starting material is consumed. Optimization of reaction time is key.
-
-
Racemization: Although less common under these conditions, there is a potential for racemization at the chiral center of L-Serine, especially if harsh basic or acidic conditions are used during workup.
-
Solution: Maintain a controlled pH during workup and purification. Chiral HPLC analysis can be used to check the enantiomeric purity of the final product.[12]
-
Question: The workup and purification of my product are proving difficult. What is the recommended procedure?
Answer:
A proper workup and purification protocol is critical for obtaining pure this compound.
-
Isolation of the Crude Product: After the reaction is complete, the product needs to be isolated from the reaction mixture.
-
Solution: If using an acid catalyst like HCl, the hydrochloride salt of the ester may precipitate upon cooling the reaction mixture.[7] If p-toluenesulfonic acid is used, the product will be the corresponding tosylate salt.[1] The excess benzyl alcohol and solvent are typically removed under reduced pressure.
-
-
Crystallization/Recrystallization: This is the most common method for purifying the final product.
-
Solution: The crude product can be crystallized from a mixture of ethyl acetate (B1210297) and hexane (B92381) to achieve high purity (>95%).[7] Another common method is recrystallization from hot ethanol.[1] The choice of solvent system may need to be optimized based on the observed impurities. For L-serine methyl ester hydrochloride, crystallization from ethyl acetate is also a documented method.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the synthesis of this compound?
A1: The acid catalyst, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA), plays a crucial role in the esterification reaction.[7][8][14] It protonates the carbonyl oxygen of the carboxylic acid group of L-Serine, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. In the case of HCl, it also serves to form the final hydrochloride salt, which often aids in the product's crystallization and handling.[7]
Q2: Can I use a different alcohol instead of benzyl alcohol?
A2: Yes, other alcohols can be used to form different esters of L-Serine (e.g., methyl or ethyl esters).[15][16][17][18] The reaction principles remain the same, but reaction conditions such as temperature and time may need to be adjusted based on the reactivity and boiling point of the alcohol used.
Q3: Is it necessary to use a Dean-Stark trap?
A3: While not strictly necessary in all protocols, using a Dean-Stark trap is highly recommended for optimizing the yield.[2][4] The esterification is a reversible reaction, and removing the water byproduct shifts the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle, leading to a higher conversion and yield.[6]
Q4: What are the safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves.[14] The reaction should be performed in a well-ventilated fume hood, especially when working with volatile and potentially hazardous reagents like benzyl alcohol, toluene, and acid catalysts. Thionyl chloride, if used in alternative methods, is toxic and corrosive and requires strict anhydrous conditions and careful handling.[7]
Data Presentation
Table 1: Comparison of Reaction Conditions for L-Serine Esterification
| Parameter | Direct Esterification (HCl) | Direct Esterification (p-TSA) |
| L-Serine:Benzyl Alcohol (Molar Ratio) | 1:3 | 1:1.24 |
| Catalyst | Concentrated HCl | p-Toluenesulfonic acid hydrate |
| Catalyst Concentration | 5-10% (v/v) | 1.2 equivalents |
| Solvent | Benzyl alcohol (as reactant and solvent) | Benzene |
| Temperature | 80-100°C (Reflux) | Reflux |
| Reaction Time | 12-24 hours | 5 hours |
| Water Removal | Not explicitly mentioned, but recommended | Dean-Stark apparatus |
| Yield | Not specified, but implied to be optimizable | >85% |
| Purification | Crystallization from ethyl acetate/hexane | Recrystallization from hot ethanol |
| Reference | [7] | [1] |
Experimental Protocols
Protocol 1: Direct Esterification using p-Toluenesulfonic Acid and a Dean-Stark Trap
This protocol is adapted from a procedure for the synthesis of L-Serine benzyl ester benzenesulfonate.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add L-Serine (1.0 equiv), p-toluenesulfonic acid monohydrate (1.2 equiv), benzyl alcohol (excess, e.g., 5 equivalents), and benzene (as a solvent to fill the Dean-Stark trap and facilitate azeotropic removal of water).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue the reflux for approximately 5 hours or until no more water is collected.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess benzyl alcohol under reduced pressure.
-
Isolation and Purification: To the resulting residue, add diethyl ether and shake vigorously until a solid forms. Store the mixture at 4°C overnight to complete crystallization. Filter the solid product, wash with cold diethyl ether, and dry. For further purification, recrystallize the solid from hot ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. L-SERINE BENZYL ESTER BENZENESULFONATE ( synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 4. Dean-Stark_apparatus [chemeurope.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 7. This compound | 60022-62-0 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils [ajgreenchem.com]
- 10. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US3742034A - Process for the purification of l-serine - Google Patents [patents.google.com]
- 14. chembk.com [chembk.com]
- 15. Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
troubleshooting low yield in peptide coupling with L-Serine benzyl ester hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, specifically focusing on low yields encountered during peptide coupling reactions involving L-Serine benzyl (B1604629) ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield when using L-Serine benzyl ester hydrochloride in peptide coupling?
Low yields in peptide couplings with this compound can stem from several factors:
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Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc or Boc) from the growing peptide chain is a primary cause of truncated sequences and, consequently, lower yield of the desired peptide.[1][2]
-
Poor Coupling Efficiency: The reaction between the activated this compound and the free N-terminus of the peptide-resin may be incomplete. This can be particularly challenging due to steric hindrance or the formation of "difficult" sequences.[1]
-
Side Reactions: The hydroxyl group of serine can participate in undesirable side reactions if not properly protected, leading to byproducts and a reduction in the main product yield.[3] Although the benzyl ester protects the C-terminus, the side chain hydroxyl group is still reactive.
-
Racemization: The activation of the amino acid can lead to a loss of stereochemical integrity (epimerization), especially with amino acids like histidine and cysteine, but it can also occur with serine under certain conditions.[4][5]
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, making reactive sites inaccessible for both deprotection and coupling steps.[1]
-
Premature Cleavage: The presence of the benzyl ester can sometimes lead to premature cleavage of the peptide from the resin support, especially in solid-phase peptide synthesis (SPPS).[6][7]
Q2: How does the choice of protecting group strategy (Boc vs. Fmoc) impact the use of this compound?
The choice between Boc and Fmoc chemistry influences the overall strategy and potential side reactions:
-
Boc Chemistry: In Boc chemistry, the serine side chain is commonly protected as a benzyl ether (Bzl).[8] The C-terminal benzyl ester is compatible with this strategy. Deprotection of the N-terminal Boc group is achieved with an acid like trifluoroacetic acid (TFA), which is generally compatible with the benzyl ester.
-
Fmoc Chemistry: In Fmoc chemistry, the serine side chain is typically protected with a tert-butyl (tBu) ether.[3][8] The N-terminal Fmoc group is removed with a mild base, such as piperidine (B6355638).[3] The C-terminal benzyl ester is stable under these basic conditions.
Q3: Can the unprotected hydroxyl group of the serine side chain cause issues?
Yes, the nucleophilic hydroxyl group on the serine side chain, if left unprotected, can be acylated during the coupling of subsequent amino acids. This leads to the formation of branched peptides and other impurities, thereby reducing the yield of the target peptide.[3] It is standard practice to protect the serine hydroxyl group, often with a tert-butyl (tBu) group in Fmoc/tBu strategy or a benzyl (Bzl) group in Boc chemistry.[3][8]
Q4: What is diketopiperazine formation and how can it be prevented?
Diketopiperazine formation is a common side reaction that occurs at the dipeptide stage, particularly in Fmoc-based synthesis.[5] The deprotected N-terminal amino group of the second amino acid can attack the ester linkage of the first amino acid, cleaving the dipeptide from the resin.[9] This is especially prevalent when proline is one of the first two residues.[5] To minimize this, one can:
-
Utilize a 2-chlorotrityl chloride resin, as its steric bulk inhibits diketopiperazine formation.[5]
-
Add the second and third amino acid residues as a pre-synthesized dipeptide unit.[5]
Troubleshooting Guides
Issue 1: Low Coupling Yield with Unreacted Starting Material
This is a frequent issue indicating an inefficient coupling step.[10]
Caption: Diagnostic workflow for addressing deletion and truncated sequences.
Solutions:
-
Incomplete Deprotection: If the Kaiser test is negative after the deprotection step, it indicates that the Fmoc group was not completely removed. Extend the deprotection time or use a fresh piperidine solution. [1][2]* Inefficient Coupling: A positive Kaiser test after the coupling step signifies that there are still free amines on the resin. [2]In this case, perform a double coupling, switch to a more potent coupling reagent, or increase the concentration of your reagents as detailed in the previous section. [1][2][10]
Experimental Protocols
Protocol 1: Standard Peptide Coupling using HATU
-
Resin Preparation: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents), HATU (3 equivalents), and diisopropylethylamine (DIEA) (6 equivalents) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.
-
Monitoring: Take a small sample of resin beads, wash them, and perform a Kaiser test to check for reaction completion. [10]6. Washing: Once the Kaiser test is negative (yellow/brown beads), wash the resin with DMF (3x), dichloromethane (B109758) (DCM) (3x), and DMF (3x). [2][10]
Protocol 2: The Kaiser Test for Free Primary Amines
This qualitative test is crucial for monitoring the completeness of coupling and deprotection steps. [2][10] Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Place a small sample of washed and dried resin beads into a small test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the beads. [10]3. Heat the test tube at 100-120°C for 5 minutes. [10] Interpretation:
-
Blue/Purple Beads: Positive result, indicating the presence of free primary amines (incomplete coupling or successful deprotection). [10]* Yellow/Brown/Colorless Beads: Negative result, indicating the absence of free primary amines (complete coupling or incomplete deprotection).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. scribd.com [scribd.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: L-Serine Benzyl Ester Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of L-Serine benzyl (B1604629) ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of L-Serine benzyl ester hydrochloride?
A1: The most common byproducts are unreacted L-Serine and excess benzyl alcohol. Water is also a byproduct of the esterification reaction. If sulfuric acid is used as a catalyst, sulfonation of benzyl alcohol can occur, leading to additional impurities.[1]
Q2: What are the recommended solvent systems for the crystallization of this compound?
A2: A common and effective solvent system for crystallization is a mixture of ethyl acetate (B1210297) and hexane (B92381).[1] Other anti-solvents that can be used with a suitable soluble solvent include diethyl ether. The key is to dissolve the product in a solvent in which it is soluble at a higher temperature and then add an anti-solvent to induce crystallization upon cooling.
Q3: My product is "oiling out" instead of crystallizing. What does this mean and what can I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This often happens when the solution is supersaturated to a high degree, the cooling rate is too fast, or impurities are present. The melting point of the compound being lower than the boiling point of the solvent can also be a cause.
To address this, you can try the following:
-
Re-heat and add more solvent: Re-dissolve the oil in the hot solvent and add a small amount of additional "good" solvent to reduce the supersaturation level.
-
Slow cooling: Allow the solution to cool down to room temperature slowly before further cooling in an ice bath. Insulating the flask can help.
-
Seeding: Introduce a small seed crystal of the pure product to induce crystallization.
-
Solvent system modification: Adjust the solvent ratio or try a different solvent system altogether.
Q4: How can I remove unreacted L-Serine from my crude product?
A4: Unreacted L-Serine has very low solubility in most organic solvents. Therefore, it can often be removed by filtration after dissolving the crude product in a suitable organic solvent like dichloromethane (B109758) or a mixture of ethyl acetate and hexane. Alternatively, washing the organic solution containing the product with water can help remove the highly water-soluble L-Serine.
Q5: How can I remove excess benzyl alcohol from my product?
A5: Excess benzyl alcohol can be removed through several methods:
-
Extraction: Benzyl alcohol is soluble in many organic solvents but has moderate solubility in water. Washing an organic solution of the crude product with water can help remove some of the benzyl alcohol.
-
Distillation: If the product is stable at higher temperatures, vacuum distillation can be used to remove the higher-boiling benzyl alcohol.
-
Crystallization: Careful crystallization will leave the more soluble benzyl alcohol in the mother liquor. Washing the isolated crystals with a cold solvent in which benzyl alcohol is soluble but the product is not (like cold diethyl ether or a hexane/ethyl acetate mixture) is also effective.
Troubleshooting Guides
Problem 1: Low Yield of Crystalline Product
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, HPLC). If necessary, increase the reaction time or temperature. |
| Product lost in mother liquor | Concentrate the mother liquor and attempt a second crystallization. Ensure the crystallization mixture is sufficiently cooled before filtration. |
| Improper solvent ratio for crystallization | Optimize the solvent ratio. Too much "good" solvent will keep the product dissolved, while too much "anti-solvent" can cause the product to precipitate out too quickly, trapping impurities. |
| Premature crystallization during hot filtration | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. Use a slight excess of the "good" solvent. |
Problem 2: Product Fails to Crystallize
| Possible Cause | Troubleshooting Step |
| Solution is not supersaturated | The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the product. |
| Presence of significant impurities | Impurities can inhibit crystal formation. Consider a preliminary purification step like a column chromatography or an extraction. |
| Solution is cooling too quickly | Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath. |
| No nucleation sites | Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of the pure product. |
Data Presentation
Table 1: Solubility of this compound and Key Byproducts
| Compound | Water | Ethanol | Diethyl Ether | Acetone | Ethyl Acetate | Hexane |
| This compound | Soluble | Soluble in hot ethanol | Sparingly soluble | Soluble in hot acetone | Soluble in hot ethyl acetate | Insoluble |
| L-Serine | Highly Soluble | Practically Insoluble | Insoluble | Insoluble | Insoluble | Insoluble |
| Benzyl Alcohol | Moderately Soluble | Miscible | Miscible | Miscible | Soluble | Soluble |
This table is a qualitative summary based on available chemical data.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate. The temperature should be close to the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities (like unreacted L-Serine) are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add hexane (as an anti-solvent) dropwise until the solution becomes slightly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane or a cold mixture of ethyl acetate/hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Protocol 2: Removal of Excess Benzyl Alcohol by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the washing step with fresh deionized water two more times.
-
Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to help remove any remaining water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified by crystallization.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common crystallization issues.
References
improving the solubility of L-Serine benzyl ester hydrochloride for reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of L-Serine benzyl (B1604629) ester hydrochloride in various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of L-Serine benzyl ester hydrochloride?
This compound is a white to off-white crystalline powder. It is known to be readily soluble in water.[1][2][3][4][5] Its hydrochloride salt form enhances its water solubility. The compound is also soluble in polar organic solvents such as methanol (B129727) and dichloromethane (B109758).[1] Polar aprotic solvents like dimethylformamide (DMF) can further enhance its solubility, although this may introduce challenges in purification.[1]
Q2: Are there any specific solvent systems recommended for peptide coupling reactions involving this compound?
For peptide coupling reactions, polar solvents are optimal for dissolving this compound.[1] Commonly used solvents include methanol, water, and dichloromethane.[1] When using this compound in coupling reactions, it is crucial to ensure anhydrous (dry) conditions to prevent the hydrolysis of the benzyl ester group, which would result in the formation of L-Serine and benzyl alcohol.[1]
Q3: How does temperature affect the solubility of this compound?
Q4: What are the key stability considerations when working with this compound solutions?
The primary stability concern is the hydrolysis of the benzyl ester under aqueous conditions, particularly if the solution is acidic or basic.[1] For reactions requiring the intact ester, it is imperative to use anhydrous solvents and reagents. The compound should be stored in a cool, dry place, tightly sealed to protect it from moisture.
Solubility Data
While precise quantitative solubility data is limited in publicly available literature, the following table summarizes the qualitative solubility of this compound in common laboratory solvents.
| Solvent | Qualitative Solubility | Temperature | Notes |
| Water | Readily Soluble[1][2][3][4][5] | Ambient | The hydrochloride salt enhances aqueous solubility. |
| Methanol | Soluble[1] | Ambient | A polar protic solvent suitable for many reactions. |
| Dichloromethane (DCM) | Soluble[1] | Ambient | A polar aprotic solvent, often used in peptide synthesis. |
| Dimethylformamide (DMF) | Enhances Solubility[1] | Ambient | A polar aprotic solvent; may complicate product purification.[1] |
| Diethyl Ether | Anti-solvent[1] | Ambient | Used for precipitation/crystallization. |
| Hexane | Anti-solvent[1] | Ambient | Used for precipitation/crystallization. |
Troubleshooting Guide: Dissolution for Reactions
This guide addresses common issues encountered when dissolving this compound for chemical reactions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound is not dissolving or dissolving very slowly. | 1. Incorrect solvent choice.2. Insufficient solvent volume.3. Low temperature.4. Poor quality of the starting material. | 1. Switch to a more polar solvent (e.g., from DCM to methanol or DMF).2. Gradually add more solvent until the compound dissolves.3. Gently warm the mixture while stirring. Be cautious with temperature to avoid potential degradation.4. Verify the purity of the this compound using an appropriate analytical technique (e.g., NMR, HPLC). |
| A cloudy solution or precipitate forms after initial dissolution. | 1. The solution is supersaturated and has cooled.2. Reaction with impurities in the solvent (e.g., water).3. The compound is reacting with other components in the mixture. | 1. Gently warm the solution to redissolve the precipitate.2. Ensure the use of anhydrous solvents, especially for moisture-sensitive reactions.3. Analyze the precipitate to identify its composition. Ensure all reagents are compatible. |
| The reaction yield is low despite complete dissolution. | 1. Hydrolysis of the benzyl ester due to residual water.2. Degradation of the starting material. | 1. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Check the storage conditions of the this compound. Store in a cool, dry place. |
| Difficulty in removing the solvent after the reaction. | 1. Use of a high-boiling point solvent like DMF. | 1. If possible, use a lower-boiling point solvent.2. If DMF is necessary, remove it under high vacuum and gentle heating. Co-evaporation with a more volatile solvent like toluene (B28343) can also be effective. |
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination
This protocol provides a general method for determining the solubility of this compound in a specific solvent.
-
Preparation: Add a known volume of the desired solvent (e.g., 10 mL) to a thermostatted vessel equipped with a magnetic stirrer.
-
Equilibration: Allow the solvent to equilibrate to the desired temperature (e.g., 25 °C).
-
Titration: Gradually add small, accurately weighed portions of this compound to the solvent while stirring.
-
Observation: Continue adding the compound until a small amount of undissolved solid persists for at least one hour, indicating that a saturated solution has been formed.
-
Calculation: The solubility can be calculated by dividing the total mass of the dissolved solid by the volume of the solvent (e.g., in g/100 mL).
-
Temperature Effect (Optional): Repeat the procedure at different temperatures to determine the temperature-solubility profile.
Protocol 2: Dissolution for a Typical Peptide Coupling Reaction
This protocol outlines the steps for dissolving this compound for a peptide coupling reaction in an organic solvent.
-
Drying: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
-
Solvent Preparation: Use anhydrous solvent (e.g., dichloromethane or DMF) from a freshly opened bottle or one that has been appropriately dried.
-
Inert Atmosphere: Conduct the dissolution and subsequent reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Dissolution: To a reaction flask under an inert atmosphere, add the desired amount of this compound. Add the anhydrous solvent via a syringe and stir until the solid is completely dissolved.
-
Reagent Addition: Once a clear solution is obtained, the other reagents for the peptide coupling reaction can be added.
Visualizing Workflows
The following diagrams illustrate key experimental workflows.
Caption: Workflow for determining the solubility of this compound.
Caption: Protocol for dissolving this compound for peptide synthesis.
Caption: Logical relationships in troubleshooting solubility issues.
References
stability issues of L-Serine benzyl ester hydrochloride in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of L-Serine benzyl (B1604629) ester hydrochloride in solution. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments involving L-Serine benzyl ester hydrochloride solutions.
Q1: I am observing a decrease in the concentration of this compound in my aqueous solution over time. What could be the cause?
A1: The most common reason for a decrease in concentration is hydrolysis. This compound can hydrolyze to form L-Serine and benzyl alcohol, especially in aqueous solutions. The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.
To troubleshoot this issue, consider the following:
-
pH of the solution: Hydrolysis is accelerated under both acidic and basic conditions. For maximum stability, it is advisable to prepare solutions at a pH close to neutral (pH 6-7) and use them as quickly as possible.
-
Temperature: Higher temperatures increase the rate of hydrolysis. Solutions should be stored at low temperatures (2-8 °C) when not in use. For long-term storage, consider preparing the solution fresh or storing it frozen (-20 °C or lower), though freeze-thaw cycles should be minimized.
-
Solvent: While readily soluble in water, using co-solvents might affect stability. If your protocol allows, consider preparing stock solutions in a non-aqueous solvent like ethanol (B145695) and diluting into your aqueous buffer immediately before use.
Q2: I see an unexpected peak in my HPLC chromatogram when analyzing my this compound solution. How can I identify it?
A2: An unexpected peak is likely a degradation product. The primary degradation products from hydrolysis are L-Serine and benzyl alcohol. To confirm the identity of the peak, you can:
-
Run standards: Inject standards of L-Serine and benzyl alcohol to compare their retention times with the unknown peak.
-
LC-MS analysis: Liquid chromatography-mass spectrometry (LC-MS) can be used to determine the mass-to-charge ratio (m/z) of the unknown peak. The expected m/z for L-Serine is 106.05 and for benzyl alcohol is 108.06.
-
Forced degradation study: Intentionally degrade a sample of this compound by treating it with mild acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and heat. Analyze the degraded sample by HPLC to see if the peak corresponding to the unknown increases.
Q3: My peptide synthesis yield is lower than expected when using this compound. Could this be a stability issue?
A3: Yes, instability of the this compound can lead to lower peptide synthesis yields. If the ester has hydrolyzed back to L-Serine, the free carboxylic acid will not participate in the coupling reaction.
To mitigate this:
-
Use freshly prepared solutions: Prepare your this compound solution immediately before the coupling step.
-
Control the pH of the reaction: Ensure the pH of your reaction mixture is optimized for peptide coupling and minimizes hydrolysis of the ester.
-
Check the purity of your starting material: Use a high-purity starting material and verify its identity and purity before use.
Frequently Asked Questions (FAQs)
Q4: What is the primary degradation pathway for this compound in solution?
A4: The primary degradation pathway is hydrolysis of the benzyl ester bond to yield L-Serine and benzyl alcohol.[1] This reaction is catalyzed by both acid and base.
Degradation Pathway of this compound
Caption: Hydrolysis of this compound.
Q5: What are the recommended storage conditions for this compound solutions?
A5: For short-term storage (up to 24 hours), solutions should be kept at 2-8 °C. For longer-term storage, it is recommended to store aliquots at -20 °C or below to minimize degradation. Avoid repeated freeze-thaw cycles. Solid this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[2][3][4][5]
Q6: How does pH affect the stability of this compound in aqueous solutions?
A6: The stability of this compound is highly pH-dependent. The rate of hydrolysis is slowest in the neutral pH range (approximately pH 6-7). The rate increases significantly in both acidic (pH < 4) and alkaline (pH > 8) conditions.
Hypothetical pH-Stability Profile
| pH | Relative Degradation Rate | Stability |
| 2 | High | Low |
| 4 | Moderate | Moderate |
| 6 | Low | High |
| 7 | Low | High |
| 8 | Moderate | Moderate |
| 10 | High | Low |
Q7: How does temperature influence the degradation of this compound?
A7: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. It is recommended to handle and store solutions at low temperatures to maximize stability.
Hypothetical Temperature Effect on Stability (at pH 7)
| Temperature (°C) | Half-life (t½) (Estimated) |
| 4 | Several weeks |
| 25 | Several days |
| 40 | Several hours |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol describes a hypothetical reversed-phase HPLC method for the separation and quantification of this compound, L-Serine, and benzyl alcohol.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase A at a concentration of 1 mg/mL.
-
For stability studies, incubate the solution under desired conditions (e.g., specific pH and temperature).
-
At each time point, withdraw an aliquot and dilute it with mobile phase A to a suitable concentration for HPLC analysis.
Analysis:
Inject the prepared sample into the HPLC system. The expected retention times would be approximately:
-
L-Serine: ~3 minutes
-
This compound: ~10 minutes
-
Benzyl alcohol: ~12 minutes
Quantify the amount of each component by integrating the peak area and comparing it to a standard curve.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Disclaimer: The quantitative data and experimental protocols provided are hypothetical and for illustrative purposes. It is recommended to perform specific stability studies for your particular application and experimental conditions.
References
Technical Support Center: O-acylation of Serine in Peptide Synthesis
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and avoid the common side reaction of O-acylation of serine residues during solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is O-acylation of serine and why is it a concern in peptide synthesis?
A1: O-acylation is a side reaction where the hydroxyl group (-OH) of the serine side chain is acylated by the activated carboxyl group of the incoming amino acid. Instead of forming the desired peptide bond (an amide linkage) at the N-terminal amine, an ester linkage is formed on the serine side chain. This results in the formation of a depsipeptide, which is an incorrect peptide sequence, and chain termination at that point. This side product can be difficult to separate from the target peptide, leading to lower purity and overall yield.
Q2: How can I detect O-acylation in my crude peptide?
A2: A combination of analytical techniques is recommended for detecting O-acylation:
-
High-Performance Liquid Chromatography (HPLC): The O-acylated peptide will likely have a different retention time compared to the target peptide, appearing as a distinct impurity peak in the chromatogram.
-
Mass Spectrometry (MS): O-acylation does not change the total mass of the peptide, as it is an isobaric species (same mass) as the desired product. However, the ester bond is more labile than an amide bond and may fragment differently during tandem mass spectrometry (MS/MS) analysis, allowing for its identification.[1]
Q3: What are the primary causes of serine O-acylation during peptide synthesis?
A3: The main cause of O-acylation is the presence of an unprotected hydroxyl group on the serine side chain.[1] This nucleophilic -OH group can compete with the N-terminal α-amino group for the activated carboxylic acid of the next amino acid being coupled.[1] This is particularly problematic when using highly reactive coupling agents or when the N-terminal amine is sterically hindered, making the side-chain hydroxyl group a more accessible target.
Troubleshooting and Prevention Guides
Q4: How can I prevent O-acylation of serine?
A4: The most effective and standard method to prevent O-acylation is to use a protecting group for the serine's hydroxyl side chain.[1] This strategy, known as orthogonal protection, ensures that the side chain is non-reactive during the coupling steps. Additives can also be used to suppress this side reaction.[2]
Q5: What are the recommended protecting groups for serine in Fmoc-SPPS?
A5: In Fmoc-based solid-phase peptide synthesis, several protecting groups are commonly used for the serine side chain. The choice depends on the overall synthetic strategy, including the resin and the final cleavage conditions. The tert-butyl (tBu) group is the most widely used due to its stability under the basic conditions of Fmoc deprotection and its clean removal during final cleavage with trifluoroacetic acid (TFA).[1][3][4]
Table 1: Comparison of Common Serine Side-Chain Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Stability (Stable to) | Cleavage Conditions | Key Features |
| tert-Butyl | tBu | 20% Piperidine (B6355638) in DMF | High concentration TFA (e.g., 95%) | Most common; stable to Fmoc deprotection; cleaved simultaneously with peptide from Wang or Rink Amide resins.[1][3] |
| Trityl | Trt | 20% Piperidine in DMF | Mildly acidic conditions (e.g., 1-5% TFA in DCM) | More acid-labile than tBu; useful for synthesizing protected peptide fragments.[3] |
| Benzyl | Bzl | 20% Piperidine in DMF | Strong acid (e.g., HF) or catalytic hydrogenation | More commonly used in Boc chemistry but can be applied in specific Fmoc strategies.[3][4] |
Q6: I have already synthesized a peptide and suspect O-acylation. Can this side reaction be reversed?
A6: Yes, in some cases, the ester bond formed by O-acylation can be cleaved. This is typically achieved by treating the peptide with a mild base, which can induce an O-to-N acyl shift, converting the ester linkage back to the correct amide bond.[5] However, this process may not be fully efficient and can lead to other side reactions, so prevention is always the preferred strategy.
Q7: Are there specific coupling reagents or conditions that help minimize O-acylation even without side-chain protection?
A7: While side-chain protection is the most robust solution, certain conditions can help.[1] Using coupling reagents that form less reactive activated species or have a higher selectivity for the N-terminal amine can reduce the incidence of O-acylation.[1] Additionally, performing couplings at controlled room temperature or below can help, as elevated temperatures can increase the rates of various side reactions.[1] Additives such as 2,4-dinitrophenol (B41442) or pentachlorophenol (B1679276) have also been shown to be effective in preventing O-acylation during coupling with active esters.[2]
Experimental Protocols
Protocol 1: Standard Coupling Cycle using Fmoc-Ser(tBu)-OH
This protocol outlines a standard manual coupling step for incorporating a protected serine residue during Fmoc-SPPS.
-
Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 eq.), an activator like HBTU (3 eq.), and a base like DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts before proceeding to the next cycle.
Visualizations
Caption: Mechanism of desired N-acylation vs. O-acylation side reaction.
Caption: Standard Fmoc-SPPS workflow highlighting the O-acylation point.
Caption: Troubleshooting decision tree for suspected O-acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
Technical Support Center: Deprotection of Benzyl Esters of Serine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the challenges encountered during the deprotection of serine benzyl (B1604629) esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting serine benzyl esters?
A1: The choice of deprotection method is critical and depends on the overall molecular structure, including the presence of other protecting groups and functional groups. The three primary strategies are:
-
Catalytic Hydrogenolysis: This is the most common and often cleanest method for benzyl ester cleavage. It can be performed using hydrogen gas (H₂) with a palladium catalyst (e.g., Pd/C) or through catalytic transfer hydrogenation (CTH) with a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid. CTH is often more convenient for standard laboratory setups as it avoids the need for pressurized hydrogen gas.[1][2][3]
-
Acid-Catalyzed Cleavage: Strong acids, such as trifluoroacetic acid (TFA) or hydrogen bromide (HBr), can effectively cleave benzyl esters. This method is a good alternative when the substrate contains functional groups that are sensitive to hydrogenation but stable in strong acid.[1][2]
-
Enzymatic Deprotection: Certain lipases and esterases can selectively cleave benzyl esters under mild conditions, offering high chemoselectivity. For instance, lipases from Candida antarctica (CAL-A) and esterases from Bacillus subtilis (BS2) have been shown to be effective.
Q2: My catalytic hydrogenolysis of a serine benzyl ester is slow or incomplete. What are the common causes and how can I troubleshoot this?
A2: Sluggish or incomplete hydrogenolysis is a frequent issue. Here are the primary causes and potential solutions:[4]
-
Catalyst Inactivation (Poisoning): Palladium catalysts are highly sensitive to poisoning by sulfur- or nitrogen-containing functional groups in the substrate or impurities in the solvents.[2][5]
-
Solution: Increase the catalyst loading (e.g., from 10 mol% to 20-50 mol%). If severe poisoning is suspected, consider a different deprotection method. For substrates with basic nitrogen atoms, adding a mild acid like acetic acid can sometimes prevent catalyst inhibition.[4]
-
-
Poor Catalyst Quality or Activity: The activity of Pd/C can differ between batches and suppliers.
-
Solution: Use a fresh batch of catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more active and can be effective when standard Pd/C fails.[3]
-
-
Mass Transfer Limitations: As a heterogeneous reaction, the rate can be limited by the diffusion of the substrate to the catalyst surface.
-
Solution: Ensure vigorous stirring to keep the catalyst suspended. Increasing the hydrogen pressure can also improve the reaction rate.[6]
-
-
Steric Hindrance: A sterically hindered benzyl ester may have poor access to the catalyst's active sites.
-
Solution: Increase the reaction temperature and/or hydrogen pressure. If the reaction remains stalled, an alternative method like acid-catalyzed cleavage may be necessary.[6]
-
Q3: I am observing side reactions during the deprotection of my serine-containing peptide. What should I look out for?
A3: While the benzyl ester on serine is relatively straightforward to remove, side reactions can occur elsewhere in the molecule, particularly in complex peptides:
-
Reduction of Other Functional Groups: During catalytic hydrogenolysis, other reducible groups like alkenes, alkynes, azides, and nitro groups can also be reduced.[7] Transfer hydrogenation can sometimes offer better selectivity.[2][8]
-
Aspartimide Formation: In peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences, the aspartic acid side chain can cyclize to form an aspartimide, especially under basic or acidic conditions. This can lead to a mixture of α- and β-aspartyl peptides upon reopening.[9]
-
O-Sulfonation of Serine: During acidolytic cleavage (e.g., with TFA) for the removal of other protecting groups like Pmc or Mtr from arginine, O-sulfonation of serine or threonine can occur as a side reaction if appropriate scavengers are not used.[10]
Data Presentation
The following tables summarize quantitative data for common deprotection methods for benzyl esters.
Table 1: Comparison of Catalytic Transfer Hydrogenation Conditions
| Hydrogen Donor | Catalyst | Typical Solvent | Temperature | Reaction Time | Typical Yield (%) | Notes |
| Ammonium Formate | 10% Pd/C | Methanol (B129727), Ethanol | Reflux | 0.5 - 2 hours | >90 | Rapid and clean reaction. |
| Formic Acid | 10% Pd/C | Methanol, Acetic Acid | Room Temp. to 50°C | 1 - 8 hours | 85-95 | Effective, but acidic conditions may not be suitable for all substrates. |
| 1,4-Cyclohexadiene | 10% Pd/C or Palladium Black | Ethanol | Reflux | 1 - 4 hours | 80-95 | Useful for substrates sensitive to acidic conditions. |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Table 2: Overview of Deprotection Methods and Their Compatibility
| Method | Reagents | Compatibility Issues | Advantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Sensitive to S/N compounds; reduces other functional groups (alkenes, alkynes, etc.). | Generally clean, high yielding. |
| Acid-Catalyzed Cleavage | TFA, HBr | Not suitable for acid-labile protecting groups (e.g., Boc, t-butyl esters). | Tolerant of sulfur-containing groups and other reducible functionalities. |
| Enzymatic Cleavage | Lipases, Esterases | Substrate-specific, may require optimization of pH and temperature. | Highly chemoselective, very mild conditions. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol describes a general procedure for the deprotection of a serine benzyl ester via catalytic transfer hydrogenation.
Materials:
-
Serine benzyl ester substrate
-
10% Palladium on carbon (Pd/C)
-
Anhydrous ammonium formate
-
Anhydrous methanol (MeOH)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the serine benzyl ester (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).[6]
-
To the stirred suspension, add anhydrous ammonium formate (4-5 eq) in one portion.[11]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is often complete within 6-10 minutes for many substrates.[11]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the methanol.
-
The resulting crude serine can be further purified by recrystallization or ion-exchange chromatography as needed.
Protocol 2: Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a general procedure for the cleavage of a serine benzyl ester using TFA.
Materials:
-
Serine benzyl ester substrate
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
Dissolve the serine benzyl ester (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours. Monitor the reaction's progress by TLC.[1]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[12]
-
The resulting serine trifluoroacetate (B77799) salt can often be used directly in the next step or can be neutralized and purified.
Mandatory Visualization
Below are diagrams illustrating key workflows and relationships in the deprotection of serine benzyl esters.
Caption: Decision tree for selecting a deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. benchchem.com [benchchem.com]
optimizing reaction conditions for enzymatic hydrolysis of L-Serine benzyl ester
Welcome to the technical support center for the enzymatic hydrolysis of L-Serine benzyl (B1604629) ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What types of enzymes are suitable for the hydrolysis of L-Serine benzyl ester?
A1: Lipases and proteases are the most commonly used enzymes for the hydrolysis of amino acid esters like L-Serine benzyl ester. Specific examples include lipases from Candida antarctica (e.g., Novozym 435), Pseudomonas species, and proteases such as papain and bromelain.[1] The choice of enzyme can be critical, as the benzyl ester group has been shown to enhance substrate specificity for certain proteases like papain.[2][3]
Q2: What are the typical starting points for reaction conditions?
A2: As a starting point, you can use a phosphate (B84403) buffer with a pH around 7.4-8.0.[3][4] A reaction temperature of approximately 40°C is often a good initial parameter.[2][3] The concentration of the enzyme and substrate are critical parameters that require optimization for each specific experimental setup.
Q3: How does the benzyl ester group affect the reaction?
A3: The benzyl ester group can significantly enhance the substrate specificity and reactivity for certain enzymes.[2] For instance, L-Serine benzyl ester shows higher reactivity with papain compared to other esters like methyl or ethyl esters.[2][3] This enhanced affinity can lead to more efficient processing by the enzyme.
Q4: What are common side reactions to be aware of?
A4: A primary side reaction of concern is the enzymatic hydrolysis of the desired L-Serine product if the reaction is not properly controlled. Additionally, impurities in the starting materials can lead to the formation of undesired byproducts.[1] In chemoenzymatic polymerization studies using papain, excessive enzyme concentration led to decreased yields due to hydrolysis reactions.[3]
Q5: How can I monitor the progress of the hydrolysis reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC/MS).[2][5] Chiral HPLC is particularly useful for confirming the enantiomeric purity of the resulting L-Serine.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Hydrolysis | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the chosen enzyme.[6] 3. Enzyme Inhibition: Components in the reaction mixture could be inhibiting the enzyme. | 1. Verify Enzyme Activity: Test the enzyme with a standard substrate to confirm its activity. 2. Optimize Conditions: Systematically vary the pH and temperature to find the optimal range for your enzyme. Refer to the enzyme's technical datasheet for recommended conditions. 3. Purify Substrate: Ensure the L-Serine benzyl ester and other reagents are of high purity.[1] |
| Incomplete Hydrolysis | 1. Insufficient Enzyme Concentration: The amount of enzyme may be too low for the given substrate concentration. 2. Product Inhibition: The accumulation of L-Serine or benzyl alcohol may be inhibiting the enzyme. 3. Reaction Equilibrium: The reaction may have reached equilibrium. | 1. Increase Enzyme Concentration: Incrementally increase the enzyme concentration and monitor the effect on the reaction rate. 2. Remove Products: If feasible for your system, consider methods to remove the products as they are formed. 3. Shift Equilibrium: While less common for hydrolysis, altering reaction conditions (e.g., pH) might shift the equilibrium. |
| Formation of Byproducts | 1. Contaminated Substrate: Impurities in the L-Serine benzyl ester can lead to side reactions.[1] 2. Enzyme Promiscuity: The enzyme may be catalyzing unintended reactions.[1] 3. Non-Enzymatic Reactions: The reaction conditions (e.g., high temperature or extreme pH) might be causing degradation of the substrate or product. | 1. Ensure Substrate Purity: Use highly purified L-Serine benzyl ester.[1] 2. Screen Different Enzymes: Test a panel of different enzymes to find one with higher specificity for the desired hydrolysis.[1][5] 3. Milder Conditions: Attempt the reaction under milder temperature and pH conditions. |
| Low Enantioselectivity | 1. Suboptimal Enzyme Choice: The selected enzyme may not be highly enantioselective for this substrate. 2. Incorrect Reaction Conditions: Temperature and solvent can influence the enantioselectivity of an enzyme. | 1. Screen Enzymes: Test a variety of lipases and proteases known for chiral resolutions.[5] 2. Optimize Temperature and Solvent: Systematically vary the reaction temperature and consider using co-solvents, as these can impact enantioselectivity. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for the enzymatic hydrolysis of amino acid esters. These should serve as a starting point for optimization.
Table 1: Influence of pH on Papain-Catalyzed Reactions
| pH | Relative Yield (%) | Notes |
| 6.5 | Low | Suboptimal for aminolysis in polymerization.[7] |
| 7.5 | Moderate | Basic pH range where activity is observed.[7] |
| 8.0 | High | Often cited as an effective pH for papain-catalyzed reactions.[3] |
| 8.5 | Maximum | Optimal pH for precipitate yield in a specific chemoenzymatic polymerization study.[7] |
| 9.5 | Moderate | Activity decreases at higher basic pH.[7] |
| 10.0 | Low | Significantly reduced activity.[7] |
Table 2: General Parameters for Lipase-Catalyzed Hydrolysis
| Parameter | Typical Range | Notes |
| Temperature | 30 - 50°C | Lipases are generally active in this range; higher temperatures can lead to denaturation.[4][8] |
| pH | 7.0 - 8.0 | Neutral to slightly basic conditions are often optimal for lipase-catalyzed hydrolysis.[4] |
| Solvent | Phosphate Buffer, Organic Co-solvents (e.g., DMSO) | The choice of solvent can influence enzyme activity and substrate solubility.[4] |
| Enzyme Concentration | 0.5 - 10 U/mL | This needs to be optimized; excessive concentration can lead to unwanted side reactions.[3] |
Experimental Protocols
Detailed Methodology for Enzymatic Hydrolysis of L-Serine Benzyl Ester
-
Materials:
-
L-Serine benzyl ester hydrochloride
-
Selected enzyme (e.g., Papain, Lipase from Candida antarctica)
-
Phosphate buffer (e.g., 1 M, pH 8.0)
-
5 M Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment
-
Reaction vessel with magnetic stirring
-
Temperature-controlled water bath or reaction block
-
-
Procedure:
-
Prepare the substrate solution by dissolving this compound in the phosphate buffer to the desired concentration (e.g., 0.6 M).[3]
-
Adjust the pH of the substrate solution to the optimal pH for the chosen enzyme (e.g., pH 8.0 for papain) using 5 M NaOH or HCl.[3][9]
-
Equilibrate the reaction vessel containing the substrate solution to the desired temperature (e.g., 40°C) with stirring.[3][9]
-
Initiate the reaction by adding the enzyme to the substrate solution at the optimized concentration (e.g., 1 U/mL for papain).[3]
-
Maintain the reaction at the set temperature and stirring speed for the desired reaction time.
-
Monitor the reaction progress periodically by taking aliquots and analyzing them using a suitable technique (e.g., HPLC, TLC).
-
Once the reaction has reached the desired level of completion, terminate the reaction. This can be achieved by methods such as adding a strong acid (e.g., 2 M HCl) to denature the enzyme, or by heat inactivation if appropriate for the enzyme.[3]
-
Isolate and purify the L-Serine product using standard techniques such as extraction, crystallization, or column chromatography.
-
Characterize the final product and determine the yield and enantiomeric purity (e.g., using chiral HPLC and NMR).[1][2]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 60022-62-0 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid screening of enzymes for the enzymatic hydrolysis of chiral esters in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. senecalearning.com [senecalearning.com]
- 7. Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
large-scale synthesis and purification of L-Serine benzyl ester hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for the large-scale synthesis and purification of L-Serine benzyl (B1604629) ester hydrochloride. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the large-scale synthesis of L-Serine benzyl ester hydrochloride?
A1: The most straightforward and widely used method for large-scale synthesis is the direct esterification of L-Serine with benzyl alcohol using a strong acid catalyst, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (TsOH).[1][2][3] Hydrochloric acid is often preferred as it also serves as the source for the final hydrochloride salt, simplifying the process.[1]
Q2: What are the typical reaction conditions for direct esterification?
A2: Typical conditions involve refluxing L-Serine and benzyl alcohol in the presence of an acid catalyst.[1] Reaction temperatures generally range from 80-100°C with reaction times between 12-24 hours.[1] Anhydrous conditions are crucial to prevent the hydrolysis of the ester back to the carboxylic acid.[4]
Q3: What are the advantages of using HCl as a catalyst?
A3: Using HCl as a catalyst offers two main advantages: it catalyzes the esterification reaction and it provides the chloride counter-ion for the final hydrochloride salt, streamlining the synthesis.[1] Furthermore, excess HCl can be readily removed during the workup process through evaporation.[1]
Q4: Are there alternative synthesis methods?
A4: Yes, alternative methods exist, though they are often more complex and may be less cost-effective for large-scale production. One such method involves the use of thionyl chloride to convert L-serine to its acyl chloride, which is then reacted with benzyl alcohol.[1] Another approach involves protecting the amino group of L-serine (e.g., with a Boc group), followed by esterification and deprotection.[5][6]
Q5: What purity levels can be expected for pharmaceutical-grade this compound?
A5: For pharmaceutical applications, a purity of ≥99% as determined by HPLC is typically required.[7] It is also essential to have a validated impurity profile and low levels of residual solvents.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction has run for a sufficient amount of time (12-24 hours).- Verify the reaction temperature is within the optimal range (80-100°C).- Use a sufficient excess of benzyl alcohol. |
| Hydrolysis of the ester product. | - Ensure anhydrous conditions by using dry reagents and solvents. Water can hydrolyze the ester back to L-serine.[4] | |
| Loss of product during workup. | - Optimize the recrystallization solvent and temperature to minimize product loss in the mother liquor. | |
| Product is an oil and does not solidify | Presence of impurities. | - Wash the crude product with a non-polar solvent like diethyl ether to remove excess benzyl alcohol and other organic impurities.[2] |
| Insufficient hydrochloride salt formation. | - Ensure an adequate amount of HCl was used during the reaction or consider bubbling dry HCl gas through a solution of the free ester. | |
| High levels of byproducts | Side reactions due to the catalyst. | - While HCl is generally preferred, if sulfonation of benzyl alcohol is suspected with sulfuric acid, switch to HCl.[1] |
| Racemization. | - Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions which can lead to racemization. Toluene as a solvent has been shown to cause racemization in some cases.[3] | |
| Difficulty in Purification/Recrystallization | Incorrect solvent system. | - A common and effective method is recrystallization from hot ethanol (B145695).[2] Experiment with different solvent systems or solvent mixtures if necessary. |
| Oily residue remains after crystallization. | - Vigorously shake or stir the crude product with diethyl ether to induce solidification before filtration.[2] |
Experimental Protocols
Direct Esterification using Hydrochloric Acid
This protocol is a common method for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-Serine in benzyl alcohol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the suspension with stirring. Alternatively, a solution of HCl in a compatible solvent can be used.
-
Reaction: Heat the reaction mixture to 80-100°C and maintain reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Add diethyl ether to the cooled reaction mixture to precipitate the crude product. Collect the solid by filtration and wash with cold diethyl ether to remove excess benzyl alcohol and other impurities.
-
Recrystallization: Recrystallize the crude product from hot ethanol to obtain pure this compound as a white crystalline powder.[2]
-
Drying: Dry the purified product under vacuum.
Data Presentation
| Parameter | Direct Esterification (HCl) | Direct Esterification (TsOH) | Acyl Chloride Method |
| Typical Yield | >85%[2] | Variable, can be high | >95% (for methyl ester)[1] |
| Reaction Temperature | 80–100°C[1] | Reflux (solvent dependent)[3] | Room Temperature |
| Reaction Time | 12–24 hours[1] | ~5 hours[2] | Variable |
| Purity (after recrystallization) | ≥99% | ≥99% | High, dependent on purification |
| Key Reagents | L-Serine, Benzyl Alcohol, HCl | L-Serine, Benzyl Alcohol, TsOH | L-Serine, Thionyl Chloride, Benzyl Alcohol |
Visualizations
References
- 1. This compound | 60022-62-0 | Benchchem [benchchem.com]
- 2. L-SERINE BENZYL ESTER BENZENESULFONATE ( synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. rsc.org [rsc.org]
- 6. Reactions of O-acyl-L-serines with tryptophanase, tyrosine phenol-lyase, and tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kilobio.com [kilobio.com]
Validation & Comparative
A Comparative Guide to Chiral Purity Analysis of L-Serine Benzyl Ester Hydrochloride by HPLC
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like L-Serine benzyl (B1604629) ester hydrochloride is paramount for the efficacy and safety of the final pharmaceutical product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of L-Serine benzyl ester hydrochloride, supported by experimental data and detailed protocols. Furthermore, it explores alternative techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE), offering a comprehensive overview for method selection and development.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most prevalent and robust technique for the direct enantiomeric analysis of non-volatile compounds like this compound. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Experimental Protocol: Chiral HPLC
This protocol is a synthesized methodology based on established procedures for the separation of serine derivatives.[1][2]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
Materials:
-
This compound sample
-
D-Serine benzyl ester hydrochloride reference standard (if available)
-
HPLC-grade solvents (e.g., n-hexane, 2-propanol, ethanol, methanol (B129727), acetonitrile)
-
Additives (e.g., trifluoroacetic acid (TFA), diethylamine)
Chromatographic Conditions (Method 1: Normal Phase):
-
Column: Chiralpak® IA[3] or a similar polysaccharide-based CSP (e.g., Chiralpak® IC[2])
-
Mobile Phase: n-hexane / 2-propanol / trifluoroacetic acid = 80 / 20 / 0.1 (v/v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 25 °C[2]
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Analysis: The enantiomeric purity is determined by calculating the peak area of the D-enantiomer as a percentage of the total peak area of both enantiomers.
Comparison of HPLC Methods
The selection of the chiral stationary phase and mobile phase is critical for achieving optimal separation. The following table summarizes the performance of different chiral HPLC methods for the separation of serine derivatives, which can serve as a strong starting point for the analysis of this compound.
| Parameter | Method 1: Polysaccharide-Based (Normal Phase) | Method 2: Zwitterionic (Polar Phase) |
| Compound | N-Cbz-DL-Serine[2] | N-Cbz-DL-Serine[2] |
| Column | Chiralpak® IC (250 x 4.6mm / 5µm)[2] | CHIRALPAK® ZWIX(+) (150 x 3mm / 3µm)[2] |
| Mobile Phase | n-hexane / 2-propanol / TFA = 80 / 20 / 0.1[2] | 50mM formic acid + 25mM diethylamine (B46881) in methanol / acetonitrile (B52724) / water = 49 / 49 / 2[2] |
| Flow Rate | 1.0 mL/min[2] | 0.5 mL/min[2] |
| Temperature | 25 °C[2] | 25 °C[2] |
| Detection | UV 270 nm[2] | ELSD[2] |
| Retention Time 1 | 10.23 min[2] | 2.49 min[2] |
| Retention Time 2 | 15.71 min[2] | 3.00 min[2] |
| Resolution (Rs) | 6.91[2] | 4.38[2] |
Note: The data presented is for N-Cbz-DL-Serine, a closely related compound. Retention times and resolution for this compound may vary but the general performance of the columns is expected to be indicative.
Alternative Analytical Techniques
While HPLC is the primary method, other techniques can be employed for chiral purity analysis, each with its own advantages and disadvantages.
Gas Chromatography (GC)
Chiral GC can be a powerful technique for the analysis of volatile compounds. For non-volatile amino acid esters like this compound, derivatization is a necessary prerequisite to increase volatility.
Experimental Protocol: Chiral GC-MS (with Derivatization)
This is a general protocol for the chiral analysis of amino acids by GC.[4][5]
1. Derivatization:
-
The amino acid ester is converted to a volatile derivative, for example, by acylation with trifluoroacetic anhydride (B1165640) (TFAA) or esterification of the free carboxyl group if analyzing the underivatized amino acid.
2. GC-MS Conditions:
-
Column: A chiral capillary column, such as Chirasil®-L-Val.[5]
-
Carrier Gas: Helium
-
Injector: Split/splitless, operated at a high temperature (e.g., 250 °C).
-
Oven Program: A temperature gradient is typically used, for example, starting at a low temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 200 °C) to ensure the elution of the derivatized enantiomers.
-
Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS). MS detection provides higher specificity and structural information.
Capillary Electrophoresis (CE)
Chiral CE is an attractive alternative to HPLC, offering high separation efficiency, short analysis times, and low consumption of solvents and samples.[6] The separation is achieved by adding a chiral selector to the background electrolyte.
Experimental Protocol: Chiral Capillary Electrophoresis
This protocol is based on general procedures for the chiral separation of amino acids by CE.[7][8]
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Materials:
-
Fused-silica capillary
-
Background electrolyte (BGE), e.g., a phosphate (B84403) buffer.
-
Chiral selector, e.g., a cyclodextrin (B1172386) derivative.
-
This compound sample.
CE Conditions:
-
Capillary: 50 µm i.d., effective length of 40 cm.
-
Background Electrolyte: 50 mM phosphate buffer, pH 2.5.
-
Chiral Selector: 20 mM hydroxypropyl-β-cyclodextrin dissolved in the BGE.
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Detection: UV at 214 nm
-
Sample Injection: Hydrodynamic injection for a few seconds.
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the workflows for chiral HPLC and the general logic for method selection.
Caption: Workflow for Chiral Purity Analysis by HPLC.
Caption: Decision Logic for Selecting a Chiral Analysis Method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 60022-62-0 | Benchchem [benchchem.com]
- 4. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the ¹H NMR Characterization of L-Serine Benzyl Ester Hydrochloride and Its Alternatives
For researchers, scientists, and drug development professionals, the precise characterization of protected amino acids is a critical step in ensuring the integrity of synthetic peptides and other pharmaceuticals. This guide provides a comparative analysis of the ¹H NMR spectroscopic data for L-Serine benzyl (B1604629) ester hydrochloride and its common alternatives: the methyl, ethyl, and tert-butyl esters.
Comparison of ¹H NMR Chemical Shifts
The selection of a protecting group for the carboxylic acid functionality of L-Serine can subtly influence the chemical environment of the molecule's protons, leading to distinct shifts in their ¹H NMR spectra. The following table summarizes the available ¹H NMR chemical shift data for L-Serine benzyl ester hydrochloride and its alternatives.
| Compound | Solvent | α-H (ppm) | β-H (ppm) | Ester Group Protons (ppm) | Reference |
| This compound | CDCl₃ | Data not available | Data not available | Data not available | |
| L-Serine methyl ester hydrochloride | D₂O | 4.30 (t) | 4.11 (dd), 4.01 (dd) | 3.86 (s) | [1] |
| L-Serine ethyl ester hydrochloride | DMSO-d₆ | 4.20 (t) | 3.84 (d) | 4.20 (q), 1.24 (t) | [2] |
| L-Serine tert-butyl ester hydrochloride | CDCl₃ | Data not available | Data not available | Data not available |
Visualizing the Comparison
The following diagram illustrates the structural differences between the compared L-Serine esters, highlighting the protecting group at the carboxylic acid terminus.
Caption: Structural comparison of different ester protecting groups for L-Serine.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a general protocol for the ¹H NMR characterization of L-Serine ester hydrochlorides.
1. Sample Preparation:
-
Weigh 5-10 mg of the L-Serine ester hydrochloride sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
2. NMR Instrument Setup:
-
The ¹H NMR spectra should be acquired on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.
-
The probe should be tuned and matched for the ¹H frequency.
-
The sample temperature should be maintained at a constant value, typically 298 K (25 °C).
3. Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
A sufficient number of scans (typically 16 to 64) should be averaged to obtain a good signal-to-noise ratio.
-
The spectral width should be set to encompass all expected proton resonances (e.g., 0 to 15 ppm).
-
A relaxation delay of 1-2 seconds between scans is recommended.
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be processed using appropriate software.
-
Apply a Fourier transform to convert the time-domain data to the frequency domain.
-
Phase and baseline corrections should be applied to the spectrum.
-
The chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).
This guide provides a framework for the ¹H NMR characterization of this compound and its alternatives. While comprehensive data for all derivatives was not available, the provided information and protocols offer a solid foundation for researchers in the field.
References
A Comparative Guide to the ¹³C NMR Analysis of L-Serine Benzyl Ester Hydrochloride and its Alternatives
For researchers, scientists, and professionals in drug development, the precise characterization of protected amino acids is a critical step in ensuring the purity and structural integrity of synthesized peptides and other pharmaceutical compounds. Among the various analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. This guide offers a comparative analysis of the ¹³C NMR spectra of L-Serine benzyl (B1604629) ester hydrochloride and its common ester alternatives, supported by experimental data and protocols.
Comparison of ¹³C NMR Chemical Shifts
The choice of a protecting group for the carboxylic acid moiety of L-Serine significantly influences the electronic environment of the constituent carbon atoms, leading to distinct chemical shifts in the ¹³C NMR spectrum. The following table summarizes the experimental and predicted ¹³C NMR chemical shifts for L-Serine benzyl ester hydrochloride and its methyl, ethyl, and tert-butyl ester analogues.
| Carbon Atom | This compound (Predicted δ, ppm) | L-Serine Methyl Ester Hydrochloride (Experimental δ, ppm) | L-Serine Ethyl Ester Hydrochloride (Experimental δ, ppm) | L-Serine tert-Butyl Ester Hydrochloride (Predicted δ, ppm) |
| C=O (Ester) | ~170-172 | ~170.8 | ~170.3 | ~170-172 |
| α-CH | ~55-57 | ~56.5 | ~56.8 | ~56-58 |
| β-CH₂OH | ~60-62 | ~61.3 | ~61.5 | ~61-63 |
| Benzyl CH₂ | ~67-69 | - | - | - |
| Benzyl C (quaternary) | ~135-137 | - | - | - |
| Benzyl CH (aromatic) | ~128-129 | - | - | - |
| Methyl CH₃ | - | ~53.2 | - | - |
| Ethyl CH₂ | - | - | ~62.5 | - |
| Ethyl CH₃ | - | - | ~14.2 | - |
| tert-Butyl C (quat.) | - | - | - | ~82-84 |
| tert-Butyl CH₃ | - | - | - | ~28-30 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Experimental values are sourced from available spectral data. The exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocol for ¹³C NMR Analysis
The following is a generalized protocol for acquiring the ¹³C NMR spectrum of an amino acid ester hydrochloride.
1. Sample Preparation:
-
Weigh approximately 20-50 mg of the L-Serine ester hydrochloride sample.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent may depend on the solubility of the specific ester.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and match the probe for the ¹³C frequency.
-
Set the experiment parameters for a standard proton-decoupled ¹³C NMR experiment. Typical parameters include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration.
-
Number of Scans (ns): 1024 to 4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio, given the low natural abundance of ¹³C.
-
-
Acquire the Free Induction Decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CD₃OD at 49.0 ppm) or an internal standard such as Tetramethylsilane (TMS).
-
Integrate the peaks to determine the relative number of carbons.
-
Assign the peaks to the corresponding carbon atoms in the molecule based on their chemical shifts and, if available, data from 2D NMR experiments such as HSQC and HMBC.
Logical Workflow for Comparative ¹³C NMR Analysis
The following diagram illustrates the logical workflow for the comparative analysis of L-Serine ester hydrochlorides using ¹³C NMR.
Caption: Logical workflow for the comparative ¹³C NMR analysis of L-Serine ester hydrochlorides.
Structural Comparison and Signal Assignment Workflow
The following diagram outlines the process of assigning the ¹³C NMR signals based on the molecular structure of this compound.
Caption: Structural correlation for ¹³C NMR signal assignment of this compound.
A Comparative Guide to the Infrared Spectroscopy of L-Serine Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the infrared (IR) spectrum of L-Serine benzyl (B1604629) ester hydrochloride with related compounds, supported by experimental data and protocols. Understanding the vibrational spectroscopy of this molecule is crucial for its identification, purity assessment, and the study of its chemical transformations in various research and development settings.
Comparative Analysis of IR Spectra
The infrared spectrum of L-Serine benzyl ester hydrochloride is characterized by the vibrational modes of its constituent functional groups: the ester, the primary amine hydrochloride, the hydroxyl group, and the benzyl group. To facilitate a clear understanding, the following table compares the expected and observed characteristic IR absorption bands of this compound with those of L-Serine, Benzyl Alcohol, and L-Serine Methyl Ester Hydrochloride.
| Functional Group | Vibrational Mode | This compound (Expected/Observed, cm⁻¹) | L-Serine (Observed, cm⁻¹) | Benzyl Alcohol (Observed, cm⁻¹) | L-Serine Methyl Ester Hydrochloride (Observed, cm⁻¹) |
| Amine Hydrochloride | N-H⁺ Stretch | 3100-2800 (broad) | 3000-2800 (broad, as -NH₃⁺) | - | 3100-2800 (broad) |
| N-H⁺ Bend | ~1600 | ~1630 | - | ~1600 | |
| Ester | C=O Stretch | ~1740 | - (as -COO⁻ ~1580) | - | ~1735[1] |
| C-O Stretch | 1250-1150 | - | ~1200 | 1250-1150 | |
| Hydroxyl | O-H Stretch | 3400-3200 (broad) | 3400-3200 (broad) | 3400-3200 (broad) | 3400-3200 (broad) |
| C-O Stretch | ~1050 | ~1050 | ~1020 | ~1050 | |
| Aromatic Ring | C-H Stretch | 3100-3000 | - | 3100-3000 | - |
| C=C Stretch | 1600-1450 (multiple bands) | - | 1600-1450 (multiple bands) | - | |
| C-H Out-of-Plane Bend | 770-730 and 710-690 | - | 770-730 and 710-690 | - | |
| Alkyl | C-H Stretch | 2950-2850 | 2950-2850 | 2950-2850 | 2950-2850 |
Key Observations:
-
The ester carbonyl (C=O) stretch is a prominent and sharp peak expected around 1740 cm⁻¹ for this compound, distinguishing it from L-Serine which exists as a zwitterion with a carboxylate group absorbing at a lower frequency.
-
The N-H⁺ stretching in the hydrochloride salt appears as a broad band in the 3100-2800 cm⁻¹ region, often overlapping with the C-H stretching vibrations.
-
The presence of the benzyl group is confirmed by the aromatic C-H stretches above 3000 cm⁻¹, the characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region, and the strong out-of-plane C-H bending bands below 800 cm⁻¹.
-
The hydroxyl (O-H) stretch is a broad band in the 3400-3200 cm⁻¹ region, indicating hydrogen bonding.
Experimental Protocol: Acquiring the FTIR Spectrum of a Solid Sample
This section details a standard procedure for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid powder like this compound using the Attenuated Total Reflectance (ATR) technique.
Instrumentation:
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
Materials:
-
This compound sample (finely powdered)
-
Spatula
-
Isopropyl alcohol or other suitable solvent for cleaning
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with isopropyl alcohol and allow it to dry completely.
-
Acquire a background spectrum with the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument.
-
-
Sample Application:
-
Place a small amount of the finely powdered this compound onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and other spectral processing as needed.
-
-
Cleaning:
-
Retract the press, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened lint-free wipe.
-
Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the IR spectrum.
Caption: Workflow for the IR spectroscopic analysis of a solid sample.
This guide provides a foundational understanding of the IR spectroscopy of this compound. For more in-depth analysis, comparison with a certified reference standard is always recommended.
References
A Comparative Guide to the Mass Spectrometry Analysis of L-Serine Benzyl Ester Hydrochloride and Its N-Protected Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of L-Serine benzyl (B1604629) ester hydrochloride and its commonly used N-protected alternatives: tert-Butyloxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) protected forms. Understanding the fragmentation patterns of these compounds is crucial for their accurate identification and characterization in complex research and development settings, particularly in peptide synthesis and drug discovery.
Performance Comparison: Predicted Mass Spectrometry Data
The following table summarizes the predicted key mass-to-charge ratio (m/z) values for the protonated parent ion ([M+H]⁺) and major fragment ions of L-Serine benzyl ester hydrochloride and its derivatives under electrospray ionization (ESI) mass spectrometry. These predictions are based on the molecular weights of the compounds and established fragmentation patterns for amino acid esters and protecting groups.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ (m/z) | Predicted Major Fragment Ions (m/z) and Neutral Losses |
| This compound | C₁₀H₁₄ClNO₃ | 231.68 | 196.09 | 108.06 (Loss of Benzyl), 91.05 (Tropylium ion), 74.06 (Serine fragment) |
| Boc-L-Serine benzyl ester | C₁₅H₂₁NO₅ | 295.33 | 296.14 | 240.12 (Loss of C₄H₈), 196.09 (Loss of Boc group), 108.06, 91.05, 74.06 |
| Cbz-L-Serine benzyl ester | C₁₈H₁₉NO₅ | 329.35 | 330.13 | 222.10 (Loss of C₇H₇ & CO₂), 108.06, 91.05 |
| Fmoc-L-Serine benzyl ester | C₂₅H₂₃NO₅ | 417.46 | 418.16 | 222.09 (Loss of Fmoc group), 196.09, 179.08 (Fluorenyl group), 108.06, 91.05 |
Experimental Protocols
A generalized experimental protocol for the analysis of these compounds using Electrospray Ionization-Mass Spectrometry (ESI-MS) is provided below. Optimization of parameters may be required based on the specific instrument and sample complexity.
1. Sample Preparation
-
Solvent: Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent system. A common choice is a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% formic acid to promote protonation.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system for direct infusion analysis. For LC-MS analysis, the concentration may be adjusted based on the sensitivity of the instrument and the column loading capacity.
2. Mass Spectrometry Conditions (ESI-MS)
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecules ([M+H]⁺).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: Adjust according to the instrument manufacturer's recommendations (e.g., Nitrogen at 8-12 L/min).
-
Cone Voltage: 20 - 40 V. A lower cone voltage will minimize in-source fragmentation and preserve the parent ion.
-
Mass Range: Scan a mass range appropriate for the expected parent and fragment ions (e.g., m/z 50-500).
3. Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion of the analyte of interest.
-
Collision Gas: Argon is commonly used as the collision gas.
-
Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation and observe the characteristic fragment ions. The optimal collision energy will vary depending on the compound's stability.
Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow for Mass Spectrometry Analysis
A typical workflow for ESI-MS analysis.
Predicted Fragmentation Pathway of L-Serine Benzyl Ester
Predicted fragmentation of L-Serine benzyl ester.
Comparison of Protecting Group Fragmentation
Characteristic losses from protected compounds.
A Researcher's Guide: L-Serine Benzyl Ester Hydrochloride vs. Boc-Ser(Bzl)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that dictates the efficiency, purity, and overall success of a synthetic strategy. This guide provides an objective comparison of two commonly used serine derivatives: L-Serine benzyl (B1604629) ester hydrochloride and N-α-(tert-Butoxycarbonyl)-O-benzyl-L-serine (Boc-Ser(Bzl)-OH). We will delve into their chemical properties, strategic applications, and potential pitfalls, supported by detailed experimental protocols.
At a Glance: Key Chemical and Physical Properties
A summary of the fundamental properties of L-Serine benzyl ester hydrochloride and Boc-Ser(Bzl)-OH is presented below. These characteristics underpin their distinct reactivities and inform their applications in peptide synthesis.
| Property | This compound | Boc-Ser(Bzl)-OH |
| CAS Number | 60022-62-0[1][2][3][4] | 23680-31-1[5][6][7] |
| Molecular Formula | C₁₀H₁₄ClNO₃ | C₁₅H₂₁NO₅[6][8] |
| Molecular Weight | 231.68 g/mol [1][2] | 295.33 g/mol [9][6][8] |
| Appearance | White crystalline powder | White to off-white crystalline powder |
| Melting Point | ~175°C (decomposition)[1] | 58-60°C[7][10] |
| Solubility | Readily soluble in water | Soluble in organic solvents (e.g., DMF, DMSO) |
| α-Amino Group | Free (as hydrochloride salt) | Protected (Boc group) |
| Carboxyl Group | Protected (Benzyl ester) | Free |
| Hydroxyl Group | Free | Protected (Benzyl ether) |
Conceptual Framework: A Tale of Two Protecting Group Strategies
The primary distinction between this compound and Boc-Ser(Bzl)-OH lies in their orthogonal protecting group strategies. This dictates their utility in either solution-phase or solid-phase peptide synthesis (SPPS) and the sequence of deprotection steps.
This compound is typically employed in solution-phase synthesis. It presents a free amino group ready for coupling with an N-protected amino acid. However, its unprotected hydroxyl group is a potential site for side reactions, such as O-acylation, which can lead to undesired byproducts and reduced yields.[11]
Boc-Ser(Bzl)-OH , conversely, is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis.[12][13] The tert-butoxycarbonyl (Boc) group provides robust protection for the α-amino group, while the benzyl (Bzl) group shields the side-chain hydroxyl group, preventing O-acylation during peptide coupling.[13] This dual protection ensures the fidelity of the peptide chain elongation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. Benzyl Esters [organic-chemistry.org]
- 7. Boc-Ser(Bzl)-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Buy Boc-Ser(Bzl)-OH | 23680-31-1 [smolecule.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to L-Serine Benzyl and Methyl Esters in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity of the target peptide. For the carboxyl terminus of L-Serine, two common choices for protection are the benzyl (B1604629) ester and the methyl ester. This guide provides an objective, data-supported comparison of L-Serine benzyl ester and L-Serine methyl ester in the context of solution-phase peptide synthesis, offering insights into their respective performance, potential side reactions, and ideal applications.
At a Glance: Key Performance and Physicochemical Properties
The choice between a benzyl and a methyl ester for C-terminal protection of L-Serine involves a trade-off between stability and ease of deprotection. The following table summarizes the key characteristics of each, based on established principles of peptide chemistry.
| Feature | L-Serine Benzyl Ester | L-Serine Methyl Ester | Rationale & Implications |
| Deprotection Conditions | Catalytic Hydrogenolysis (e.g., H₂, Pd/C); Strong acids (e.g., HBr/AcOH, HF) | Saponification (e.g., NaOH, LiOH); Acidolysis | Benzyl esters offer milder, orthogonal deprotection via hydrogenolysis, which preserves many other protecting groups. Methyl esters require basic conditions for saponification, which can lead to side reactions like racemization and hydrolysis of other labile groups. |
| Stability | Generally stable to mild acids and bases used for Nα-deprotection (e.g., TFA for Boc, piperidine (B6355638) for Fmoc). | Stable to acidic conditions. Labile under basic conditions. | The stability of the benzyl ester to a wider range of conditions provides greater flexibility in the overall protection strategy. |
| Risk of Racemization | Lower risk during deprotection via hydrogenolysis. Racemization can occur during coupling, as with most activated amino acids. | Higher risk of racemization during saponification due to the basic conditions.[1] | The milder deprotection of the benzyl ester is advantageous for maintaining the stereochemical integrity of the peptide. |
| Side Reactions | - Premature cleavage in solid-phase peptide synthesis (SPPS).- Potential for N→O acyl shift under acidic conditions.[2] | - O-acylation of the serine hydroxyl group if unprotected.- Potential for lactone formation.[2] | Both esters require careful control of reaction conditions to minimize side reactions. The choice of orthogonal protecting groups for the N-terminus and the serine hydroxyl group is critical. |
| Typical Yield | Good to excellent, depending on coupling and deprotection efficiency. | Good, but can be compromised by side reactions during saponification. | Yields are highly dependent on the specific peptide sequence and reaction conditions. |
| Typical Purity | High purity achievable with proper purification. | Purity can be affected by byproducts from saponification and potential racemization. | Chromatographic purification is typically required for both to achieve high purity. |
Experimental Protocols: Synthesis of a Dipeptide (Ala-Ser)
To illustrate the practical differences in their application, the following are representative protocols for the solution-phase synthesis of the dipeptide L-Alanyl-L-Serine (Ala-Ser) using both L-Serine benzyl ester and L-Serine methyl ester. These protocols assume the use of Boc (tert-butyloxycarbonyl) for Nα-protection.
Protocol 1: Synthesis of Boc-Ala-Ser-OBzl
This protocol outlines the coupling of Boc-protected L-Alanine with L-Serine benzyl ester.
Materials:
-
Boc-L-Alanine (Boc-Ala-OH)
-
L-Serine benzyl ester hydrochloride (H-Ser-OBzl·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Neutralization of H-Ser-OBzl·HCl: Dissolve H-Ser-OBzl·HCl (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DIEA (1.1 equivalents) dropwise and stir for 30 minutes at 0°C.
-
Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool to 0°C and add DCC (1.1 equivalents). Stir for 30 minutes at 0°C to form the active ester.
-
Coupling: Add the neutralized H-Ser-OBzl solution from step 1 to the activated Boc-Ala-OH solution from step 2. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain pure Boc-Ala-Ser-OBzl.
Protocol 2: Synthesis of Boc-Ala-Ser-OMe
This protocol details the coupling of Boc-protected L-Alanine with L-Serine methyl ester.
Materials:
-
Boc-L-Alanine (Boc-Ala-OH)
-
L-Serine methyl ester hydrochloride (H-Ser-OMe·HCl)[3]
-
N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of H-Ser-OMe·HCl: Suspend H-Ser-OMe·HCl (1.0 equivalent) in anhydrous DCM. Cool to 0°C and add NMM (1.1 equivalents) to obtain a clear solution.
-
Coupling: To the solution from step 1, add Boc-Ala-OH (1.0 equivalent), HOBt (1.1 equivalents), and finally EDC·HCl (1.1 equivalents). Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the crude dipeptide by flash chromatography on silica gel to yield pure Boc-Ala-Ser-OMe.
Deprotection Strategies
The final step in the synthesis of the Ala-Ser dipeptide involves the removal of the protecting groups. The choice of method is dictated by the ester used.
Deprotection of Boc-Ala-Ser-OBzl
-
Boc Deprotection: The Boc group is removed by treatment with trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for 30-60 minutes at room temperature.
-
Benzyl Ester Cleavage (Hydrogenolysis): The benzyl ester is cleaved by catalytic hydrogenolysis. The Boc-deprotected peptide is dissolved in methanol (B129727) or ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete.
Deprotection of Boc-Ala-Ser-OMe
-
Boc Deprotection: Similar to the benzyl ester, the Boc group is removed with TFA in DCM.
-
Methyl Ester Cleavage (Saponification): The methyl ester is hydrolyzed using a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like methanol or THF. This step requires careful monitoring to avoid side reactions.
Signaling Pathways and Experimental Workflows
The logical flow of the peptide synthesis process, from the selection of protected amino acids to the final deprotected dipeptide, can be visualized.
Caption: Comparative workflow for dipeptide synthesis.
Logical Relationships in Protecting Group Strategy
The selection of a carboxyl protecting group for serine is part of a broader orthogonal protection strategy, which is essential for successful peptide synthesis.
Caption: Orthogonal protection in serine peptide synthesis.
Conclusion and Recommendations
The choice between L-Serine benzyl ester and L-Serine methyl ester as a C-terminal protecting group in peptide synthesis is dictated by the overall synthetic strategy and the specific requirements of the target peptide.
L-Serine benzyl ester is generally the preferred choice for complex syntheses where mild and orthogonal deprotection conditions are crucial. The ability to remove the benzyl group via catalytic hydrogenolysis without affecting many other protecting groups provides significant flexibility. This method also minimizes the risk of base-induced side reactions such as racemization.
L-Serine methyl ester is a viable option for the synthesis of simpler peptides, particularly when the use of hydrogenolysis is not feasible or desired. However, researchers must be mindful of the potential for racemization and other side reactions during the basic saponification step required for its removal.[4] Careful optimization of the deprotection conditions is essential to maximize yield and purity.
References
A Comparative Guide to Carboxyl-Protecting Groups: The Advantages of L-Serine Benzyl Ester
For researchers, scientists, and drug development professionals in the field of peptide synthesis, the strategic selection of protecting groups is paramount. An optimal choice can significantly enhance reaction yields, simplify purification, and preserve stereochemical integrity. L-Serine benzyl (B1604629) ester hydrochloride is a widely utilized building block that offers distinct advantages for C-terminal protection.[1][2] This guide provides an objective comparison between the benzyl (Bn) ester and other common carboxyl-protecting groups, supported by experimental data and detailed protocols.
The primary role of a C-terminal protecting group is to prevent the carboxylic acid from engaging in unwanted side reactions during peptide coupling.[3] The choice of this group is intrinsically linked to the overall synthetic strategy, particularly the N-terminal protecting group (e.g., Fmoc or Boc) and the side-chain protection scheme. The benzyl ester has historically been a cornerstone of the Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[4][5]
Performance Comparison: Benzyl Ester vs. Alternatives
The efficacy of a protecting group is judged by its ease of introduction, stability under various reaction conditions (orthogonality), and the efficiency and mildness of its removal. Here, we compare the benzyl ester with methyl/ethyl, and tert-butyl esters.
| Parameter | Benzyl (Bn) Ester | Methyl (Me) / Ethyl (Et) Ester | tert-Butyl (tBu) Ester |
| Typical Yield (Protection) | 85-95%[6] | >95%[1] | 80-90%[6] |
| Stability | Stable to mild/moderate acid (TFA) and base.[5] | Stable to acid. Labile to strong base (saponification).[7] | Stable to base and hydrogenolysis. Labile to moderate/strong acid (TFA).[6][8] |
| Primary Deprotection | Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[9] | Saponification (e.g., NaOH, LiOH).[10] | Acidolysis (e.g., TFA).[6][11] |
| Orthogonality | High. Compatible with acid-labile Boc and base-labile Fmoc N-protection.[6][12] | Limited. Saponification conditions can cleave base-labile N-protecting groups (Fmoc).[13] | High. The cornerstone of the orthogonal Fmoc/tBu strategy.[4] |
| Key Risk / Disadvantage | Catalyst poisoning (e.g., by sulfur).[9] Potential for incomplete cleavage with strong acids. | High risk of racemization during saponification.[10][14] Potential for side reactions with Asn/Gln.[13] | Requires handling of corrosive TFA. Can be slow for sterically hindered esters. |
The Benzyl Ester Advantage: Key Benefits
-
Orthogonality and Compatibility: The standout advantage of the benzyl ester is its unique cleavage condition—catalytic hydrogenolysis.[15] This method is orthogonal to the acidic conditions used to remove Boc and tBu groups and the basic conditions used for Fmoc removal.[6][12] This allows for complex synthetic designs where N-terminal and side-chain protecting groups can be removed without affecting the C-terminal ester.
-
High Stability: The benzyl ester is robust and stable across a wide range of non-reductive reagents and both acidic and basic conditions used in standard peptide synthesis, minimizing premature deprotection.[5][6]
-
Clean Deprotection: Hydrogenolysis is a very clean reaction, yielding the free carboxylic acid and toluene (B28343) as the only byproduct, which is easily removed.[15][16] This simplifies workup and purification compared to methods that require strong, non-volatile acids or bases.
-
Reduced Racemization Risk: Compared to methyl or ethyl esters, which are typically removed by saponification, the benzyl ester offers a significantly lower risk of racemization at the C-terminal amino acid.[10][14] Basic hydrolysis of simple esters is known to increase the risk of epimerization, compromising the stereochemical purity of the final peptide.[14][17]
Experimental Protocols
This protocol describes a direct esterification of L-Serine using benzyl alcohol.
Materials:
-
L-Serine (5.25 g, 50 mmol)
-
Benzenesulfonic acid monohydrate (10.84 g, 62 mmol)
-
Benzyl alcohol (25 mL)
-
Benzene (B151609) (50 mL)
-
Diethyl ether (Et₂O)
-
Ethanol (B145695) (EtOH)
Procedure:
-
A mixture of L-serine, benzenesulfonic acid monohydrate, and benzyl alcohol is stirred in benzene in a flask equipped with a Dean-Stark apparatus.
-
The reaction mixture is heated to reflux for 5 hours to remove water azeotropically.
-
After cooling, the remaining solvent is removed by distillation under reduced pressure.
-
Diethyl ether (100 mL) is added to the residue, and the mixture is shaken vigorously for 2 hours until a solid precipitate forms.
-
The mixture is stored at 4°C overnight to complete precipitation.
-
The solid is collected by filtration, washed with cold Et₂O, and dried.
-
Recrystallization from hot ethanol yields L-serine benzyl ester benzenesulfonate.[18] Typical Yield: >85%.[18]
This protocol outlines a standard procedure for the removal of the benzyl ester group.
Materials:
-
Benzyl ester-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) (MeOH) or similar solvent
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzyl ester-protected peptide in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).
-
Seal the flask and purge the atmosphere with hydrogen gas.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-16 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected peptide.[9][19][20]
Visualizing Protecting Group Strategies
The choice of a C-terminal protecting group dictates the entire workflow of a peptide synthesis campaign. The following diagrams illustrate the chemical structures and the concept of orthogonal deprotection.
Conclusion
L-Serine benzyl ester hydrochloride offers a robust and reliable method for C-terminal protection in peptide synthesis. Its primary advantages lie in its high stability and the orthogonality of its deprotection via catalytic hydrogenolysis, which minimizes the risk of racemization often associated with the saponification of simple alkyl esters.[5][14] While the Fmoc/tBu strategy has become dominant due to its mild, acid-based final cleavage, the Boc/Bzl strategy, anchored by the benzyl ester, remains a powerful and indispensable tool, especially for syntheses where catalyst compatibility is not an issue or where alternative deprotection schemes are required.[5][6] A thorough understanding of the comparative benefits and drawbacks of each protecting group is essential for the strategic design of successful and efficient peptide syntheses.
References
- 1. This compound | 60022-62-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 10. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biosynth.com [biosynth.com]
- 13. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. nbinno.com [nbinno.com]
- 16. Benzyl Ethers [organic-chemistry.org]
- 17. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. L-SERINE BENZYL ESTER BENZENESULFONATE ( synthesis - chemicalbook [chemicalbook.com]
- 19. benchchem.com [benchchem.com]
- 20. Benzyl Esters [organic-chemistry.org]
comparative study of different deprotection methods for serine benzyl esters
For Researchers, Scientists, and Drug Development Professionals
The benzyl (B1604629) ester is a cornerstone protecting group for carboxylic acids in organic synthesis, particularly in peptide and medicinal chemistry. Its stability under a range of conditions and susceptibility to cleavage under relatively mild protocols make it an invaluable tool. For the amino acid serine, where the hydroxyl group adds a layer of complexity, the choice of deprotection method for a C-terminal benzyl ester is critical to avoid side reactions and ensure high yield and purity. This guide provides a comparative analysis of common deprotection strategies for serine benzyl esters, supported by experimental data and detailed protocols.
Comparison of Deprotection Methods
The following table summarizes the performance of various deprotection methods for benzyl esters, with a focus on their applicability to serine derivatives.
| Method | Reagents & Conditions | Typical Yield (%) | Reaction Time | Advantages | Disadvantages & Side Reactions |
| Catalytic Hydrogenation | H₂, 10% Pd/C, MeOH or EtOH, rt, atmospheric pressure | >95 | 1 - 16 h | Clean reaction, high yield, simple workup (catalyst filtration). | Requires specialized equipment for handling H₂ gas (flammable), potential for catalyst poisoning.[1] |
| Catalytic Transfer Hydrogenation (CTH) | Hydrogen Donors: - Ammonium (B1175870) formate (B1220265) (HCOONH₄), 10% Pd/C, MeOH, reflux- Formic acid (HCOOH), 10% Pd/C, MeOH, rt to 50°C- Cyclohexene, 10% Pd/C, EtOH, reflux | 85 - >95 | 0.5 - 8 h | Avoids flammable H₂ gas, rapid reactions, high yields.[2][3][4] Formic acid is a good solvent for many peptides.[2] | Ammonium formate can sometimes be difficult to remove during workup. Formic acid can be acidic and may not be suitable for all substrates.[2] |
| Acid-Catalyzed Hydrolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% TFA/DCM), rt | High (often quantitative for Boc deprotection) | 1 - 6 h | Effective for simultaneous deprotection in Boc-based solid-phase peptide synthesis (SPPS).[5] | Harsh acidic conditions can lead to side reactions like trifluoroacetylation or cleavage of other acid-labile protecting groups.[6] Can cause ester hydrolysis with prolonged exposure.[7] |
| Base-Catalyzed Hydrolysis (Saponification) | NaOH or LiOH in aq. organic solvent (e.g., THF/H₂O) | Variable | Variable | Simple and inexpensive reagents. | High risk of racemization at the α-carbon of the amino acid.[8] May not be compatible with other base-labile functional groups. |
| Enzymatic Deprotection | Lipases (e.g., from Candida antarctica) or Esterases (e.g., from Bacillus subtilis), aq. buffer, rt | High | Variable | Extremely mild and chemoselective, avoids racemization.[8][9] | Requires screening for a suitable enzyme, can be slower, and may require specific buffer conditions. |
| Photocatalytic Deprotection | Visible light, photocatalyst (e.g., acridinium-based), hydrogen donor, rt | High | Variable | Very mild conditions, green chemistry approach.[10][11] | Requires specialized photochemical equipment, the field is still developing for broad applicability. |
Experimental Protocols
Detailed methodologies for the key deprotection methods are provided below. These protocols are intended as a general guide and may require optimization based on the specific substrate and laboratory conditions.
Protocol 1: Catalytic Hydrogenation
This protocol describes the deprotection of a serine benzyl ester using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
Serine benzyl ester derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filtration aid
Procedure:
-
Dissolve the serine benzyl ester derivative in MeOH or EtOH in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Evacuate the flask and introduce hydrogen gas from a balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected serine derivative.
Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
This protocol outlines the deprotection using ammonium formate as the hydrogen donor.
Materials:
-
Serine benzyl ester derivative
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Dissolve the serine benzyl ester derivative in methanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Add ammonium formate (typically 3-5 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reactions are often complete within 30 minutes to 2 hours.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or chromatography.
Protocol 3: Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA)
This protocol is commonly used in the final cleavage step of solid-phase peptide synthesis.
Materials:
-
Resin-bound peptide with a C-terminal serine benzyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), depending on the peptide sequence)
-
Cold diethyl ether
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the DCM and add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). The choice of scavengers depends on the amino acids present in the peptide.[12]
-
Gently agitate the mixture at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and decantation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.
-
Dry the purified peptide under vacuum.
Experimental Workflow
The general workflow for the deprotection of a serine benzyl ester and subsequent analysis can be visualized as follows:
References
- 1. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. zenodo.org [zenodo.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validating L-Serine Benzyl Ester Hydrochloride for Pharmaceutical Use: A Comparative Purity Analysis
For researchers, scientists, and drug development professionals, ensuring the purity and quality of starting materials is paramount. L-Serine benzyl (B1604629) ester hydrochloride is a critical building block in the synthesis of numerous pharmaceutical compounds, particularly peptides. Its purity directly impacts the safety, efficacy, and stability of the final drug product. This guide provides an objective comparison of analytical methodologies for validating the purity of L-Serine benzyl ester hydrochloride, alongside a comparison with a common alternative, and includes detailed experimental protocols and relevant biological pathway information.
Introduction to this compound in Pharmaceuticals
This compound (H-Ser(Bzl)-OH·HCl) is a protected derivative of the amino acid L-serine. The benzyl ester group protects the carboxylic acid functionality, preventing it from participating in unwanted side reactions during peptide synthesis.[1][2][3] The hydrochloride salt form enhances the compound's stability and solubility, making it easier to handle and incorporate into various reaction conditions.[3] Pharmaceutical-grade this compound is expected to meet stringent purity standards, typically ≥99% as determined by High-Performance Liquid Chromatography (HPLC), with strict limits on residual solvents and other impurities.[4]
Comparative Analysis of Purity Validation Methods
The comprehensive validation of this compound purity involves a suite of analytical techniques to identify and quantify the main component, potential process-related impurities, and stereoisomeric integrity. The most critical methods include HPLC for assay and impurity profiling, chiral HPLC for enantiomeric purity, and Headspace Gas Chromatography (HS-GC) for residual solvent analysis.
Data Presentation: Purity Analysis Methods
| Parameter | HPLC (Assay & Impurities) | Chiral HPLC (Enantiomeric Purity) | Headspace GC-FID (Residual Solvents) |
| Principle | Separation based on polarity | Separation of enantiomers using a chiral stationary phase | Separation of volatile compounds from a sample matrix |
| Primary Use | Quantify L-Serine benzyl ester HCl; detect and quantify synthesis-related impurities | Determine the percentage of the D-enantiomer (impurity) | Detect and quantify residual solvents from the manufacturing process |
| Typical Purity Spec. | ≥99.0% area | ≤0.1% D-isomer | Varies by solvent (ICH Q3C limits) |
| Key Strengths | High precision, accuracy, and resolution for a wide range of impurities. | High specificity for enantiomers, crucial for biological activity. | High sensitivity for volatile organic compounds. |
| Limitations | May not separate enantiomers. Requires UV-active chromophore. | Columns can be expensive and have specific mobile phase requirements. | Not suitable for non-volatile impurities. |
| Common Impurities Detected | L-Serine, Benzyl Alcohol, Dimerized products, other process-related impurities. | D-Serine benzyl ester hydrochloride | Cyclohexane, Toluene, Benzene, Dichloromethane (process dependent).[4][5] |
Comparison with an Alternative Serine Derivative: Boc-Ser(Bzl)-OH
In the context of solid-phase peptide synthesis (SPPS), particularly using Boc (tert-butyloxycarbonyl) chemistry, N-α-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH) is a frequently used alternative to this compound. The key difference lies in the protection of the alpha-amino group.
Data Presentation: Comparison of Serine Derivatives for Boc-SPPS
| Feature | This compound (H-Ser(OBzl)-OH·HCl) | N-α-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH) |
| N-α Protection | None (free amine as HCl salt) | Boc (tert-butyloxycarbonyl) |
| Side-Chain Protection | Benzyl ether | Benzyl ether |
| Carboxyl Group | Benzyl ester | Free carboxylic acid |
| Primary Application | Used as a starting material where the N-terminus is the point of first coupling in some solution-phase syntheses or requires derivatization before SPPS. | Directly used as a building block in Boc-based Solid-Phase Peptide Synthesis (SPPS).[6][7] |
| Coupling Strategy | The free amine is available for direct reaction. | The free carboxylic acid is activated (e.g., with DCC/HOBt) for coupling to the free amine on the resin.[6] |
| Advantages | Potentially lower cost starting material. | Standard, well-established reagent for Boc-SPPS, ensuring high coupling efficiency and minimizing side reactions.[6] |
| Disadvantages | Not directly applicable to standard Boc-SPPS protocols without N-terminal protection. | Higher molecular weight and cost compared to the unprotected amino ester. |
Experimental Protocols
HPLC Method for Assay and Purity of this compound
This method is designed to determine the purity of this compound and to detect non-enantiomeric impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of this compound in Mobile Phase A.
Chiral HPLC Method for Enantiomeric Purity
This method is crucial for ensuring the stereochemical integrity of the L-Serine derivative, which is vital for its biological activity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral Stationary Phase (CSP) column, such as one based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® IA).[8]
-
Mobile Phase: A mixture of hexane (B92381) and a polar organic solvent like isopropanol (B130326) or ethanol (B145695) with a small amount of an acidic or basic modifier. A typical starting point is Hexane:Isopropanol (90:10 v/v) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of this compound in the mobile phase.
Headspace GC-FID Method for Residual Solvents
This method is based on the USP <467> guidelines for residual solvent analysis.[9][10]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: G43 phase (e.g., DB-624), 30 m x 0.53 mm, 3.0 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 20 minutes.
-
Ramp: 10°C/min to 240°C, hold for 20 minutes.
-
-
Injector Temperature: 140°C.
-
Detector Temperature: 250°C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 60 minutes.
-
-
Sample Preparation: Accurately weigh about 100 mg of this compound into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO or water, depending on the analytes of interest).
Forced Degradation Study Protocol
Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways of the drug substance.[11][12]
-
Acid Hydrolysis: Reflux sample in 0.1 M HCl at 80°C for 2 hours.[13]
-
Base Hydrolysis: Reflux sample in 0.1 M NaOH at 80°C for 2 hours.[13]
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.[12]
-
Thermal Degradation: Expose solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose sample to UV light (254 nm) and visible light for a defined period.
Samples from each condition are then diluted and analyzed by the validated HPLC method to observe for degradation products.
Mandatory Visualizations
Experimental Workflow for Purity Validation
Caption: Experimental workflow for the comprehensive purity validation of this compound.
L-Serine in Neuromodulatory Signaling
While L-Serine is a fundamental building block for proteins, it also plays a direct role in neuromodulation, primarily through its interaction with glycine (B1666218) receptors and as a precursor to the N-methyl-D-aspartate (NMDA) receptor co-agonist, D-serine.[14][15][16]
Caption: L-Serine's dual role in neurotransmission as a precursor to D-Serine and as a direct agonist of the inhibitory glycine receptor.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 60022-62-0 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. kilobio.com [kilobio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of L-Serine Neuroprotection in vitro Include ER Proteostasis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. s4science.at [s4science.at]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. ajrconline.org [ajrconline.org]
- 13. scispace.com [scispace.com]
- 14. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. l-Serine links metabolism with neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Determining the Enantiomeric Excess of L-Serine Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as L-Serine benzyl (B1604629) ester, a valuable building block in pharmaceutical development. The presence of the D-enantiomer can significantly impact the pharmacological and toxicological properties of the final active pharmaceutical ingredient. This guide provides a comparative overview of the most common analytical methods for determining the enantiomeric excess of L-Serine benzyl ester, with a focus on Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of L-Serine benzyl ester depends on several factors, including the required accuracy, precision, sample throughput, availability of instrumentation, and the specific stage of research or development. Chiral HPLC is often considered the gold standard due to its high resolution and robustness. Chiral GC offers high sensitivity but typically requires derivatization. ¹H NMR spectroscopy with a chiral solvating agent provides a rapid method for direct analysis without chromatographic separation.
Quantitative Performance Data
The following table summarizes the key performance indicators for the different analytical techniques.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase. | Separation of volatile enantiomers on a chiral capillary column. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. |
| Derivatization Required | No (for direct methods). | Yes (e.g., acylation to increase volatility). | No (chiral solvating agent is added directly to the sample). |
| Typical Analysis Time | 10 - 30 minutes. | 15 - 40 minutes. | < 10 minutes per sample. |
| Limit of Detection (LOD) | ~0.05% of the minor enantiomer. | 1–7 pg on column for derivatized amino acids.[1] | ~1% of the minor enantiomer.[2] |
| Limit of Quantification (LOQ) | ~0.1% of the minor enantiomer. | Quantifiable at ≥10⁻⁶ M concentrations with errors of ±0.5%–2.5%.[3] | Enables accurate determination of ee up to 98%.[4][5] |
| Precision | High (RSD < 2%). | High (RSD < 3%). | Moderate to High (dependent on signal resolution and integration). |
| Accuracy | High. | High. | Acceptably accurate for many applications.[4][5] |
| Advantages | - High resolution and accuracy- Robust and widely available- Direct analysis often possible | - High sensitivity- Excellent resolution | - Rapid analysis- No chromatographic separation needed- Minimal sample preparation |
| Limitations | - Can be time-consuming- Chiral columns can be expensive | - Derivatization is usually necessary- Potential for racemization during derivatization | - Lower sensitivity compared to chromatographic methods- Requires a high-field NMR spectrometer for good resolution |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation of the enantiomers of L-Serine benzyl ester. The method relies on a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose (B213188) or amylose (B160209) (e.g., CHIRALCEL® OD-H or CHIRALPAK® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) with a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid) to improve peak shape. The optimal mobile phase composition should be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a known amount of L-Serine benzyl ester in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the L- and D-enantiomers using the following formula:
-
ee (%) = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100
-
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive method for determining enantiomeric excess. For non-volatile compounds like amino acid esters, derivatization is necessary to increase their volatility.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., Chirasil-Val).
-
Derivatization:
-
N-acylation: React the L-Serine benzyl ester sample with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) in an appropriate solvent (e.g., dichloromethane).
-
Heat the reaction mixture (e.g., at 100 °C for 1 hour) to ensure complete derivatization.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection.
-
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 5 °C/min.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (for FID).
-
Injection: 1 µL of the derivatized sample.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the derivatized L- and D-enantiomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
This method offers a rapid determination of enantiomeric excess without the need for chromatographic separation. It involves the use of a chiral solvating agent (CSA), such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid), which forms diastereomeric complexes with the enantiomers of L-Serine benzyl ester. These diastereomeric complexes have distinct chemical shifts in the ¹H NMR spectrum.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the L-Serine benzyl ester sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add approximately 1.1 equivalents of the chiral solvating agent, (R)-Mosher's acid, to the NMR tube.
-
Gently mix the sample to ensure homogeneity.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for the signals of the minor enantiomer.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the L- and D-enantiomer complexes. For serine benzyl ester, the benzylic CH₂ protons often show good separation.[2]
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess from the integral values.
-
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described analytical methods.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Chiral GC Analysis.
Caption: Workflow for ¹H NMR Analysis.
References
- 1. Determination of enantiomeric excess by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of L-Serine Benzyl Ester: Enzymatic vs. Chemical Routes
For researchers, scientists, and drug development professionals, the choice of synthetic methodology is a critical decision that impacts yield, purity, scalability, and environmental footprint. This guide provides an objective comparison of enzymatic and chemical approaches for the synthesis of L-Serine benzyl (B1604629) ester, a key building block in peptide synthesis and various pharmaceutical applications.
This document outlines the performance of each method, supported by experimental data, and provides detailed protocols to enable informed decisions in your synthetic strategy.
At a Glance: Performance Comparison
The selection of a synthetic route for L-Serine benzyl ester hinges on the desired balance between reaction efficiency, operational complexity, and green chemistry principles. While chemical synthesis often provides higher yields in shorter reaction times, enzymatic methods offer a milder and more environmentally benign alternative.
| Parameter | Enzymatic Synthesis | Chemical Synthesis (Direct Esterification) | Chemical Synthesis (Protection-Deprotection) |
| Catalyst | Immobilized Lipase (B570770) (e.g., Candida antarctica Lipase B) | Strong Acid (e.g., HCl, Benzenesulfonic acid) | Stoichiometric Reagents |
| Yield | 65-70%[1] | >85%[2] | ~60-95% (overall)[3] |
| Purity | High (specific data not widely reported) | >95%[1] | High (requires chromatographic purification) |
| Reaction Time | 48 hours[1] | 5-24 hours[1][2] | Multi-day process |
| Temperature | 40°C[1] | 80-100°C (reflux)[1] | 0°C to room temperature |
| Solvents | Non-aqueous (e.g., tert-butyl alcohol)[1] | Benzene, Benzyl alcohol[1][2] | Dioxane, DMF, Dichloromethane |
| Environmental Impact | Lower (biodegradable catalyst, milder conditions) | Higher (harsh acids, organic solvents) | Higher (multiple solvents, protecting groups) |
| Key Advantages | High selectivity, mild conditions, environmentally friendly | High yield, shorter reaction time, well-established | Versatility for complex derivatives |
| Key Disadvantages | Longer reaction time, potentially higher catalyst cost | Harsh conditions, use of hazardous materials | Multi-step, requires purification, atom inefficient |
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the enzymatic and multi-step chemical synthesis of L-Serine benzyl ester.
Experimental Protocols
Enzymatic Synthesis of L-Serine Benzyl Ester
This protocol utilizes immobilized Candida antarctica lipase B (CAL-B) for the esterification of L-Serine with benzyl alcohol in a non-aqueous medium.
Materials:
-
L-Serine
-
Benzyl alcohol
-
Immobilized Candida antarctica lipase B (CAL-B)
-
tert-Butyl alcohol (solvent)
Procedure:
-
To a solution of L-Serine in tert-butyl alcohol, add benzyl alcohol. The typical molar ratio of L-Serine to benzyl alcohol is 1:3 to drive the reaction towards completion.[1]
-
Add immobilized CAL-B to the mixture.
-
Incubate the reaction mixture at 40°C with continuous stirring for 48 hours.[1]
-
Upon completion, the enzyme can be recovered by filtration for potential reuse.
-
The product, L-Serine benzyl ester, is isolated from the reaction mixture, typically by evaporation of the solvent followed by purification.
Chemical Synthesis of L-Serine Benzyl Ester (Direct Esterification)
This method involves the direct reaction of L-Serine and benzyl alcohol catalyzed by a strong acid.
Materials:
-
L-Serine (5.25 g, 50 mmol)
-
Benzenesulfonic acid monohydrate (10.84 g, 62 mmol)
-
Benzyl alcohol (25 mL)
-
Benzene (50 mL)
-
Diethyl ether (Et₂O)
Procedure:
-
A mixture of L-serine, benzenesulfonic acid monohydrate, and benzyl alcohol is prepared in benzene.[2]
-
The mixture is heated to reflux in a flask equipped with a Dean-Stark apparatus for 5 hours to azeotropically remove water.[2]
-
After the reaction is complete, the remaining solvent is removed by distillation.
-
Diethyl ether (100 mL) is added to the residue, and the mixture is shaken vigorously for 2 hours until a solid forms.
-
The mixture is stored at 4°C overnight to complete precipitation.
-
The solid product is collected by filtration, washed with cold diethyl ether, and dried to yield L-serine benzyl ester benzenesulfonate.[2] Recrystallization from hot ethanol (B145695) can be performed for further purification.
Chemical Synthesis of L-Serine Benzyl Ester (Protection-Deprotection Route)
This multi-step synthesis involves the protection of the amino group, benzylation of the hydroxyl group, and subsequent deprotection.
Materials:
-
L-Serine (5.2 g, 50.0 mmol)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (13.1 g, 60.0 mmol)
-
1M Sodium hydroxide (B78521) (NaOH) aqueous solution (50 mL)
-
1,4-Dioxane (B91453) (100 mL)
-
Sodium hydride (NaH)
-
Benzyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
Diethyl ether (Et₂O)
Procedure:
-
N-protection: To a stirred solution of L-serine in 1M NaOH and 1,4-dioxane at 0°C, slowly add di-tert-butyl dicarbonate. The mixture is warmed to room temperature and stirred for 24 hours. After workup, N-(tert-butoxycarbonyl)-L-serine is obtained with a yield of approximately 94%.[3]
-
O-benzylation: The N-protected serine is dissolved in anhydrous DMF. Sodium hydride is added at 0°C under an argon atmosphere, followed by the dropwise addition of benzyl bromide. The reaction is stirred at room temperature for 5 hours. After extraction and purification, N-(tert-butoxycarbonyl)-O-benzyl-L-serine is obtained with a yield of around 63%.[3]
-
Deprotection: The N-Boc-O-benzyl-L-serine is dissolved in a mixture of CH₂Cl₂ and TFA and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified to give O-benzyl-L-serine with a yield of approximately 97%.[3]
Concluding Remarks
The choice between enzymatic and chemical synthesis of L-Serine benzyl ester is a strategic one, dictated by project-specific priorities.
-
For applications where high purity, mild reaction conditions, and sustainability are paramount, enzymatic synthesis presents a compelling option. The trade-off is a longer reaction time and potentially higher initial catalyst cost, although enzyme immobilization and reuse can mitigate this.
-
When high yield and rapid production are the primary drivers, direct chemical esterification is a robust and well-documented method. However, this approach necessitates handling of corrosive acids and hazardous solvents, and operates at elevated temperatures.
-
The multi-step chemical synthesis involving protection and deprotection offers the greatest versatility for creating complex derivatives of L-Serine benzyl ester. This flexibility comes at the cost of a longer, more complex workflow with a higher potential for yield loss at each step and significant solvent usage.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and process chemists to select the most appropriate and efficient synthetic route for their specific needs.
References
Safety Operating Guide
Navigating the Safe Disposal of L-Serine Benzyl Ester Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of L-Serine benzyl (B1604629) ester hydrochloride, ensuring that its handling and disposal are conducted with the utmost care and in compliance with regulatory standards. The following procedures are designed to supplement, not replace, your institution's specific environmental health and safety (EHS) protocols.
Core Safety and Handling Precautions
While L-Serine benzyl ester hydrochloride is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to handle it with standard laboratory precautions to minimize any potential risks.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Hand Protection: Use chemical-resistant gloves.
-
Body Protection: A laboratory coat is essential to prevent skin exposure.[2]
Operations should be performed in a well-ventilated area, ideally within a chemical fume hood, to prevent the dispersion of dust.[1] An eyewash station and safety shower should be readily accessible.
Quantitative Data Summary
The following table summarizes key physical and safety information for this compound.
| Property | Value | Source |
| Physical State | Solid, Crystalline Powder | [1][2] |
| Appearance | White to Almost White | [1][2] |
| Melting Point | 175 °C / 347 °F | [2] |
| Molecular Formula | C10H13NO3.HCl | [2] |
| Molecular Weight | 231.68 g/mol | [2] |
| Incompatible Materials | Strong oxidizing agents | [2] |
| Hazardous Decomposition | None under normal use conditions | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is a critical component of laboratory safety. Adherence to these procedures will help ensure a safe and compliant waste management process.
Waste Identification and Segregation
-
Labeling: Clearly label a designated waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, to prevent unforeseen chemical reactions.[2][3]
Waste Collection and Containerization
-
Solid Waste:
-
Aqueous/Liquid Waste:
-
Container Management:
Accidental Spill Cleanup
In the event of a spill, wear appropriate PPE and take the following steps:
-
Containment: Prevent the further spread of the spill.[6]
-
Absorption: For liquid spills, cover with an inert absorbent material. For solid spills, carefully sweep up the material to avoid creating dust.[1]
-
Collection: Scoop the absorbed or swept material into the designated hazardous waste container.[4]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials should be disposed of as hazardous waste.[4]
Institutional Disposal Procedures
-
Consult EHS: Always follow your institution's specific procedures for the final pickup and disposal of chemical waste by the Environmental Health and Safety (EHS) department.[3][4]
-
Documentation: Provide the EHS office with accurate and complete information about the contents of the waste container.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L--Serine Benzyl Ester Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling L-Serine benzyl (B1604629) ester hydrochloride, a key compound in biochemical research and pharmaceutical applications.[1] By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
While L-Serine benzyl ester hydrochloride is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adhering to good industrial hygiene and safety practices is crucial to minimize any potential risks.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE to ensure your safety.
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Eyes/Face | Safety glasses or chemical safety goggles. A face shield may be required in situations with a higher risk of splashing. | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin/Body | Protective clothing to prevent skin exposure. | The type of protective clothing should be selected based on the nature of the work being performed. |
| Hands | Protective gloves. | Chemical impermeable gloves are recommended.[3] Always inspect gloves prior to use.[4] |
| Respiratory | Dust respirator or a NIOSH-approved N95 respirator. | Use a local exhaust ventilation system to prevent dust dispersion.[5] No protective equipment is typically needed under normal use conditions with adequate ventilation.[2] |
Immediate First Aid Measures
In the event of accidental exposure, prompt and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, seek medical advice/attention.[5] |
| Skin Contact | Take off all contaminated clothing immediately. Rinse the affected skin well with water. If skin irritation or a rash occurs, seek medical advice/attention.[5] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice/attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek medical advice/attention if you feel unwell.[3][5] |
Safe Handling and Storage Protocols
Proper handling and storage are key to maintaining a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Prevent the formation and dispersion of dust.[4]
-
Use in a well-ventilated area, preferably with a local exhaust system.[5]
-
Wash hands and face thoroughly after handling.[5]
Storage:
-
Keep the container tightly closed.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[2][5]
Spill and Disposal Procedures
In the event of a spill, a clear and immediate plan of action is necessary to contain and clean up the material safely.
Spill Response:
-
Evacuate and Secure: Keep unnecessary personnel away from the spill area.[3]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the product from entering drains.
-
Clean-up: Carefully sweep or pick up the material without creating dust and place it into a suitable, closed container for disposal.[5]
Disposal:
-
Disposal should be conducted in accordance with all local, state, and federal regulations.[5]
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Contaminated packaging should be disposed of in the same manner as the product.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value |
| Appearance | White, solid crystalline |
| Molecular Formula | C10H13NO3·HCl[5] |
| Molecular Weight | 231.68 g/mol [2] |
| Melting Point | 175 °C / 347 °F[2] |
| Solubility | Soluble in water.[6] |
| Stability | Stable under normal conditions.[2] |
Experimental Workflow & Safety Decision Making
Visualizing safety protocols can enhance understanding and compliance. The following diagrams illustrate key decision-making processes for handling this compound.
Caption: Workflow for handling a chemical spill.
Caption: Step-by-step PPE selection process.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
